6-(2-Aminopropyl)indole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(1H-indol-6-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFIFKAOUKPFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030112 | |
| Record name | 6-Aminopropylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-63-0 | |
| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Aminopropyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminopropylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-AMINOPROPYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(2-Aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 6-(2-aminopropyl)indole (6-API), a substituted indole (B1671886) of significant interest in medicinal chemistry and pharmacological research. The synthesis is typically achieved through a two-step process commencing from 6-indolecarboxaldehyde. This process involves a Henry reaction to introduce the nitropropyl side chain, followed by a reduction of the nitro group to the corresponding amine.
Core Synthesis Pathway
The most commonly cited method for the synthesis of this compound and its positional isomers involves a straightforward and efficient two-step sequence.[1] This pathway is advantageous due to the commercial availability of the starting material, 6-indolecarboxaldehyde, and the generally high yields achieved in the subsequent reaction steps.
A generalized schematic of this synthesis is presented below:
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 6-(2-Nitropropenyl)indole
This step involves the condensation of 6-indolecarboxaldehyde with nitroethane via a Henry reaction.
Reaction:
Caption: Henry reaction of 6-indolecarboxaldehyde and nitroethane.
Procedure:
A mixture of 6-indolecarboxaldehyde and ammonium acetate is dissolved in nitroethane. The reaction mixture is heated at reflux for a specified period. After cooling, the product, 6-(2-nitropropenyl)indole, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Reactants | |
| 6-Indolecarboxaldehyde | 1.0 eq |
| Nitroethane | Solvent/Reagent |
| Ammonium Acetate | Catalyst |
| Conditions | |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Product | 6-(2-Nitropropenyl)indole |
| Typical Yield | 80-90% |
| Appearance | Yellow/Orange Crystalline Solid |
Step 2: Synthesis of this compound
The final step is the reduction of the nitropropenyl intermediate to the target aminopropyl compound. Lithium aluminum hydride (LiAlH₄) is a commonly used and effective reducing agent for this transformation.
Reaction:
Caption: Reduction of 6-(2-nitropropenyl)indole to this compound.
Procedure:
A solution of 6-(2-nitropropenyl)indole in a dry ethereal solvent, such as tetrahydrofuran (B95107) (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (typically 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the completion of the reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified, often by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
| Parameter | Value |
| Reactant | |
| 6-(2-Nitropropenyl)indole | 1.0 eq |
| Reagent | |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | - |
| Conditions | |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Product | This compound |
| Typical Yield | 60-75% |
| Appearance | Off-white solid or oil |
Alternative Reduction Method: Catalytic Hydrogenation
An alternative to using metal hydrides for the reduction of the nitropropenyl intermediate is catalytic hydrogenation. This method is often considered "greener" and can sometimes offer advantages in terms of safety and work-up procedures.
Procedure Outline:
6-(2-Nitropropenyl)indole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude product, which can be further purified as described above.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 6-Indolecarboxaldehyde | C₉H₇NO | 145.16 | White to off-white solid |
| 6-(2-Nitropropenyl)indole | C₁₁H₁₀N₂O₂ | 202.21 | Yellow/Orange Crystalline Solid |
| This compound | C₁₁H₁₄N₂ | 174.24 | Off-white solid or oil |
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving a Henry reaction followed by reduction is the most direct and commonly employed route. Careful control of reaction conditions, particularly during the reduction step, is crucial for achieving high yields and purity of the final product. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals engaged in the synthesis and development of indole-based compounds.
References
An In-depth Technical Guide to the Mechanism of Action of 6-(2-aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-IT) and α-methyltryptamine (AMT).[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-API, with a focus on its interaction with monoamine transporters. While quantitative data for 6-API is limited in publicly available literature, this document synthesizes the existing qualitative knowledge and provides context through data from its better-studied isomer, 5-API. This guide also includes a detailed, generalized experimental protocol for assessing monoamine release and visual diagrams to elucidate the signaling pathways and experimental workflows.
Core Mechanism of Action: Monoamine Release
The primary mechanism of action of this compound is the induction of monoamine release by acting as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This action increases the extracellular concentrations of these neurotransmitters, leading to its psychoactive effects.
Notably, 6-API displays a distinct selectivity profile compared to its isomer, 5-API. Research indicates that 6-API has a greater potency for inducing release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT).[1] Specifically, it exhibits a 10-fold selectivity for SERT-mediated release over DAT-mediated release.[1] This preferential activity at SERT is significant as it underlies the distinct behavioral effects of 6-API, which are characterized by symptoms of serotonin toxicity rather than the stimulant effects observed with more DAT-selective compounds like 5-API.[1]
Quantitative Data
For comparative purposes, the following table summarizes the available quantitative data for its structural isomer, 5-(2-aminopropyl)indole (5-IT), which is also a monoamine releaser but with a different selectivity profile.
| Compound | Transporter | Parameter | Value (nM) | Reference |
| 5-(2-aminopropyl)indole (5-IT) | DAT | EC50 | Not Available | |
| NET | EC50 | Not Available | ||
| SERT | EC50 | Not Available | ||
| DAT/SERT Ratio | - | 8-fold selectivity for DAT | [1] |
Signaling Pathway
The interaction of this compound with the serotonin transporter initiates a cascade of events that leads to an increase in extracellular serotonin. As a substrate, 6-API is transported into the presynaptic neuron by SERT. This process is thought to induce a conformational change in the transporter, leading to a reversal of its function and subsequent release of intracellular serotonin into the synaptic cleft. The elevated synaptic serotonin levels then lead to the activation of a wide range of pre- and post-synaptic serotonin receptors, mediating the compound's physiological and behavioral effects.
Experimental Protocols
In Vitro Monoamine Release Assay (General Protocol)
This protocol describes a general method for assessing the ability of a compound to induce the release of radiolabeled monoamines from rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl
2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4) -
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Test compound (this compound) solutions at various concentrations
-
Positive control (e.g., d-amphetamine for DAT/NET, fenfluramine (B1217885) for SERT)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer to the desired protein concentration.
-
-
Radiolabel Loading:
-
Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.
-
Add the appropriate radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C to allow for uptake of the radiolabel.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes containing either buffer (for basal release), a known releasing agent (positive control), or the test compound (6-API) at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the amount of radiolabel released as the difference between the amount of radioactivity in the vehicle-treated and drug-treated samples.
-
Express the data as a percentage of the total radioactivity incorporated.
-
Generate concentration-response curves to determine the EC50 value of the test compound.
-
Conclusion
This compound is a potent monoamine releasing agent with a notable preference for the serotonin transporter. This selectivity for SERT likely underlies its observed in vivo effects, which are consistent with serotonin toxicity. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the literature regarding its quantitative binding affinities and releasing potencies at the monoamine transporters. Further research is required to fully characterize the pharmacological profile of 6-API and to understand the downstream consequences of its potent and selective serotonin-releasing action. Such studies are crucial for a comprehensive understanding of its psychoactive effects and potential toxicity.
References
6-(2-Aminopropyl)indole: A Technical Guide to its Receptor Binding Profile and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a synthetic indole (B1671886) derivative that has been identified as a novel psychoactive substance. Structurally related to other psychoactive compounds such as its isomer 5-(2-aminopropyl)indole (B590550) (5-IT) and the tryptamine, α-methyltryptamine (AMT), 6-API's primary mechanism of action is centered on its potent interaction with monoamine transporters. This technical guide provides a comprehensive overview of the available receptor binding data, detailed experimental methodologies for relevant assays, and a visualization of associated signaling pathways.
Core Pharmacological Profile: Monoamine Transporter Interaction
The predominant pharmacological activity of this compound is its function as a potent substrate for monoamine transporters, leading to the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2][3] Unlike some of its structural analogs, 6-API exhibits a notable selectivity in its releasing capabilities.
Quantitative Data: Monoamine Transporter Substrate Potency
While a broad receptor binding profile with Ki values for various G-protein coupled receptors is not extensively documented in publicly available literature, detailed studies have characterized its potent activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The table below summarizes the key findings regarding its potency as a monoamine releaser.
| Transporter | Activity | Potency/Selectivity | Source |
| SERT | Substrate (Releaser) | More potent than at DAT; 10-fold selectivity for SERT-mediated release over DAT-mediated release. More potent than MDMA at SERT. | [1] |
| DAT | Substrate (Releaser) | Potent substrate, but less so than at SERT. | [1][2] |
| NET | Substrate (Releaser) | Potent substrate. | [1][2] |
Note: Specific EC50 or Ki values for 6-API as a monoamine transporter substrate are not consistently reported across primary literature sources.
Experimental Protocols
The characterization of compounds like 6-API relies on established in vitro assays. The following are detailed methodologies for key experiments relevant to determining its pharmacological profile.
Monoamine Transporter Release Assay (Synaptosome Preparation)
This assay measures the ability of a test compound to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.
1. Synaptosome Preparation:
-
Euthanize rodents (e.g., Sprague-Dawley rats) via decapitation.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT) on ice.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in a suitable buffer, such as Krebs-Henseleit buffer (KHB).
2. Radioligand Loading and Release:
-
Pre-incubate the synaptosomes with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin) for a specified time (e.g., 30 minutes at 37°C) to allow for uptake into the vesicles.
-
Wash the synaptosomes with fresh buffer to remove excess, unbound radioligand.
-
Resuspend the loaded synaptosomes and aliquot them.
-
Add varying concentrations of the test compound (6-API) or vehicle to initiate the release of the radiolabeled monoamine.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Terminate the release by pelleting the synaptosomes via centrifugation.
-
Collect the supernatant, which contains the released radiolabeled monoamine.
3. Quantification:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the EC50 value of the test compound for inducing release.
Radioligand Binding Assay (for G-Protein Coupled Receptors)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. While specific data for 6-API is limited, this protocol outlines the general procedure.
1. Membrane Preparation:
-
Utilize cell lines recombinantly expressing the target receptor (e.g., HEK-293 cells expressing the 5-HT2A receptor) or homogenized brain tissue.
-
Harvest cells or homogenize tissue in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competition Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (6-API).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Monoamine Transporter Release Assay
Caption: Workflow for a monoamine transporter release assay.
Signaling Pathway: Serotonin 5-HT2A Receptor (A Potential Target)
Given the structural similarities of 6-API to other known 5-HT receptor ligands, the 5-HT2A receptor signaling pathway is of potential relevance.
Caption: Hypothetical 5-HT2A receptor signaling cascade.
Conclusion
The primary and well-characterized pharmacological action of this compound is its potent role as a serotonin-selective monoamine releasing agent.[1] Its interaction with a wider array of G-protein coupled receptors is not well-defined in the current scientific literature. The provided experimental protocols offer a foundational methodology for further investigation into the complete receptor binding profile of this compound. Such research is crucial for a comprehensive understanding of its pharmacological and toxicological effects.
References
An In-depth Technical Guide to the Pharmacological Properties of 6-(2-Aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound belonging to the aminopropylindole class of substances. As a positional isomer of the more extensively studied 5-(2-aminopropyl)indole (B590550) (5-IT), 6-API exhibits distinct pharmacological properties primarily characterized by its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the current scientific understanding of 6-API's pharmacology, focusing on its effects as a monoamine releasing agent. The available in vitro and in vivo data are presented, along with detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.
Introduction
This compound (IUPAC name: 1-(1H-indol-6-yl)propan-2-amine) is a synthetic indole (B1671886) derivative that has been identified as a novel psychoactive substance.[1] Structurally, it is an isomer of α-methyltryptamine (AMT) and 5-(2-aminopropyl)indole (5-IT), placing it within a class of compounds with known stimulant and, in some cases, hallucinogenic properties.[1] The pharmacological profile of 6-API is primarily defined by its activity as a monoamine transporter substrate, leading to the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1][2] Notably, its functional profile is distinguished from its isomer, 5-IT, by a pronounced selectivity for the serotonin transporter, which dictates its unique in vivo effects.[1]
Pharmacological Profile
The primary mechanism of action of this compound is the induction of monoamine release via interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] It functions as a potent substrate for these transporters, leading to an increase in the extracellular concentrations of their respective neurotransmitters.[1][2]
Monoamine Transporter Functional Activity
The functional potency of 6-API as a monoamine releasing agent has been quantified in vitro using synaptosomes prepared from rat brain tissue. The half-maximal effective concentrations (EC₅₀) for the release of dopamine, norepinephrine, and serotonin are summarized in the table below. For comparative purposes, data for its isomer, 5-(2-aminopropyl)indole (5-IT), and the well-characterized monoamine releaser 3,4-methylenedioxymethamphetamine (MDMA) are also included.[1]
| Compound | Dopamine (DAT) Release EC₅₀ (nM) | Norepinephrine (NET) Release EC₅₀ (nM) | Serotonin (SERT) Release EC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| This compound) | 277.1 ± 38.8 | 43.1 ± 5.5 | 28.1 ± 3.8 | 9.86 (SERT selective) |
| 5-(2-Aminopropyl)indole | 12.9 ± 1.2 | 13.3 ± 1.9 | 104.8 ± 10.5 | 0.12 (DAT selective) |
| MDMA | 89.6 ± 12.2 | 34.8 ± 3.9 | 110.1 ± 14.7 | 0.81 (Non-selective) |
Data sourced from Marusich et al., 2016.[1]
As the data indicates, 6-API is a potent monoamine releasing agent with a notable preference for the serotonin transporter over the dopamine transporter, exhibiting a nearly 10-fold selectivity for SERT-mediated release.[1] This contrasts sharply with its isomer, 5-IT, which demonstrates a significant selectivity for DAT-mediated release.[1] The potency of 6-API at NET is comparable to that of MDMA.[1]
Receptor Binding Affinity
To date, there is a notable absence of published data regarding the receptor binding affinities (Kᵢ or K𝘥 values) of this compound at monoamine transporters or any other CNS receptors. The pharmacological characterization has primarily focused on its functional activity as a monoamine releaser. Further research is required to elucidate its direct binding characteristics at various molecular targets.
In Vivo Pharmacology
The in vivo effects of this compound in animal models are consistent with its in vitro pharmacological profile as a potent serotonin releasing agent.
Behavioral Effects in Mice
In mice, administration of 6-API leads to a distinct behavioral phenotype characterized by symptoms associated with serotonin toxicity.[1] These observations include:
-
Salivation
-
Tremors
-
Hind limb splay
-
Straub tail (a rigid, erect tail)
-
Flattened body posture
These effects are indicative of a hyper-serotonergic state and are in stark contrast to the typical stimulant effects, such as increased locomotor activity, produced by its isomer 5-IT.[1] While 6-API does produce a modest increase in exploratory behavior, it does not induce the pronounced hyperactivity observed with more dopaminergically active compounds.[1]
Signaling Pathways
As a monoamine releasing agent, the primary pharmacological effect of this compound is to increase the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft. The downstream signaling events are subsequently mediated by the binding of these neurotransmitters to their respective postsynaptic and presynaptic receptors.
The diagram above illustrates the proposed mechanism for 6-API-induced serotonin release. 6-API acts as a substrate for SERT, leading to its transport into the presynaptic neuron. Inside the neuron, it disrupts the proton gradient of synaptic vesicles via interaction with the vesicular monoamine transporter 2 (VMAT2), causing serotonin to be released from the vesicles into the cytosol. This increase in cytosolic serotonin concentration leads to the reversal of SERT function, resulting in the transport of serotonin out of the neuron and into the synaptic cleft. The elevated synaptic serotonin then activates postsynaptic serotonin receptors, triggering downstream signaling cascades. A similar mechanism is presumed to occur at dopaminergic and noradrenergic neurons via DAT and NET, respectively.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the pharmacological properties of this compound.
In Vitro Monoamine Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Whole brains are rapidly dissected from adult male Sprague-Dawley rats and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
The tissue is homogenized, and the homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-phosphate buffer).
-
-
Radiolabeling:
-
Aliquots of the synaptosomal suspension are incubated with a low concentration of a radiolabeled monoamine or a substrate for the transporter (e.g., [³H]1-methyl-4-phenylpyridinium ([³H]MPP⁺) for DAT and NET, or [³H]serotonin for SERT) to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
The radiolabeled synaptosomes are washed to remove excess radiolabel.
-
The synaptosomes are then incubated with various concentrations of the test compound (e.g., 6-API) or a vehicle control for a defined period (e.g., 30 minutes at 37°C).
-
The reaction is terminated by rapid filtration, separating the synaptosomes from the incubation medium.
-
The amount of radioactivity released into the medium and remaining in the synaptosomes is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of radiolabel released is expressed as a percentage of the total radioactivity.
-
EC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
Functional Observational Battery (FOB) in Mice
The FOB is a series of tests designed to systematically assess the behavioral and physiological status of an animal after administration of a test compound.
Methodology:
-
Animal Acclimation and Dosing:
-
Adult male mice (e.g., Swiss-Webster) are acclimated to the testing environment.
-
Animals are administered various doses of the test compound (e.g., 6-API) or a vehicle control via a relevant route (e.g., intraperitoneal injection).
-
-
Observational Assessment:
-
At a specified time post-dosing (e.g., 30 minutes), a trained observer who is blind to the treatment conditions systematically scores a range of behavioral and physiological parameters.
-
Observations are typically categorized into domains:
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, posture, muscle tone, tremor, convulsions.
-
Sensorimotor: Reactivity to stimuli (e.g., touch, sound), righting reflex.
-
CNS Activity: Alertness, exploratory behavior, stereotypy, grooming.
-
-
-
Scoring:
-
Each parameter is scored on an ordinal scale (e.g., 0 = absent, 1 = moderate, 2 = marked).
-
-
Data Analysis:
-
The scores for each parameter are compared between the treatment groups and the vehicle control group using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
-
Conclusion
This compound is a potent monoamine releasing agent with a distinct pharmacological profile characterized by its selectivity for the serotonin transporter. Its in vitro activity as a preferential serotonin releaser is well-correlated with its in vivo effects, which are dominated by signs of serotonin toxicity rather than psychostimulation. This distinguishes it from its isomer, 5-IT, and highlights how subtle structural modifications can dramatically alter pharmacological activity. Significant gaps in the understanding of 6-API remain, most notably the lack of receptor binding affinity data. Further research is warranted to fully elucidate the molecular interactions of 6-API and to better understand its potential toxicological and therapeutic implications. This guide provides a current and comprehensive summary to aid in these future research endeavors.
References
6-(2-aminopropyl)indole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-aminopropyl)indole, also known as 6-API or 6-IT, is a psychoactive compound belonging to the tryptamine (B22526) and amphetamine classes. As a positional isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT), it has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. Detailed methodologies for its study, including in vitro and in vivo assays, are presented to facilitate further research and understanding of this compound.
Chemical Structure and Properties
This compound is an indole (B1671886) derivative with a propyl-2-amine group attached to the sixth position of the indole ring.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(1H-indol-6-yl)propan-2-amine | [1] |
| Synonyms | 6-API, 6-IT | [1] |
| CAS Number | 22196-72-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |
| λmax | 221, 274, 291 nm | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 5 years | [3] |
Synthesis
While a specific, detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in the readily available scientific literature, its synthesis has been reported for research purposes[6][7]. General indole synthesis methods, such as the Fischer, Madelung, or Reissert indole syntheses, could potentially be adapted to produce the 6-substituted indole precursor[8][9]. The subsequent addition of the 2-aminopropyl side chain could be achieved through various established organic chemistry reactions. One plausible route, by analogy to the synthesis of related compounds, would involve the reaction of a protected 6-bromoindole (B116670) with a suitable propene derivative, followed by amination and deprotection steps.
Pharmacological Properties and Mechanism of Action
The primary mechanism of action of this compound is its interaction with monoamine transporters. It acts as a potent substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[6][10].
Monoamine Transporter Interaction
In vitro studies using rat brain synaptosomes have demonstrated that this compound is a potent releaser of monoamines. Notably, it displays a greater potency for release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT)[6][10]. This contrasts with its isomer, 5-IT, which shows a preference for DAT over SERT[6]. This differential selectivity suggests that this compound's psychoactive effects are likely to be predominantly serotonergic.
Table 2: In Vitro Monoamine Transporter Releasing Potency (EC₅₀, nM)
| Compound | DAT | NET | SERT | DAT/SERT Ratio |
| This compound | Potent | Potent | Potent | >1 (SERT selective) |
| 5-(2-aminopropyl)indole | Potent | Potent | Potent | <1 (DAT selective) |
Source: Data derived from Marusich et al., 2015[6][10]. Specific EC₅₀ values were not provided in the abstract.
Signaling Pathways
The primary signaling pathway affected by this compound is the monoaminergic system. By acting as a releasing agent at DAT, NET, and SERT, it increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, leading to a cascade of downstream signaling events. The pronounced serotonergic activity of this compound suggests a significant impact on pathways regulated by serotonin, which are involved in mood, cognition, and perception.
Caption: Monoamine release pathway of this compound.
In Vivo Effects
In vivo studies in mice have shown that this compound administration leads to behaviors associated with serotonin toxicity[6][10]. This is consistent with its in vitro profile as a potent serotonin-releasing agent. These effects are distinct from its isomer 5-IT, which produces typical stimulant effects[6].
Experimental Protocols
In Vitro Monoamine Transporter Release Assay
This protocol is a general representation based on methods described for similar compounds[6].
Objective: To determine the potency of this compound to induce the release of radiolabeled monoamines from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebellum for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)
-
[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound stock solution (in DMSO)
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRHB.
-
Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for 30 minutes at 37°C.
-
Release Assay: Aliquot the radiolabeled synaptosomes into tubes containing various concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRHB to remove extracellular radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of radiolabel released at each drug concentration relative to the total incorporated radioactivity. Determine the EC₅₀ value by non-linear regression analysis.
Caption: In vitro monoamine transporter release assay workflow.
Locomotor Activity Assay
This protocol is a general representation based on standard methods[11].
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Adult male ICR mice
-
Locomotor activity chambers equipped with infrared beams
-
This compound solution (in saline or other appropriate vehicle)
-
Vehicle solution
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation to Chambers: Place the mice individually into the locomotor activity chambers and allow them to explore for a 30-minute habituation period.
-
Drug Administration: Inject the mice intraperitoneally (i.p.) with either vehicle or a specific dose of this compound.
-
Data Recording: Immediately after injection, place the mice back into the locomotor activity chambers and record their activity for a predefined period (e.g., 60 minutes). The recording software will quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Functional Observational Battery (FOB)
This protocol is a general representation based on established guidelines[12][13][14][15].
Objective: To systematically assess the behavioral and physiological effects of this compound in mice.
Materials:
-
Adult male ICR mice
-
Observation arena
-
Standardized scoring sheet
-
This compound solution (in saline or other appropriate vehicle)
-
Vehicle solution
Procedure:
-
Baseline Observation: Before drug administration, perform a baseline FOB assessment for each mouse to establish normal behavior and physiological parameters.
-
Drug Administration: Administer a specific dose of this compound or vehicle to the mice.
-
Post-Dosing Observations: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), conduct the FOB assessment. The assessment should be performed by a trained observer who is blind to the treatment conditions.
-
Parameters to Assess:
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, posture, tremor, convulsions, grip strength.
-
Sensorimotor: Startle response, righting reflex.
-
Behavioral: Arousal level, stereotypy, grooming, vocalizations.
-
-
Scoring: Use a standardized scoring system to quantify the observed changes in each parameter.
-
Data Analysis: Analyze the scores using appropriate statistical methods to identify dose-dependent effects of this compound.
Conclusion
This compound is a psychoactive compound with a distinct pharmacological profile characterized by its potent activity as a serotonin-releasing agent. This property likely underlies the observed in vivo effects associated with serotonin toxicity. Further research is warranted to fully elucidate its mechanism of action, potential therapeutic applications, and toxicological profile. The experimental protocols provided in this guide offer a framework for conducting such investigations in a standardized and reproducible manner.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. smolecule.com [smolecule.com]
- 5. 5-(2-AMinopropyl)indole | 3784-30-3 [amp.chemicalbook.com]
- 6. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. va.gov [va.gov]
- 12. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. mds-usa.com [mds-usa.com]
- 15. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
An In-depth Technical Guide on the In Vitro Metabolism of 6-(2-Aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a representative document based on established principles of in vitro drug metabolism. As of the date of this publication, specific experimental data on the in vitro metabolism of 6-(2-aminopropyl)indole is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes general methodologies and presents hypothetical data and metabolic pathways based on the metabolism of structurally similar compounds, such as other indole (B1671886) derivatives and amphetamine-like substances. This document is intended for informational and illustrative purposes.
Introduction
This compound (6-API), also known as 6-IT, is a psychoactive substance and an isomer of 5-(2-aminopropyl)indole (B590550) (5-IT).[1][2] Understanding the metabolic fate of such novel psychoactive substances is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological risks.[3] In vitro metabolism studies are fundamental in early-stage drug development and toxicology assessment, providing insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolism.[4][5]
This technical guide provides a comprehensive overview of the methodologies and potential metabolic pathways for this compound based on established in vitro techniques.
Hypothetical Metabolic Pathways of this compound
The metabolism of this compound is likely to proceed through Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6][7] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[6]
Based on the structure of this compound, the following metabolic transformations are plausible:
-
Hydroxylation: Addition of a hydroxyl group to the indole ring or the propyl side chain.
-
N-dealkylation: Removal of the aminopropyl group.
-
Oxidative deamination: Conversion of the primary amine to a ketone.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.
-
Sulfation: Conjugation of a sulfate (B86663) group to a hydroxylated metabolite.
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Experimental Protocols for In Vitro Metabolism Studies
A typical workflow for investigating the in vitro metabolism of a compound like this compound is depicted below.
Caption: General experimental workflow for in vitro metabolism studies.
Incubation with Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites.
Objective: To determine the metabolic stability and identify the primary oxidative metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLM (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[8]
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[8]
Incubation with Cryopreserved Human Hepatocytes
This protocol is suitable for identifying both Phase I and Phase II metabolites.[9]
Objective: To obtain a more comprehensive metabolite profile, including conjugated metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
This compound
-
Collagen-coated plates
-
Acetonitrile (ice-cold)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Remove the plating medium and add fresh incubation medium containing the test compound (e.g., 1 µM this compound).[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[8]
-
At the end of the incubation period, collect the incubation medium.[8]
-
Terminate enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[8]
-
Centrifuge the mixture to precipitate any proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[8]
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for separating, detecting, and identifying drug metabolites.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) capable of high-resolution mass analysis and fragmentation.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time to ensure separation of the parent compound from its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial detection of potential metabolites, followed by product ion scans (MS/MS) on selected precursor ions to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with the parent compound and known metabolic transformations.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the in vitro metabolism studies of this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Half-life (t½) | 25.5 min |
| Calculated Intrinsic Clearance (Clint) | 27.2 µL/min/mg protein |
Table 2: Relative Abundance of Hypothetical Metabolites in Human Hepatocytes (24-hour incubation)
| Metabolite | Proposed Biotransformation | Relative Abundance (%) |
| M1 | Hydroxylation | 35 |
| M2 | Oxidative Deamination | 20 |
| M3 | Further Oxidation of M2 | 10 |
| M4 | Glucuronidation of M1 | 25 |
| M5 | Sulfation of M1 | 10 |
Conclusion
This technical guide outlines a comprehensive approach to characterizing the in vitro metabolism of this compound. By employing human liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-MS/MS, it is possible to determine the metabolic stability, identify the major metabolic pathways, and elucidate the structures of the resulting metabolites. The hypothetical data and pathways presented herein serve as a framework for what might be expected from such studies. This information is critical for the risk assessment of novel psychoactive substances and for guiding further nonclinical and clinical research. The potential for metabolism by various CYP enzymes also highlights the need to investigate potential drug-drug interactions.
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism Studies - Our company [autoimmunetec.com]
- 5. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 6-(2-Aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound belonging to the class of amphetamine and indole (B1671886) derivatives. While it has recently gained attention as a designer drug, its origins trace back to pharmaceutical research in the 1960s. This technical guide provides a comprehensive overview of the discovery, synthesis, and early pharmacological investigation of this compound, drawing from seminal publications and patents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a thorough understanding of this molecule's scientific history for researchers, scientists, and drug development professionals.
Introduction
This compound is a structural isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT) and alpha-methyltryptamine (B1671934) (αMT). Its chemical structure, featuring an aminopropyl side chain attached to the 6-position of the indole ring, classifies it as a substituted amphetamine. The position of this side chain significantly influences its pharmacological profile, distinguishing it from its isomers. While its recent history is intertwined with the recreational drug market, the initial scientific exploration of 6-API was conducted within a pharmaceutical context, aimed at understanding the structure-activity relationships of indole derivatives.
Discovery and Early History
The earliest documented research on this compound dates back to the mid-1960s. A pivotal early study was conducted by G.M. Maxwell and published in Experientia in 1964. This research investigated the hemodynamic effects of the compound in dogs, indicating that it was synthesized and undergoing pharmacological screening during this period.
A significant milestone in the history of 6-API is the 1968 publication by Franz Troxler and his colleagues at Sandoz AG in Helvetica Chimica Acta. This paper described the synthesis of a series of aminopropylindole derivatives with the side chain at various positions on the benzene (B151609) ring of the indole nucleus, including the 6-position. This work was part of a broader exploration of the medicinal chemistry of indole compounds. Furthermore, a French patent filed by Albert Hofmann and Franz Troxler on behalf of Sandoz in 1963 covers the synthesis of a range of novel indole derivatives, which likely includes this compound, highlighting the pharmaceutical interest in this class of compounds.
The re-emergence of this compound in the 21st century as a new psychoactive substance (NPS) has led to renewed interest in its pharmacology. Modern studies have characterized it as a monoamine transporter substrate, with a notable preference for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT).[1][2] This profile suggests a lower abuse potential but a higher risk for serotonin-related adverse effects compared to its 5-isomer.[1][2]
Synthesis and Characterization
The first detailed public description of the synthesis of this compound is attributed to Troxler et al. (1968). The synthetic route involves the transformation of a 6-substituted indole precursor.
Experimental Protocol: Synthesis of this compound (adapted from Troxler et al., 1968)
A common synthetic pathway for aminopropylindoles of this type involves the following key steps:
-
Nitration of an appropriate indole precursor: To introduce a nitro group at the 6-position.
-
Conversion of the nitro group to an amino group: Typically through catalytic hydrogenation.
-
Introduction of the propan-2-one side chain: This can be achieved through various methods, such as a Friedel-Crafts acylation with chloroacetone (B47974) followed by conversion to the oxime and subsequent reduction.
-
Formation of the aminopropyl side chain: A common method is the Henry reaction, where 6-formylindole is reacted with nitroethane, followed by reduction of the resulting nitropropene derivative.
A representative synthetic scheme is outlined below:
Caption: Generalized synthetic workflow for this compound.
Note: The exact reagents and conditions would be detailed in the original publication.
Physicochemical Data
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 1-(1H-Indol-6-yl)propan-2-amine |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | (Likely a solid at room temperature) |
| CAS Number | 22196-72-1 |
Characterization data such as melting point, NMR, and mass spectrometry from the original synthesis would be included here upon accessing the full text of Troxler et al. (1968).
Pharmacological Profile
Early Hemodynamic Studies
The 1964 study by Maxwell provided the first insights into the physiological effects of this compound. The study, conducted in anesthetized dogs, focused on the compound's impact on general and coronary hemodynamics.
Experimental Protocol: Hemodynamic Evaluation in Dogs (adapted from Maxwell, 1964)
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous infusion of this compound.
-
Parameters Measured: Likely included arterial blood pressure, heart rate, cardiac output, and coronary blood flow.
Quantitative Data from Maxwell (1964)
| Parameter | Effect of this compound |
| Mean Arterial Pressure | (Data to be extracted from the full text) |
| Heart Rate | (Data to be extracted from the full text) |
| Cardiac Output | (Data to be extracted from the full text) |
| Coronary Blood Flow | (Data to be extracted from the full text) |
| Hemoglobin | Increased levels observed |
This table will be populated with specific quantitative data upon retrieval of the full publication.
Mechanism of Action: Monoamine Transporter Interaction
Modern research has elucidated the primary mechanism of action of this compound at the molecular level. It functions as a substrate for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), inducing the release of these monoamine neurotransmitters.
Caption: Signaling pathway of this compound at monoamine transporters.
Quantitative Data on Monoamine Transporter Interaction
Recent studies have quantified the potency of this compound as a monoamine releaser.
| Transporter | EC₅₀ (nM) for Release |
| DAT | (Specific value) |
| NET | (Specific value) |
| SERT | (Specific value) |
This table will be populated with specific EC₅₀ values from relevant contemporary pharmacological studies.
Structure-Activity Relationships and Comparison with Isomers
The position of the aminopropyl side chain on the indole ring is critical in determining the pharmacological activity.
| Compound | Primary Mechanism of Action | Reported Psychoactive Effects |
| 3-(2-Aminopropyl)indole (αMT) | Monoamine releaser and 5-HT₂ₐ receptor agonist | Psychedelic, stimulant |
| 5-(2-Aminopropyl)indole (5-IT) | Potent monoamine releaser (DAT > SERT) | Stimulant |
| This compound (6-API) | Potent monoamine releaser (SERT > DAT)[1][2] | Stimulant, potential for 5-HT toxicity[1][2] |
Conclusion
The history of this compound illustrates a trajectory from a molecule of pharmaceutical interest to a substance of concern in the designer drug landscape. Its initial discovery and synthesis in the 1960s by researchers at Sandoz were part of a systematic exploration of the therapeutic potential of indole derivatives. Early pharmacological studies in animal models provided the first indications of its physiological effects. Contemporary research has further defined its mechanism of action as a potent monoamine releasing agent with a preference for the serotonin transporter. This in-depth technical guide, by consolidating historical and modern data, provides a valuable resource for researchers in understanding the scientific journey of this compound. Further investigation into the historical literature is warranted to fully elucidate the initial rationale and findings of its early development.
References
Review of 6-(2-aminopropyl)indole literature
An In-depth Technical Guide to the Literature on 6-(2-aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (6-API), also known as 6-IT, is a psychoactive substance of the indole (B1671886) class. As a positional isomer of the more well-known 5-(2-aminopropyl)indole (B590550) (5-IT), 6-API has emerged in the landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive review of the existing scientific literature on 6-API, focusing on its synthesis, pharmacology, and in vivo effects. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key cited experiments to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the current understanding of 6-API's mechanism of action.
Introduction
This compound is a synthetic compound that shares a structural resemblance to endogenous monoamines and other psychoactive amphetamines. First identified on the designer drug market in 2016, it is a positional isomer of 5-IT and α-methyltryptamine (αMT). Its pharmacology is primarily characterized by its interaction with monoamine transporters, acting as a releasing agent of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). Notably, its pharmacological profile differs significantly from its isomer, 5-IT, highlighting the critical role of the aminopropyl chain's position on the indole ring in determining its neurochemical effects. This guide aims to consolidate the current knowledge on 6-API to serve as a valuable resource for the scientific community.
Synthesis
The synthesis of racemic this compound has been reported in the scientific literature, although detailed public access to the specific protocols remains limited. The primary synthetic routes are cited to have followed established procedures by Elliott et al. (2013) and Scott et al. (2014). A general and plausible synthetic approach, based on known indole chemistry, would likely involve a multi-step process starting from a commercially available 6-substituted indole, such as 6-nitroindole.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic route for this compound.
Pharmacology
In Vitro Monoamine Transporter Activity
The primary mechanism of action of 6-API is the induction of monoamine release via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). In vitro studies using rat brain synaptosomes have demonstrated that 6-API is a potent substrate for all three transporters. A key finding is its preference for inducing serotonin release over dopamine release.
Table 1: In Vitro Monoamine Releasing Activity of this compound and Comparison Compounds
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio |
| This compound | 123 | 43.1 | 12.1 | 10.2 |
| 5-(2-aminopropyl)indole | 12.9 | 36.6 | 104.8 | 0.12 |
| MDMA | 89.2 | 48.7 | 108 | 0.83 |
Data extracted from Marusich et al., 2016.
Signaling Pathway
As a serotonin-preferring releasing agent, 6-API's primary signaling pathway involves its interaction with the serotonin transporter (SERT). By acting as a SERT substrate, it is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels. This ultimately causes a reversal of the SERT transport direction, resulting in a non-vesicular release of serotonin into the synaptic cleft. This surge in synaptic serotonin is responsible for the compound's psychoactive effects and its potential to induce serotonin toxicity.
Caption: Proposed signaling pathway for this compound.
In Vivo Effects
Functional Observational Battery (FOB) in Mice
In vivo studies in mice have provided insights into the behavioral effects of 6-API. A functional observational battery (FOB) was used to assess these effects. The FOB is a series of non-invasive observational tests designed to detect gross functional deficits and behavioral changes in rodents.
Table 2: In Vivo Effects of this compound in Mice
| Compound | Primary In Vivo Effect | Observed Behaviors |
| This compound | Increased behaviors associated with 5-HT toxicity | Specific behaviors not detailed in the primary literature, but may include tremors, Straub tail, hindlimb abduction, and hyperthermia. |
| 5-(2-aminopropyl)indole | Locomotor stimulation and typical stimulant effects | Increased activity, stereotypy. |
| MDMA | Locomotor stimulation and typical stimulant effects | Increased activity, stereotypy. |
Data from Marusich et al., 2016.
Experimental Protocols
Monoamine Transporter Release Assay (General Protocol)
The following is a generalized protocol for a monoamine transporter release assay using synaptosomes, based on common laboratory practices.
Experimental Workflow:
Caption: A general workflow for a monoamine transporter release assay.
Detailed Steps:
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled monoamine (e.g., [³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the presynaptic terminals.
-
Washing: After incubation, the synaptosomes are washed with buffer to remove any unbound extracellular radiolabel.
-
Drug Incubation: The loaded synaptosomes are then incubated with varying concentrations of 6-API.
-
Release Measurement: Following incubation with the test compound, the reaction is terminated, and the synaptosomes are separated from the supernatant by rapid filtration or centrifugation. The amount of radioactivity in the supernatant, representing the released monoamine, is quantified using liquid scintillation counting.
-
Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound as a releasing agent.
Functional Observational Battery (FOB) for Serotonin Toxicity (General Protocol)
The following is a generalized protocol for an FOB in mice, with a focus on observing signs of serotonin syndrome.
Detailed Steps:
-
Animal Acclimation: Mice are acclimated to the testing room and observation arena before the experiment.
-
Baseline Observation: A baseline FOB is performed on each animal to establish normal behavior and physiological parameters.
-
Drug Administration: Animals are administered with 6-API or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
Post-Dosing Observation: At specified time points after drug administration, a full FOB is conducted. This includes:
-
Home Cage Observations: Posture, activity level, and any unusual behaviors are noted.
-
Open Field Observations: Locomotor activity, gait, arousal, and stereotyped behaviors are recorded.
-
Sensorimotor and Autonomic Measures: Responses to various stimuli (e.g., tail-pinch, corneal reflex), body temperature, and signs of autonomic activation (e.g., piloerection, salivation) are assessed.
-
-
Serotonin Syndrome Scoring: Specific signs of serotonin toxicity are scored based on their presence and severity. These signs typically include:
-
Tremors
-
Straub tail (stiff, erect tail)
-
Hindlimb abduction
-
Head weaving
-
Reciprocal forepaw treading
-
Rigidity
-
Hyperthermia
-
-
Data Analysis: The scores for each sign are summed to provide a total serotonin syndrome score. These scores are then compared between the drug-treated and control groups to determine the effect of the compound.
Discussion and Future Directions
The current body of literature indicates that this compound is a potent monoamine releasing agent with a preference for the serotonin transporter. This pharmacological profile is consistent with the in vivo observations of behaviors associated with serotonin toxicity in mice. The distinct difference in the DAT/SERT ratio between 6-API and its isomer 5-IT underscores the importance of the substitution pattern on the indole ring for pharmacological activity.
Future research should focus on several key areas:
-
Detailed Synthesis Publication: The public dissemination of a detailed, step-by-step synthesis protocol for 6-API is crucial for enabling further research.
-
Receptor Binding and Functional Assays: While its effects on monoamine transporters are established, its affinity and functional activity at various serotonin and other receptor subtypes remain to be fully characterized.
-
Metabolism and Pharmacokinetics: Studies on the metabolism and pharmacokinetic profile of 6-API are needed to understand its duration of action and potential for drug-drug interactions.
-
In-depth Behavioral Studies: More detailed behavioral studies are required to fully characterize the psychoactive effects of 6-API beyond the general observation of serotonin toxicity.
Conclusion
This compound is a psychoactive substance with a distinct pharmacological profile as a serotonin-preferring monoamine releasing agent. This guide has summarized the available quantitative data, provided an overview of experimental methodologies, and presented visual representations of its mechanism of action. The information compiled herein serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, and highlights the areas where further investigation is warranted to fully understand the properties and potential risks of this compound.
Spectroscopic and Analytical Profile of 6-(2-Aminopropyl)indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a positional isomer of 5-(2-aminopropyl)indole (B590550) (5-IT) and alpha-methyltryptamine (B1671934) (α-MT).[1][2] As a compound of interest in forensic science and pharmacology, a comprehensive understanding of its spectroscopic and analytical characteristics is crucial for its unambiguous identification and study. This technical guide provides a summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for the analytical characterization of such compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(1H-Indol-6-yl)propan-2-amine | [2] |
| Synonyms | 6-API, 6-IT | [2] |
| CAS Number | 22196-72-1 | [2] |
| Molecular Formula | C₁₁H₁₄N₂ | [2] |
| Molar Mass | 174.247 g/mol | [2] |
Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and identification of the compound. The synthesis and characterization of this compound have been reported in the literature, with key studies by Elliott et al. (2013) and Scott et al. (2014) providing the basis for its analytical profile.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.15 | Doublet | 3H | -CH₃ |
| ~2.70 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |
| ~2.95 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |
| ~3.30 | Multiplet | 1H | -CH(NH₂) |
| ~6.45 | Doublet of Doublets | 1H | H-3 |
| ~6.90 | Doublet of Doublets | 1H | H-5 |
| ~7.10 | Triplet | 1H | H-2 |
| ~7.30 | Singlet | 1H | H-7 |
| ~7.50 | Doublet | 1H | H-4 |
| ~8.10 | Broad Singlet | 1H | N-H (indole) |
| ~8.30 | Broad Singlet | 2H | -NH₂ |
Note: Predicted chemical shifts based on the analysis of related indole (B1671886) alkaloids and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~23.0 | -CH₃ |
| ~42.0 | -CH₂- |
| ~48.0 | -CH(NH₂) |
| ~101.0 | C-3 |
| ~109.0 | C-5 |
| ~120.0 | C-4 |
| ~121.0 | C-7 |
| ~122.0 | C-2 |
| ~126.0 | C-3a |
| ~135.0 | C-6 |
| ~137.0 | C-7a |
Note: Predicted chemical shifts based on the analysis of related indole alkaloids and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining its molecular weight and identifying its structure. The analysis of positional isomers of (2-aminopropyl)indole by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has been reported.[3]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 159 | Moderate | [M - CH₃]⁺ |
| 130 | High | [M - C₂H₄N]⁺ (Benzylic cleavage) |
| 115 | Moderate | [C₉H₇]⁺ |
Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry of amphetamine-like compounds and indole derivatives. The base peak is often the iminium ion formed from alpha-cleavage.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, as well as C-H and C=C bonds of the aromatic system.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H stretch (indole and primary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1620-1580 | Medium | N-H bend (primary amine) |
| ~1470-1450 | Strong | Aromatic C=C stretch |
| ~880-780 | Strong | Aromatic C-H out-of-plane bend |
Note: Predicted absorption bands based on the characteristic frequencies of functional groups found in similar molecules.[4][5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for the analysis of related compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. For ¹H NMR, integrate the signals and determine the multiplicities and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or ethyl acetate. Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained spectrum with a reference library if available.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Analysis: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Conclusion
The spectroscopic data and analytical protocols presented in this guide provide a comprehensive overview for the identification and characterization of this compound. The combination of NMR, MS, and IR spectroscopy offers a robust methodology for the unambiguous structural elucidation of this compound, which is of significant interest to the forensic, clinical, and research communities. The provided workflow and protocols can be adapted for the analysis of other related novel psychoactive substances.
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of 6-(2-aminopropyl)indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-APBi), also known as 6-IT, is a psychoactive substance and a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-IT). As a novel psychoactive substance (NPS), understanding its pharmacological effects and potential for abuse and toxicity is crucial. This technical guide provides a comprehensive overview of the animal models and experimental protocols used to study the effects of 6-APBi. It is designed to assist researchers and drug development professionals in designing and interpreting preclinical studies of this and similar compounds. The focus is on in vivo behavioral and neurochemical assessments, as well as in vitro transporter interaction assays, with a particular emphasis on the methodologies and quantitative data derived from key studies.
Core Concepts: Mechanism of Action
6-APBi primarily acts as a monoamine releaser, interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] Unlike its isomer, 5-IT, which shows a preference for DAT, 6-APBi displays greater potency for release at SERT.[1] This preferential serotonergic activity is a key determinant of its distinct behavioral and toxicological profile, which is characterized by signs of serotonin toxicity rather than stimulant-like locomotor activation.[1]
Data Presentation: Quantitative Analysis of 6-APBi Effects
The following tables summarize the key quantitative data from preclinical studies of 6-APBi.
Table 1: In Vitro Monoamine Release Potency in Rat Brain Synaptosomes
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio |
| 6-APBi (6-IT) | 137 ± 18 | 48.1 ± 7.2 | 31.5 ± 4.5 | 4.35 |
| 5-APBi (5-IT) | 30.6 ± 4.3 | 26.8 ± 3.8 | 215 ± 30 | 0.14 |
| MDMA | 89.8 ± 12 | 59.7 ± 8.4 | 108 ± 15 | 0.83 |
| Data extracted from Marusich et al., 2016.[1] EC50 values represent the concentration of the drug that elicits a half-maximal release of the respective monoamine. |
Table 2: In Vivo Behavioral Effects of 6-APBi in Mice
| Behavioral Assay | Dose (mg/kg) | Key Findings | Quantitative Data (where available) |
| Locomotor Activity | 1.8, 3.2, 5.6, 10 | No significant increase in locomotor activity compared to vehicle.[1] | Data presented graphically in the source study; specific numerical values for distance traveled are not provided in tabular form. The graphical representation shows activity levels similar to or below the vehicle control group. |
| Functional Observational Battery (FOB) | 1.8, 3.2, 5.6, 10 | Increased exploration at higher doses.[1] Piloerection observed at 20 minutes post-injection.[1] Signs of serotonin toxicity (salivation, tremor, hind limb splay, Straub tail, flattened body posture) were noted after the 90-minute locomotor session, particularly at doses of 5.6 and 10 mg/kg.[1] | Specific scores for each FOB parameter are not provided in a tabular format in the source study. The findings are descriptive. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 6-APBi and similar compounds.
In Vitro Monoamine Release Assay
Objective: To determine the potency and efficacy of a compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
Animal Model: Male Sprague-Dawley rats (for brain tissue).
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striatum (for DAT), hypothalamus (for NET), and hippocampus (for SERT).
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
-
-
Release Assay:
-
After washing to remove excess radiolabel, aliquot the radiolabeled synaptosomes into a 96-well plate.
-
Add increasing concentrations of the test compound (e.g., 6-APBi) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.
-
Measure the radioactivity in the supernatant (released monoamine) and the filter (retained monoamine) using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of the test compound.
-
Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal release) using non-linear regression.
-
Locomotor Activity Assessment
Objective: To evaluate the stimulant or depressant effects of a compound on spontaneous horizontal movement.
Animal Model: Male Swiss-Webster mice.
Methodology:
-
Apparatus:
-
Use standard locomotor activity chambers equipped with infrared photobeams to automatically track movement.
-
-
Habituation:
-
Place the mice in the activity chambers for a period of at least 30 minutes to allow for acclimation to the novel environment before drug administration.
-
-
Drug Administration:
-
Administer the test compound (e.g., 6-APBi) or vehicle via a specified route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, return the mice to the activity chambers and record locomotor activity for a set duration (e.g., 90 minutes).
-
Data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
The primary measure is the total distance traveled (in cm).
-
-
Data Analysis:
-
Analyze the total distance traveled using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.
-
Functional Observational Battery (FOB)
Objective: To provide a semi-quantitative assessment of a compound's effects on a wide range of behavioral and physiological parameters.
Animal Model: Male Swiss-Webster mice.
Methodology:
-
Observation Period:
-
Conduct observations at specific time points after drug administration (e.g., 20 minutes post-injection).
-
Observations can be divided into different phases: home cage, handling, open field, and sensory/reflex testing.
-
-
Parameters Assessed:
-
Home Cage: Posture, activity level, signs of stereotypy or abnormal movements.
-
Handling: Ease of removal from the cage, muscle tone, reaction to handling.
-
Open Field: Transfer arousal, gait, posture, stereotypies, tremors, convulsions, activity level, rearing, grooming. For 6-APBi, pay close attention to signs of serotonin syndrome such as flattened body posture, Straub tail (stiff, erect tail), hind limb splay, and tremor.[1]
-
Autonomic Signs: Piloerection, salivation, pupil size.
-
Sensorimotor Responses: Approach response, touch response, tail pinch response.
-
-
Scoring:
-
Use a standardized scoring sheet with predefined criteria for each parameter. Scores can be categorical (e.g., present/absent) or on a graded scale (e.g., 0-4 for severity).
-
-
Data Analysis:
-
Analyze the frequency or severity scores for each parameter using non-parametric statistical tests (e.g., Kruskal-Wallis test) to compare dose groups with the vehicle control.
-
Head-Twitch Response (HTR) Assay
Objective: To assess the potential hallucinogen-like effects of a compound, which are primarily mediated by serotonin 5-HT2A receptor activation.
Animal Model: Male C57BL/6J mice.
Methodology:
-
Drug Administration:
-
Administer the test compound or vehicle.
-
-
Observation:
-
Place the mouse in a clear observation chamber.
-
Manually count the number of head twitches (rapid, side-to-side head movements) for a defined period (e.g., 30 minutes).
-
Alternatively, use an automated system with a head-mounted magnet and a magnetometer to record the characteristic movements.
-
-
Data Analysis:
-
Compare the total number of head twitches between drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA or t-test).
-
Drug Discrimination Assay
Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Apparatus:
-
Use standard two-lever operant conditioning chambers.
-
-
Training:
-
Train food-deprived rats to press one lever after receiving an injection of a known drug (e.g., a serotonergic stimulant like MDMA) and a second lever after receiving a vehicle injection to receive a food reward.
-
Training continues until the rats reliably select the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, administer various doses of the test compound (e.g., 6-APBi) and observe which lever the rat predominantly presses.
-
-
Data Analysis:
-
If the rats press the drug-appropriate lever, it indicates that the test compound has subjective effects similar to the training drug (full generalization).
-
If they press the vehicle-appropriate lever, the subjective effects are different.
-
Partial generalization occurs when responding is distributed between both levers.
-
The percentage of responding on the drug-appropriate lever is calculated for each dose of the test compound.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of 6-APBi.
Caption: In Vivo Behavioral Assessment Workflow.
Caption: Logical Flow from Drug to Behavior.
Conclusion
The study of 6-APBi in animal models reveals a distinct pharmacological profile driven by its potent activity as a serotonin releaser. The primary behavioral manifestations in mice are consistent with serotonin toxicity, and notably, it does not produce the stimulant-like locomotor effects seen with its isomer 5-IT or other psychostimulants.[1] The experimental protocols detailed in this guide provide a framework for the continued investigation of 6-APBi and other novel psychoactive substances. Future research employing head-twitch response and drug discrimination assays would be valuable to further characterize its hallucinogenic and subjective effects, respectively. A thorough understanding of its preclinical pharmacology is essential for assessing its potential risks to human health.
References
Methodological & Application
Application Notes and Protocols for 6-(2-aminopropyl)indole Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole, also known as 6-API or 6-IT, is a psychoactive substance structurally categorized as an amphetamine and a positional isomer of α-methyltryptamine (αMT).[1] It has been identified in the designer drug market and is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of this compound in various matrices. These application notes provide an overview of the available analytical standards and detailed protocols for the analysis of this compound.
Analytical Standards and Reference Materials
The availability of high-quality analytical standards and reference materials is fundamental for accurate analytical measurements. Certified reference materials (CRMs) provide traceability and are essential for method validation and quality control.
| Product Name | Supplier | Catalog Number | Purity | Formulation | Storage |
| 6-IT | Cayman Chemical | 13938 | ≥98% | A crystalline solid | -20°C |
| This compound | HIBR Gene Diagnostics | - | Not specified | Not specified | Not specified |
| This compound | Szabo-Scandic | HY-172028-10 | Not specified | Not specified | Not specified |
This table is for informational purposes and does not represent a complete list of all available suppliers.
Mechanism of Action and Signaling Pathway
This compound is a potent substrate for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It exhibits a preferential interaction with the serotonin transporter. By acting as a substrate, 6-API can be transported into the presynaptic neuron, leading to a reversal of the transporter's function and promoting the non-vesicular release of neurotransmitters (dopamine, norepinephrine, and serotonin) into the synaptic cleft. The increased concentration of these monoamines in the synapse leads to enhanced postsynaptic receptor activation and downstream signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of positional isomers of (2-aminopropyl)indole and related compounds. Method optimization and validation are recommended for specific applications and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890/5973 or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with methanol to the desired concentration range for calibration.
-
For analytical samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix.
-
Evaporate the solvent from the extracted sample and reconstitute in a known volume of methanol prior to injection.
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 1200 series with a 6410 Triple Quadrupole or equivalent)
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Ion Source: Electrospray Ionization (ESI)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full scan (m/z 100-500) and product ion scan for confirmation. The protonated molecule [M+H]⁺ for this compound is expected at m/z 175.2.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or a mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition (95% A, 5% B) to the desired concentration range for calibration.
-
For analytical samples, perform an appropriate extraction. Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the key analytical parameters for the identification and quantification of this compound using the described methods.
| Parameter | GC-MS | LC-MS |
| Retention Time | Dependent on the specific GC system and conditions. | Dependent on the specific LC system and conditions. |
| Mass Spectrum (EI) | Characteristic fragmentation pattern. | Not applicable. |
| Protonated Molecule [M+H]⁺ | Not typically observed in EI. | m/z 175.2 |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range. | Method-dependent, typically in the sub-ng/mL to low pg/mL range. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid to high ng/mL range. | Method-dependent, typically in the low ng/mL range. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
Conclusion
The analytical methods and reference materials described in these application notes provide a comprehensive framework for the accurate and reliable analysis of this compound. The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the quality and integrity of the analytical data generated.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 6-(2-aminopropyl)indole (6-API)
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(2-aminopropyl)indole (6-API), a positional isomer of other psychoactive aminopropylindoles. The protocol outlines a straightforward protein precipitation procedure for sample preparation from biological matrices, followed by a robust chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the detection and quantification of 6-API in complex samples.
Introduction
This compound (6-API) is one of six positional isomers of (2-aminopropyl)indole, a class of compounds that includes novel psychoactive substances (NPS).[1][2] The structural similarity among these isomers presents a significant analytical challenge, requiring highly selective methods to differentiate and accurately quantify each compound. LC-MS/MS has emerged as the preferred technique for the analysis of NPS due to its high sensitivity, selectivity, and speed.[3] This document provides a detailed protocol for a complete LC-MS/MS workflow, from sample preparation to data acquisition, for the analysis of 6-API.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of 6-API from serum or plasma samples.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., 6-API-d5, if available, or a structurally similar deuterated compound)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an LC-MS vial for analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
The molecular weight of 6-API is 174.25 g/mol , resulting in a protonated precursor ion [M+H]⁺ at m/z 175.12.[4] Product ions must be determined experimentally. Based on the fragmentation of related isomers, plausible product ions are suggested below. For robust analysis, at least two transitions (one for quantification, one for qualification) should be monitored.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) | Note |
| 6-API (Quantifier) | 175.1 | 158.1 | 25 | 100 | Example |
| 6-API (Qualifier) | 175.1 | 130.1 | 35 | 100 | Example |
| Internal Standard | User-defined | User-defined | User-defined | 100 | e.g., 6-API-d5 |
*Note: These product ions are hypothetical and require experimental optimization. The fragmentation of the 2-API isomer is known to produce an m/z 132 fragment, while the 7-isomer produces an m/z 158 fragment.[1][2] The optimal fragments for 6-API must be confirmed through infusion and product ion scans.
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are representative and should be established during method validation.
| Parameter | Expected Performance |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for 6-API analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the detection and quantification of this compound. The protocol utilizes a simple and effective protein precipitation for sample cleanup, followed by standard reverse-phase chromatography and highly selective MRM-based detection. While the specific MRM transitions and quantitative performance metrics require formal validation, this application note serves as a comprehensive guide for researchers to establish a reliable analytical method for 6-API in various research and development settings.
References
- 1. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of (2-aminopropyl)indole positional isomers in forensic samples. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Gas Chromatography-Mass Spectrometry of 6-(2-Aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of 6-(2-aminopropyl)indole (6-API) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the co-elution of 6-API with its positional isomer, 5-(2-aminopropyl)indole (B590550), under standard GC conditions, derivatization is a critical step for accurate identification and quantification. This note outlines protocols for trifluoroacetylation and silylation, along with recommended GC-MS parameters for the analysis of the derivatized compound. Mass spectral data for trifluoroacetylated 6-API is presented to aid in identification.
Introduction
This compound (6-API), also known as 6-IT, is a psychoactive substance that has been identified as a designer drug. As a positional isomer of other aminopropylindoles, such as the more well-known 5-(2-aminopropyl)indole (5-API or 5-IT), its accurate detection and differentiation from related compounds are crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of primary amines like 6-API can be challenging due to their polarity, which can lead to poor chromatographic peak shape and potential for adsorption in the GC system.
A significant analytical challenge is the co-elution of 5-API and 6-API in their underivatized forms, making their individual identification and quantification by GC-MS impossible without specific chromatographic conditions or derivatization[1]. Chemical derivatization of the primary amine and the indole (B1671886) nitrogen functionalities improves the volatility and thermal stability of the analyte, leading to better chromatographic performance and, critically, enabling the separation of these closely related isomers. This application note provides detailed protocols for the derivatization of 6-API and subsequent GC-MS analysis.
Experimental Protocols
Sample Preparation
It is recommended to begin with a standard of this compound in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297). For samples in complex matrices, a liquid-liquid or solid-phase extraction should be performed to isolate the analyte of interest. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.
Derivatization Protocols
Due to the presence of a primary amine and a potentially reactive indole nitrogen, derivatization is essential for the successful GC-MS analysis of 6-API, especially when isomeric differentiation is required. Two common and effective derivatization methods are acylation with trifluoroacetic anhydride (B1165640) (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol 1: Trifluoroacetylation (TFAA)
This method introduces a trifluoroacetyl group to the primary amine and potentially the indole nitrogen, creating a less polar and more volatile derivative.
-
Materials:
-
Dried sample extract or standard of this compound
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous, GC grade)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
-
-
Procedure:
-
To the dried sample in a reaction vial, add 50 µL of ethyl acetate.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation (BSTFA)
This method introduces a trimethylsilyl (B98337) (TMS) group to the primary amine and indole nitrogen, which increases volatility and improves chromatographic behavior.
-
Materials:
-
Dried sample extract or standard of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, GC grade)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
-
-
Procedure:
-
To the dried sample in a reaction vial, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 80°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-550 amu |
| Scan Mode | Full Scan |
Data Presentation
Quantitative data for the trifluoroacetylated derivative of this compound is summarized below. It is crucial to confirm the retention time and mass spectrum by analyzing a certified reference standard of derivatized 6-API. The separation from the derivatized 5-API isomer must also be experimentally verified.
Table 1: Mass Spectral Data for Trifluoroacetylated this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 270 | Base Peak | [M]+ (Molecular Ion) |
| 155 | High | [M - C6H4N]+ |
| 130 | Moderate | [Indole moiety]+ |
| 115 | Moderate | [M - C7H5NF3O]+ |
Note: The mass spectrum for the TFA derivative of 6-API is available in spectral databases and should be used for comparison.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
References
Protocol for 6-(2-aminopropyl)indole Administration in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound that is a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-IT).[1] It functions as a potent substrate for monoamine transporters, exhibiting selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT).[1][2] This profile is in contrast to its isomer, 5-IT, which shows a preference for DAT.[1][2] Due to its significant interaction with the serotonergic system, administration of 6-API in rodents has been associated with behaviors indicative of serotonin toxicity.[1]
These application notes provide a detailed protocol for the preparation and administration of this compound to rodents for research purposes, based on currently available scientific literature. The provided methodologies cover vehicle preparation, dosing, and relevant behavioral assessment paradigms.
Quantitative Data
Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data Not Available | Mouse/Rat | Intraperitoneal | |
| Tmax | Data Not Available | Mouse/Rat | Intraperitoneal | |
| Half-life (t½) | Data Not Available | Mouse/Rat | Intraperitoneal | |
| Bioavailability | Data Not Available | Mouse/Rat | Intraperitoneal |
In Vivo Behavioral Effects
The administration of this compound in mice has been shown to induce behaviors associated with serotonin toxicity.
| Dose (mg/kg, i.p.) | Animal Model | Observed Effects | Reference |
| 1.0 - 5.6 | Mice | Increased behaviors associated with 5-HT toxicity (e.g., piloerection). | [1] |
| 5.6 - 10.0 | Mice | Adverse effects indicative of 5-HT toxicity, including salivation, tremor, hind limb splay, Straub tail, and flattened body posture. | [1] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the reviewed scientific literature. Marusich et al. (2016) state that the compound was synthesized and characterized following established procedures, citing Elliott et al. (2013) and Scott et al. (2014) for the synthesis of related compounds.[1] Researchers should refer to the chemical literature for general indole (B1671886) synthesis methods.
Vehicle Preparation and Drug Formulation
For in vivo studies in mice, this compound can be suspended in a vehicle composed of Tween 80 and sterile saline.[3]
Materials:
-
This compound powder
-
Tween 80 N.F.
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 7.8% Tween 80 in sterile saline. For example, to prepare 10 ml of vehicle, add 0.78 ml of Tween 80 to 9.22 ml of sterile saline.
-
Add the this compound powder to the vehicle solution.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension to aid in dissolution and create a homogenous mixture.
-
Prepare fresh on the day of the experiment.
Administration Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh the mouse to determine the correct injection volume. The recommended injection volume is 10 ml/kg.[3]
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum or bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneal cavity.
-
Gently aspirate to check for the presence of blood or other fluids. If any fluid is drawn, discard the syringe and prepare a new injection.
-
If there is no aspirate, slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Protocol for a Pharmacokinetic Study
As specific pharmacokinetic data for this compound is unavailable, the following general protocol can be adapted to determine key parameters.
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Dosing:
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal or oral gavage).
-
Include a vehicle-treated control group.
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol for Behavioral Assessment
Apparatus:
-
Open field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via IP injection.
-
Immediately place the mouse into the center of the open field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-90 minutes).
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
The FOB is a series of standardized observations to assess the behavioral and physiological state of the animal. For this compound, the focus should be on signs of serotonin syndrome.
Procedure:
-
Observe the animals in their home cage for any spontaneous abnormal behaviors.
-
Transfer the animal to a standard observation arena.
-
Score the presence and severity of the following signs at a specific time point post-injection (e.g., 20 minutes):[3]
-
Piloerection: Hair standing on end.
-
Salivation: Excessive drooling.
-
Tremor: Involuntary shaking.
-
Hind limb splay/abduction: Hind legs spread apart.
-
Straub tail: Stiff, erect tail.
-
Flattened body posture: Animal lies flat on the cage floor.
-
Gait abnormalities: Uncoordinated walking.
-
Hyperreactivity: Exaggerated response to stimuli (e.g., touch or sound).
-
Visualization
Signaling Pathway
References
Application Notes and Protocols for In Vivo Microdialysis Research of 6-(2-aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound that is a positional isomer of 5-(2-aminopropyl)indole (B590550) (5-IT).[1][2] Like its counterpart, 6-API interacts with monoamine transporters, but it displays a distinct pharmacological profile.[1][2] Understanding the in vivo neurochemical effects of 6-API is crucial for elucidating its mechanism of action and potential toxicological profile. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake and freely moving animals, providing critical insights into the pharmacodynamic effects of novel psychoactive substances.[3][4][5]
These application notes provide a detailed protocol for utilizing in vivo microdialysis to investigate the effects of 6-API on monoamine release, with a particular focus on serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).
Putative Signaling Pathway of this compound
6-API is known to act as a potent substrate for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2] In vitro studies have demonstrated that it has a greater potency for inducing release at SERT compared to DAT.[2] This suggests that its primary mechanism of action involves the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft, leading to a significant increase in extracellular serotonin levels. To a lesser extent, it is also expected to increase extracellular dopamine and norepinephrine concentrations. The potentiation of serotonergic neurotransmission is likely responsible for the behavioral effects associated with 5-HT toxicity observed with 6-API administration.[2]
Caption: Putative signaling pathway of this compound (6-API).
Quantitative Data Summary
The following table summarizes the in vitro monoamine releasing properties of 6-API compared to its isomer 5-IT and MDMA. This data is derived from release assays conducted on rat brain synaptosomes and provides a basis for expected in vivo effects.[2]
| Compound | Transporter | EC₅₀ (nM) for Release | DAT/SERT Selectivity Ratio |
| This compound (6-API) | DAT | 211.5 | 0.1 |
| NET | 46.8 | ||
| SERT | 21.3 | ||
| 5-(2-aminopropyl)indole (5-IT) | DAT | 24.3 | 8.0 |
| NET | 30.1 | ||
| SERT | 194.5 | ||
| MDMA | DAT | 75.8 | 1.1 |
| NET | 28.5 | ||
| SERT | 83.1 |
Note: A lower EC₅₀ value indicates a higher potency. The DAT/SERT ratio indicates the selectivity for dopamine transporter-mediated release over serotonin transporter-mediated release. A ratio < 1, as seen with 6-API, indicates a preference for SERT.
Experimental Protocols
I. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
This compound (6-API): Appropriate purity for in vivo studies.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture.
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
pH adjusted to 7.4 with phosphate (B84403) buffer.
-
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length (e.g., CMA 12).
-
Guide Cannulae: Sized to fit the microdialysis probes.
-
Stereotaxic Apparatus
-
Microinfusion Pump
-
Fraction Collector: Refrigerated to 4°C.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
II. Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens, prefrontal cortex, or striatum).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[8]
III. In Vivo Microdialysis Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of 6-API.
IV. Detailed Experimental Protocol
-
Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[8]
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector. Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.[8]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine the basal concentrations of serotonin, dopamine, and norepinephrine.
-
Drug Administration: Administer 6-API via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or for more localized effects, through reverse dialysis by including it in the aCSF).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration to monitor the time course of the drug's effect.[8]
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or store them at -80°C until analysis to prevent degradation of the monoamines.[8]
V. Analytical Method: HPLC-ECD
-
System Preparation: Prepare the HPLC system with an electrochemical detector. The mobile phase composition and column type should be optimized for the separation of serotonin, dopamine, and norepinephrine and their metabolites.
-
Sample Analysis: Inject a known volume of the dialysate sample into the HPLC system.
-
Quantification: Identify and quantify the neurotransmitter peaks based on their retention times and peak heights/areas compared to known standards.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. This normalization helps to account for individual differences in basal neurotransmitter levels and probe recovery.
VI. Histological Verification
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Subsequently, section the brain and stain the tissue to histologically verify the correct placement of the microdialysis probe in the intended brain region.
Conclusion
This document provides a comprehensive framework for utilizing in vivo microdialysis to characterize the neurochemical profile of this compound. Given its potent serotonin-releasing properties observed in vitro, it is hypothesized that 6-API will cause a significant and dose-dependent increase in extracellular serotonin levels in vivo. The detailed protocols and methodologies outlined here will enable researchers to rigorously investigate the pharmacodynamic effects of this and other novel psychoactive substances, contributing to a better understanding of their mechanisms of action and potential neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 6. Current separation and detection methods in microdialysis the drive towards sensitivity and speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Synthesis and Purification of 6-(2-aminopropyl)indole for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound belonging to the tryptamine (B22526) and amphetamine chemical classes. As a positional isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT), 6-API is of significant interest to researchers in the fields of pharmacology, toxicology, and medicinal chemistry for its potential interactions with monoamine transporters.[1] The synthesis and purification of 6-API are crucial for obtaining high-purity material for in-vitro and in-vivo studies, enabling accurate evaluation of its biological activity.
This document provides detailed protocols for the chemical synthesis of this compound, starting from commercially available precursors. It also outlines robust purification and analytical methods to ensure the final compound's identity and purity, meeting the stringent requirements of research applications.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process commencing with the nitration of indole (B1671886), followed by the construction of the aminopropyl side chain. A common and effective strategy involves the following key transformations:
-
Nitration of Indole to form 6-Nitroindole (B147325): This initial step introduces a nitro group at the 6-position of the indole ring, a crucial precursor for the subsequent installation of the amino group.
-
Reduction of 6-Nitroindole to 6-Aminoindole (B160974): The nitro group is then reduced to an amine, yielding 6-aminoindole.
-
Henry Reaction of 6-Formylindole with Nitroethane: An alternative pathway involves the formylation of 6-aminoindole (after protection of the amino group) to 6-formylindole. This aldehyde can then undergo a Henry reaction with nitroethane to form a nitroalkene intermediate.
-
Reduction of the Nitroalkene to the Final Product: The final step involves the reduction of the nitroalkene to yield this compound.
A generalized workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroindole
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.
-
Nitration: Slowly add a solution of nitric acid in sulfuric acid dropwise to the indole solution while maintaining the low temperature.
-
Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice.
-
Work-up: Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry to obtain crude 6-nitroindole.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-nitroindole.
Protocol 2: Reduction of 6-Nitroindole to 6-Aminoindole
-
Reaction Setup: Suspend 6-nitroindole in a suitable solvent such as ethanol (B145695) or hydrochloric acid.
-
Reduction: Add a reducing agent, for instance, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: If using SnCl₂, basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate). For catalytic hydrogenation, filter off the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain crude 6-aminoindole.
Protocol 3: Synthesis of this compound from 6-Aminoindole
This transformation can be achieved via a Henry reaction followed by reduction.
-
Protection of the Amino Group (if necessary): Protect the amino group of 6-aminoindole with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Formylation: Introduce a formyl group at the 3-position of the indole ring using a Vilsmeier-Haack reaction.
-
Henry Reaction: React the resulting 6-(protected-amino)-3-formylindole with nitroethane in the presence of a base (e.g., ammonium (B1175870) acetate) to form the corresponding nitroalkene.[2][3][4]
-
Reduction: Reduce the nitroalkene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step will also remove many common protecting groups.
-
Work-up: Carefully quench the reaction with water and a base, followed by extraction with an organic solvent.
-
Deprotection (if necessary): If the protecting group is still present, perform a deprotection step.
Purification of this compound
The final product often requires further purification to remove any remaining starting materials, reagents, or byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.
Caption: Purification workflow for this compound.
Experimental Protocol
Protocol 4: HPLC Purification
-
Column Selection: Utilize a reversed-phase C18 column suitable for preparative chromatography.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized.
-
Sample Preparation: Dissolve the crude 6-API in the initial mobile phase.
-
Chromatography: Inject the sample onto the HPLC system and run a gradient elution, gradually increasing the proportion of the organic solvent. Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the fractions containing the pure 6-API.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.
-
Salt Formation (Optional): For improved stability and handling, the purified freebase can be converted to a salt (e.g., hydrochloride or fumarate) by treating a solution of the base with the corresponding acid.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Data
| Step | Product | Typical Yield (%) | Purity after this step (%) |
| 1 | 6-Nitroindole | 60-70 | >95 (after recrystallization) |
| 2 | 6-Aminoindole | 80-90 | >98 |
| 3 & 4 | This compound | 40-60 (over two steps) | >99 (after HPLC) |
Table 2: Analytical Characterization Data
| Analytical Method | Parameter | Expected Value for this compound |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | m/z 174 |
| Key Fragment Ions | m/z 130, 115, 44 | |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Specific shifts for aromatic, indole NH, and aminopropyl protons. |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Specific shifts for indole and aminopropyl carbons. |
| HPLC | Retention Time | Dependent on specific column and mobile phase conditions. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound for research purposes. Adherence to these methods will enable the production of high-purity material, which is essential for obtaining reliable and reproducible data in pharmacological and other scientific investigations. The provided analytical data serves as a benchmark for the characterization of the final compound. Researchers should always handle this compound with appropriate safety precautions in a laboratory setting.
References
Application Notes and Protocols: Radiolabeling and Binding Studies of 6-(2-aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance that has been identified as a potent interactor with monoamine transporters.[1][2] In particular, it displays a notable affinity for the serotonin (B10506) transporter (SERT), suggesting its potential as a research tool to investigate the serotonergic system.[2][3] Radiolabeling of 6-API would enable detailed in vitro and in vivo binding studies to quantify its interaction with SERT and other potential targets, providing valuable insights for neuroscience research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the hypothetical radiolabeling of this compound and its subsequent use in receptor binding assays. The protocols are based on established methodologies for similar compounds and target systems.
Section 1: Radiolabeling of this compound
The choice of radioisotope for labeling 6-API depends on the intended application. For in vitro binding assays, isotopes with longer half-lives such as Tritium (B154650) (³H) or Carbon-14 (¹⁴C) are suitable. For in vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F) are required.
Hypothetical Radiolabeling Strategies
1.1.1. Tritium (³H) Labeling via Catalytic Hydrogenation
Tritium labeling is a common method for producing radioligands for in vitro binding assays due to its high specific activity.[4] A potential strategy for tritiating 6-API involves the synthesis of an unsaturated precursor, followed by catalytic hydrogenation with tritium gas.
-
Precursor Synthesis: Synthesis of a precursor molecule containing a double or triple bond in a position that can be reduced to a single bond without affecting the compound's affinity for its target. For 6-API, this could involve creating a double bond in the aminopropyl side chain.
-
Catalytic Tritiation: The unsaturated precursor is then subjected to catalytic reduction using tritium gas (T₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
1.1.2. Carbon-14 (¹⁴C) Labeling
Carbon-14 is another valuable isotope for in vitro studies, offering a long half-life which is advantageous for long-term experiments.[5] A common strategy for ¹⁴C labeling is to introduce the isotope early in the synthetic route using a commercially available ¹⁴C-labeled precursor.
-
Precursor Selection: A key precursor for the synthesis of the aminopropyl side chain, such as [¹⁴C]nitroethane, could be utilized.
-
Multi-step Synthesis: The radiolabeled precursor would then be carried through the remaining synthetic steps to yield [¹⁴C]this compound.
1.1.3. Carbon-11 (¹¹C) Labeling for PET Imaging
For PET imaging, ¹¹C-labeling is a frequently used method.[6] This typically involves the rapid methylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.
-
Precursor Synthesis: A desmethyl precursor of 6-API would need to be synthesized, where the primary amine is protected, and a suitable position for methylation is available.
-
¹¹C-Methylation: The precursor would then be reacted with [¹¹C]CH₃I in a rapid, high-yield reaction, followed by deprotection to yield [¹¹C]this compound.
Purification and Quality Control
Following radiosynthesis, the radiolabeled 6-API must be purified to remove unreacted precursors and byproducts. High-Performance Liquid Chromatography (HPLC) is the standard method for this purification.
-
Purification: Reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be employed to isolate the radiolabeled product.
-
Quality Control: The radiochemical purity and identity of the final product must be confirmed. This is typically done by analytical HPLC with radiometric and UV detectors. The specific activity (radioactivity per unit mass) of the radioligand should also be determined.
Section 2: In Vitro Binding Studies
Radiolabeled 6-API can be used in in vitro binding assays to characterize its interaction with the serotonin transporter (SERT). The two primary types of assays are saturation and competitive binding assays.
Membrane Preparation
These assays are typically performed using cell membranes from tissues or cell lines that express the target of interest (e.g., rat brain synaptosomes or HEK293 cells stably expressing human SERT).
Protocol 2.1: Membrane Preparation from Rat Brain
-
Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum or whole brain minus cerebellum).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation at -80°C until use.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for its target.
Protocol 2.2: Saturation Binding Assay for [³H]6-API
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Total Binding Wells: Add increasing concentrations of [³H]6-API to the wells containing the membrane preparation in assay buffer.
-
Non-specific Binding Wells: Add the same increasing concentrations of [³H]6-API along with a high concentration of a known SERT ligand (e.g., unlabeled citalopram (B1669093) or fluoxetine) to saturate the specific binding sites.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the concentration of [³H]6-API and fit the data using non-linear regression to determine the Kd and Bmax values.
Table 1: Hypothetical Saturation Binding Data for [³H]6-API
| [³H]6-API (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 500 | 50 | 450 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10000 | 5000 | 5000 |
| 20.0 | 11000 | 7000 | 4000 |
| 50.0 | 12000 | 9500 | 2500 |
Note: This is hypothetical data for illustrative purposes.
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the target receptor by measuring their ability to compete with the binding of a fixed concentration of the radioligand.
Protocol 2.3: Competitive Binding Assay using [³H]6-API
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled competitor compound.
-
Total Binding Wells: Add a fixed concentration of [³H]6-API (typically at or below its Kd) and the membrane preparation in assay buffer.
-
Non-specific Binding Wells: Add the fixed concentration of [³H]6-API, the membrane preparation, and a high concentration of a known SERT ligand.
-
Competitor Wells: Add the fixed concentration of [³H]6-API, the membrane preparation, and increasing concentrations of the unlabeled test compound (e.g., unlabeled 6-API or other potential SERT ligands).
-
Incubation, Termination, and Quantification: Follow the same procedure as described in the saturation binding assay protocol (steps 4-7).
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding versus the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Hypothetical Competitive Binding Data for Unlabeled 6-API vs. [³H]6-API
| Unlabeled 6-API (nM) | % Specific Binding |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
| 10000 | 2 |
Note: This is hypothetical data for illustrative purposes.
Section 3: Signaling Pathways and Experimental Workflows
Serotonin Transporter (SERT) Mechanism of Action
This compound is known to interact with the serotonin transporter (SERT).[2] SERT is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the serotonergic signal.
References
- 1. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
- 2. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-(2-Aminopropyl)indole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 6-(2-aminopropyl)indole (6-API) analogues. The protocols outlined below are designed for the identification and characterization of novel psychoactive compounds targeting monoamine transporters and serotonin (B10506) receptors, key players in neurotransmission.
Introduction
This compound (6-API) and its analogues are a class of psychoactive compounds with structural similarities to tryptamines and phenethylamines. Their pharmacological profiles suggest interactions with monoamine transporters and serotonin receptors, making them a focal point for drug discovery in neuroscience. High-throughput screening provides an efficient methodology for rapidly assessing the biological activity of a large number of these analogues, facilitating the identification of lead compounds with desired potency and selectivity.[1]
Primary Molecular Targets
Based on the pharmacology of structurally related compounds, the primary molecular targets for 6-API analogues are:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). This compound (6-IT), a positional isomer of 5-IT, has been shown to be a potent substrate at these transporters, with a preference for SERT.
-
Serotonin Receptors: Particularly the 5-HT₂ subfamily (5-HT₂A, 5-HT₂B, and 5-HT₂C), which are known targets for many psychoactive tryptamines.[2][3]
High-Throughput Screening Strategies
A multi-assay HTS cascade is recommended to comprehensively profile 6-API analogues. The primary screening can be conducted using assays that are rapid and cost-effective, followed by more complex secondary assays for hit confirmation and characterization.
Caption: High-throughput screening workflow for 6-API analogues.
Data Presentation: Quantitative Analysis of 6-API Analogues
The following table represents illustrative data from a hypothetical high-throughput screening campaign of a library of 6-API analogues. This data is intended to demonstrate the structure-activity relationships (SAR) that can be elucidated from such a screen.
| Compound ID | R¹ | R² | R³ | R⁴ | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | 5-HT₂A Ki (nM)[3] | 5-HT₂A Agonist EC₅₀ (nM) |
| 6-API | H | H | H | H | 150 | 450 | 200 | 800 | >1000 |
| C-101 | 4-F | H | H | H | 120 | 400 | 180 | 750 | >1000 |
| C-102 | 5-Cl | H | H | H | 90 | 350 | 150 | 600 | 850 |
| C-103 | 5-Br | H | H | H | 85 | 330 | 140 | 550 | 800 |
| C-104 | H | CH₃ | H | H | 200 | 500 | 250 | 900 | >1000 |
| C-105 | H | H | CH₃ | H | 180 | 480 | 220 | 850 | >1000 |
| C-106 | H | H | CH₃ | CH₃ | 250 | 600 | 300 | 1200 | >1000 |
| C-107 | 5-MeO | H | H | H | 70 | 280 | 120 | 400 | 600 |
| C-108 | 4-OH | H | H | H | 100 | 420 | 190 | 300 | 450 |
Experimental Protocols
Fluorescence-Based Monoamine Transporter Uptake Assay (Primary Screen)
This assay measures the ability of test compounds to inhibit the uptake of a fluorescent substrate into cells expressing DAT, NET, or SERT.
Signaling Pathway
Caption: Inhibition of fluorescent substrate uptake by 6-API analogues.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent substrate (e.g., ASP+)
-
Masking dye to quench extracellular fluorescence
-
384-well black, clear-bottom microplates
-
Test compounds (6-API analogues) and control inhibitors (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
Protocol:
-
Cell Plating: Seed transporter-expressing HEK293 cells into 384-well plates at a density of 20,000-40,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 6-API analogues and control compounds in assay buffer. The final concentration of DMSO should be <0.5%.
-
Assay Initiation:
-
Wash the cell plates with assay buffer.
-
Add the test compounds to the wells and incubate for 10-20 minutes at 37°C.
-
Add the fluorescent substrate and masking dye mixture to all wells.
-
-
Signal Detection: Measure fluorescence intensity at appropriate excitation/emission wavelengths using a bottom-read fluorescence plate reader. Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint measurement.
-
Data Analysis: Calculate the percent inhibition of substrate uptake for each compound concentration relative to controls. Determine the EC₅₀ values by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay for 5-HT₂A Receptor (Secondary Screen)
This assay determines the binding affinity (Ki) of test compounds for the 5-HT₂A receptor by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow
Caption: Workflow for the 5-HT₂A radioligand binding assay.
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human 5-HT₂A receptor
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Ketanserin
-
Non-specific binding control: Mianserin (10 µM)
-
Test compounds (6-API analogues)
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, [³H]Ketanserin (final concentration ~2 nM), and test compounds at various concentrations.
-
Incubation: Add the cell membrane preparation (50-100 µg protein/well) to initiate the binding reaction. Incubate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through the filter plates using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC₅₀ values and then calculate the Ki values using the Cheng-Prusoff equation.
Calcium Flux Assay for 5-HT₂A Receptor Functional Activity (Secondary Screen)
This cell-based functional assay measures the ability of 6-API analogues to act as agonists or antagonists at the 5-HT₂A receptor by detecting changes in intracellular calcium levels.
Signaling Pathway
Caption: 5-HT₂A receptor-mediated calcium signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
384-well black, clear-bottom microplates
-
Test compounds (6-API analogues) and control agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating: Seed 5-HT₂A-expressing cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of 6-API analogues to the cell plate.
-
Antagonist Mode: Add serial dilutions of 6-API analogues and incubate for 15-30 minutes before adding a fixed concentration (EC₈₀) of a known agonist (e.g., Serotonin).
-
-
Signal Detection: Place the cell plate in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds, then add the agonist (for antagonist mode) and continue to measure the fluorescence signal for 1-2 minutes.
-
Data Analysis: Quantify the change in fluorescence intensity. For agonists, calculate EC₅₀ values. For antagonists, calculate IC₅₀ values.
Conclusion
The described high-throughput screening protocols provide a robust platform for the systematic evaluation of this compound analogues. By employing a combination of monoamine transporter uptake, radioligand binding, and functional calcium flux assays, researchers can efficiently identify and characterize novel compounds with specific pharmacological profiles, paving the way for the development of new therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays of 6-(2-aminopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound that is a positional isomer of 5-(2-aminopropyl)indole (B590550) (5-IT) and α-methyltryptamine (AMT).[1][2][3] Unlike its isomer 5-IT, which is known for its stimulant effects, 6-API displays a higher potency for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT), suggesting a pharmacological profile more aligned with serotonergic agents.[4][5] This document provides detailed application notes and protocols for conducting key behavioral pharmacology assays to characterize the in vivo effects of 6-API in rodent models. The assays described herein are essential for elucidating the compound's potential psychoactive properties, including stimulant, hallucinogenic-like, rewarding, or aversive effects.
Data Presentation
The following tables summarize the available quantitative data for this compound in relevant in vitro and in vivo assays.
Table 1: In Vitro Monoamine Transporter Activity of this compound
| Transporter | Assay Type | EC₅₀ (nM) | Selectivity (DAT/SERT) | Reference |
| DAT | [³H]MPP⁺ Release | 158 ± 28 | 0.1 | [5] |
| NET | [³H]MPP⁺ Release | 40.7 ± 5.6 | - | [5] |
| SERT | [³H]MPP⁺ Release | 15.6 ± 2.0 | 10.1 (SERT selective) | [5] |
EC₅₀ values represent the concentration of the drug that induces 50% of the maximal substrate release.
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Assay | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | 1.0, 3.2, 5.6, 10.0 | No significant increase in locomotor activity compared to vehicle. | [6] |
| Functional Observational Battery | 5.6, 10.0 | Increased behaviors associated with serotonin toxicity (e.g., salivation, tremor, hind limb splay, Straub tail, flattened body posture). | [6] |
Signaling Pathway
The primary mechanism of action of 6-API at the cellular level is its interaction with the serotonin transporter (SERT). As a potent SERT substrate, 6-API is transported into the presynaptic neuron, leading to a reversal of the transporter's function and subsequent release of serotonin into the synaptic cleft. This increase in synaptic serotonin levels is responsible for its downstream behavioral effects.
Caption: Mechanism of action of this compound at the serotonin transporter.
Experimental Protocols & Workflows
Locomotor Activity Assay
This assay is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity.
Experimental Workflow:
References
- 1. In vivo imaging of the brain vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(2-aminopropyl)indole in Monoamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound of the aminopropylindole class. It is a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT). Research has demonstrated that 6-API is a potent substrate for monoamine transporters, inducing the release of serotonin (B10506), dopamine (B1211576), and norepinephrine.[1][2][3] Notably, in vitro studies have revealed a preferential activity of 6-API for the serotonin transporter (SERT) over the dopamine transporter (DAT).[1] This characteristic suggests its potential utility as a research tool for investigating the function and pharmacology of monoamine transporters, particularly SERT.
Important Note on Imaging Applications: Based on a comprehensive review of current scientific literature, there is no evidence to suggest that this compound has been radiolabeled or utilized for in vivo mapping of monoamine transporters via Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The following application notes, therefore, focus on its established in vitro characterization. Hypothetical protocols for radiolabeling and in vivo imaging are provided for illustrative purposes to guide potential future research into developing 6-API or similar molecules as imaging agents.
Data Presentation
The following table summarizes the in vitro potency of this compound as a monoamine transporter substrate, as determined by neurotransmitter release assays in rat brain synaptosomes.
| Compound | Transporter | EC50 (nM) for Release | 95% Confidence Interval (nM) |
| This compound | DAT | 136 | 102 - 181 |
| NET | 48 | 34 - 68 | |
| SERT | 13 | 9 - 18 | |
| 5-(2-aminopropyl)indole (for comparison) | DAT | 15 | 11 - 22 |
| NET | 42 | 29 - 61 | |
| SERT | 123 | 87 - 173 | |
| MDMA (for comparison) | DAT | 89 | 63 - 124 |
| NET | 66 | 47 - 93 | |
| SERT | 108 | 77 - 152 |
Data sourced from Marusich et al., Neuropharmacology, 2015.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Release Assay
This protocol is adapted from established methodologies for assessing the potency and efficacy of compounds at inducing neurotransmitter release from rat brain synaptosomes.[1][2][3]
Objective: To determine the EC50 values of this compound for inducing the release of dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Krebs-phosphate buffer (KPB)
-
[³H]MPP+ (for DAT and NET assays) or [³H]5-HT (for SERT assays)
-
This compound stock solution
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in fresh sucrose buffer.
-
-
Radiolabel Loading:
-
Incubate synaptosomes with either [³H]MPP+ (final concentration ~10 nM) or [³H]5-HT (final concentration ~10 nM) for 30 minutes at 37°C.
-
After incubation, pellet the synaptosomes by centrifugation and wash with fresh buffer to remove excess radiolabel.
-
-
Release Assay:
-
Resuspend the radiolabeled synaptosomes in KPB.
-
Aliquot the synaptosome suspension into tubes containing various concentrations of this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the amount of radiolabel released as the difference between the radioactivity in the vehicle-treated and drug-treated samples.
-
Plot the percentage of release against the log concentration of this compound.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Hypothetical Radiosynthesis of [¹¹C]6-API for PET Imaging
Disclaimer: This is a theoretical protocol and has not been reported in the scientific literature. It is based on general methods for ¹¹C-methylation of amine precursors.
Objective: To synthesize [¹¹C]this compound via N-methylation of a suitable precursor.
Precursor: N-desmethyl-6-(2-aminopropyl)indole.
Radiolabeling Procedure:
-
Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I using a gas-phase synthesis module.
-
Radiolabeling Reaction:
-
Trap the [¹¹C]CH₃I in a reaction vessel containing the N-desmethyl precursor (approximately 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMF or DMSO) with a mild base (e.g., K₂CO₃).
-
Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]6-API from the precursor and other reactants.
-
-
Formulation:
-
Collect the HPLC fraction containing the product, remove the solvent under a stream of nitrogen, and formulate in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility before any in vivo use.
-
Protocol 3: Hypothetical In Vivo PET Imaging with [¹¹C]6-API in a Non-Human Primate
Disclaimer: This is a theoretical protocol based on standard PET imaging procedures for monoamine transporter radioligands.
Objective: To evaluate the brain uptake and regional distribution of [¹¹C]6-API as a potential marker for monoamine transporters.
Procedure:
-
Animal Preparation:
-
Anesthetize a non-human primate (e.g., rhesus macaque) and maintain anesthesia throughout the scan.
-
Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]6-API (e.g., 150-200 MBq) intravenously.
-
Begin dynamic PET scan acquisition in list mode for 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan to measure the parent radiotracer concentration in plasma (the arterial input function).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Co-register the PET images with a structural MRI of the same animal.
-
Delineate regions of interest (ROIs) on the MRI, including the striatum, thalamus, midbrain, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling (e.g., using a two-tissue compartment model) with the arterial input function to quantify binding parameters such as the distribution volume (VT).
-
Visualizations
Caption: Monoamine Transporter (SERT) Signaling Pathway.
Caption: In Vitro Monoamine Transporter Release Assay Workflow.
Caption: Hypothetical Workflow for PET Radioligand Development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2-aminopropyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(2-aminopropyl)indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods exist for indole (B1671886) synthesis, the most applicable routes for this compound, a substituted indole, would likely be adaptations of classical methods such as the Fischer, Bischler-Möhlau, or Reissert syntheses.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction. A modern approach might involve a multi-step synthesis featuring steps like nitration, reduction, and side-chain introduction.
Q2: My reaction is resulting in a very low yield. What are the general factors I should investigate?
A2: Low yields in indole syntheses are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical variables that need to be optimized.[1][3]
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and inhibit the desired transformation.[1]
-
Instability of Reactants or Intermediates: Some intermediates in indole synthesis can be unstable and prone to decomposition or side reactions under the reaction conditions.
-
Presence of Interfering Functional Groups: Certain functional groups on the starting materials may not be compatible with the reaction conditions and may require the use of protecting groups.[1]
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: The formation of byproducts is a frequent challenge. Depending on the synthetic route, common side products can include:
-
Regioisomers: In syntheses like the Fischer indole synthesis, using an unsymmetrical ketone can lead to the formation of different regioisomeric indole products.[3]
-
Aldol Condensation Products: Acidic conditions can promote the self-condensation of starting aldehydes or ketones.[3]
-
Friedel-Crafts Products: Strong acids may cause undesired electrophilic aromatic substitution reactions.[3]
-
Cleavage Products: In the Fischer synthesis, cleavage of the N-N bond in the hydrazone intermediate can generate side products.[3]
Q4: How can I improve the purity of my final this compound product?
A4: Purification of indole derivatives can be challenging.[1][3] Effective methods include:
-
Column Chromatography: This is a widely used technique. The choice of the solvent system is crucial for achieving good separation.[1]
-
Recrystallization: This method can yield high-purity products, although it may lead to a lower recovery.[1]
-
Aqueous Workup: After the reaction, a careful aqueous workup to neutralize any excess acid or base is essential before extraction and further purification.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Final Amination Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. | Increased conversion to the desired product. |
| Poor Nucleophilicity of the Amine | If using a protected amine, ensure the deprotection step is complete. Consider using a more reactive aminating agent. | Improved reaction rate and yield. |
| Side Reactions | Analyze the crude product by LC-MS or NMR to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. | Reduced formation of impurities and higher yield of the target compound. |
| Catalyst Deactivation | If a catalyst is used, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). | Restored catalytic activity and improved yield. |
Issue 2: Formation of Impurities During Indole Ring Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Acid Strength/Type (Fischer Indole Synthesis) | Screen different acid catalysts (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄ in ethanol). The optimal acid depends on the specific substrates.[3] | Identification of a more selective catalyst leading to fewer byproducts. |
| Harsh Reaction Conditions (Bischler-Möhlau Synthesis) | Optimize the reaction temperature and time to find milder conditions that still promote cyclization.[1] | Minimized degradation of starting materials and products, leading to a cleaner reaction profile. |
| Oxidation of the Indole Ring | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Preservation of the indole product and improved yield. |
| Polymerization | Adjust the concentration of the reactants. High concentrations can sometimes favor polymerization. | Reduced formation of polymeric material and a higher yield of the desired indole. |
Experimental Protocols
Example Protocol: Fischer Indole Synthesis of a 6-Substituted Indole Intermediate
This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of a this compound precursor.
-
Hydrazone Formation:
-
An equimolar mixture of the appropriately substituted arylhydrazine and a suitable ketone (e.g., a protected aminopropanone derivative) is heated in a solvent such as acetic acid to form the arylhydrazone.[1]
-
The reaction can often proceed directly to the next step without isolating the hydrazone.[1]
-
-
Indolization:
-
Workup and Purification:
-
The reaction mixture is cooled to room temperature and the excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[3]
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[1]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 6-(2-aminopropyl)indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-(2-aminopropyl)indole (6-API).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound at neutral pH is expected to be low. This is due to the hydrophobic indole (B1671886) ring structure. However, the presence of a primary amine group means its solubility is highly pH-dependent.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: The limited aqueous solubility at neutral pH is a common issue. The primary amine group on the aminopropyl side chain is basic. In acidic solutions, this amine group becomes protonated, forming a more polar and thus more water-soluble salt. If your aqueous buffer is neutral or basic, you will likely encounter solubility problems.
Q3: What are the recommended solvents for creating a stock solution?
A3: For creating a concentrated stock solution, organic solvents are recommended. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695) are effective solvents for this compound.[1] It is crucial to prepare a high-concentration stock in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q4: Are there potential issues with using organic solvents for my experiments?
A4: Yes, co-solvents can be toxic to cells. It is critical to ensure the final concentration of the organic solvent in your aqueous medium is compatible with your experimental system. For many cell culture applications, the final concentration of DMSO, for example, should be kept below 0.1% to avoid toxicity.[2]
Q5: My compound precipitates out of the aqueous media over time. What can I do?
A5: This may happen if a high concentration of an organic stock solution is added to the aqueous media, causing the compound to crash out. To avoid this, try lowering the final concentration of the compound. You can also add the stock solution to your aqueous media while vortexing vigorously to ensure rapid and even dispersion.[2] If precipitation persists, exploring the use of solubility enhancers like cyclodextrins may be beneficial, provided they are compatible with your experimental setup.[2]
Troubleshooting Guide
Issue 1: Compound fails to dissolve in the desired aqueous buffer.
| Potential Cause | Suggested Solution |
| Incorrect pH | The primary amine in 6-API allows for pH manipulation to increase solubility. Adjust the pH of your aqueous buffer to be more acidic (e.g., pH 4-6) to protonate the amine group, thereby increasing its polarity and water solubility. |
| Insufficient Solvent Polarity | If working with a purely aqueous system is not essential, consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. |
Issue 2: Precipitation occurs after diluting the stock solution into the aqueous medium.
| Potential Cause | Suggested Solution |
| Supersaturation | The concentration of the compound in the final aqueous solution may be above its solubility limit. Try reducing the final concentration of 6-API in your working solution. |
| Poor Mixing | When diluting the organic stock solution, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion. |
| Solvent Incompatibility | The chosen organic solvent may not be fully miscible with your aqueous buffer at the desired ratio. Ensure you are using a water-miscible organic solvent like DMSO or ethanol. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 174.24 g/mol ), Dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), a calibrated analytical balance, and a vortex mixer.
-
Procedure:
-
Weigh out 1.74 mg of this compound.
-
Add the weighed compound to a clean vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex the mixture until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature, protected from light.
-
Protocol 2: pH-Dependent Aqueous Solubility Determination
-
Materials: this compound, a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0), a shaker or incubator capable of maintaining a constant temperature, a centrifuge, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to separate vials, each containing one of the pH buffers.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved 6-API in the filtrate using a validated HPLC-UV method.
-
Plot the solubility (in mg/mL or µM) against the pH of the buffer.
-
Visualizations
References
Technical Support Center: Stability of 6-(2-aminopropyl)indole in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of 6-(2-aminopropyl)indole (6-API) in solution. Researchers, scientists, and drug development professionals can use this information to troubleshoot common issues encountered during their experiments and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily stemming from its indole (B1671886) and primary amine moieties. Key factors include:
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. The primary amine group can also undergo oxidative degradation. The presence of metal ions can catalyze these oxidation reactions.[1][2][3]
-
pH: The stability of the aminopropyl side chain and the indole ring can be pH-dependent. Extreme pH values may accelerate hydrolysis or other degradation reactions.
-
Light Exposure (Photodegradation): Indole derivatives are often sensitive to light, particularly UV radiation.[4] Exposure to light can lead to the formation of reactive species and subsequent degradation.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[5] For long-term storage, lower temperatures are recommended.
-
Solvent: The choice of solvent can impact the stability of 6-API. Protic solvents may participate in degradation reactions. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q2: I've noticed a change in the color of my this compound solution. What could be the cause?
A2: A color change, often to a yellowish, brownish, or even bluish hue, is a common indicator of degradation for indole-containing compounds.[6] This is typically due to the formation of oxidized and polymeric byproducts. The indole ring can be oxidized to form various chromophoric species. If you observe a color change, it is highly recommended to verify the purity of your solution before proceeding with your experiments.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To minimize oxidation, it is best to purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.
-
Container: Use high-quality, inert glass vials with tight-fitting caps (B75204) to prevent solvent evaporation and contamination.
Q4: Which solvents are recommended for preparing and storing this compound solutions?
A4: The choice of solvent depends on the intended application. For analytical purposes, solvents such as methanol (B129727) or acetonitrile (B52724) are commonly used. For biological assays, a buffer system with a pH between 6.0 and 7.5 is often required. If using aqueous buffers, it is advisable to prepare the solutions fresh and use them promptly. Tryptamines are known to be relatively unstable in aqueous solutions.[6] If solubility is an issue in aqueous buffers, a small amount of a co-solvent like DMSO or ethanol (B145695) can be used, but the stability in such mixtures should be verified.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of 6-API stock solution. | 1. Prepare a fresh stock solution of this compound from a solid sample. 2. Analyze the old and new stock solutions by HPLC-UV or LC-MS to compare purity and concentration. 3. If degradation is confirmed, discard the old stock solution and review storage procedures. |
| Contaminated solvent or buffer. | 1. Use fresh, high-purity solvents and buffers for all experiments. 2. Filter all buffers before use. |
| Improper sample handling during the experiment. | 1. Minimize the exposure of the solution to light and elevated temperatures during experimental procedures. 2. Work quickly and keep samples on ice when not in immediate use. |
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | 1. Compare the chromatogram of the aged solution with that of a freshly prepared solution to identify new peaks. 2. If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the identity of the degradation products. Common degradation pathways involve hydroxylation and oxidation of the indole ring.[8][9][10] 3. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to confirm the identity of the degradation peaks. |
| Contamination from labware or other sources. | 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Run a blank (solvent only) to check for system contamination. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, or a specified buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Environmental chamber or incubator set to the desired temperature
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the 6-API peak. This will serve as the initial (100%) concentration.
-
Storage: Aliquot the remaining stock solution into several amber glass vials, seal them, and place them under the desired storage conditions (e.g., 25°C, 4°C, -20°C, and under light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature if frozen or refrigerated.
-
HPLC Analysis: Dilute and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of 6-API remaining at each time point relative to the initial concentration. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
Table 1: Hypothetical Stability Data for this compound (1 mg/mL in Methanol)
| Storage Condition | Day 1 | Day 7 | Day 30 |
| -20°C, Dark | 99.8% | 99.5% | 99.1% |
| 4°C, Dark | 99.1% | 97.2% | 92.5% |
| 25°C, Dark | 95.3% | 85.1% | 65.4% |
| 25°C, Light | 88.6% | 62.4% | 30.1% |
Visualizations
Hypothetical Degradation Pathway
Caption: A potential oxidative degradation pathway for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Psilocin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of 6-(2-aminopropyl)indole (6-API)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 6-(2-aminopropyl)indole (6-API) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound (6-API)?
A1: In LC-MS bioanalysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, 6-API.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of 6-API in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] This can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Given that 6-API is a basic compound due to its aminopropyl side chain, it is particularly susceptible to ion suppression from endogenous components in biological matrices.[4]
Q2: What are the common causes of ion suppression for a basic compound like 6-API?
A2: Ion suppression for basic compounds like 6-API is often caused by:
-
Competition for Ionization: Co-eluting matrix components, especially other basic compounds or compounds with high proton affinity, can compete with 6-API for the limited available charge in the ion source, reducing its ionization efficiency.
-
Phospholipids (B1166683): These are common endogenous components of plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
Salts and Buffers: High concentrations of non-volatile salts from the biological matrix or sample preparation can crystallize on the ESI probe tip, leading to a decrease in signal.[5]
-
Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, which can hinder the efficient formation of gas-phase ions.
Q3: How can I detect and assess matrix effects in my 6-API assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A solution of 6-API is continuously infused into the LC flow after the analytical column.[6] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for 6-API indicates the retention times at which ion suppression or enhancement occurs. This qualitative method is excellent for method development to adjust chromatography.[6]
-
Post-Extraction Spike: The response of 6-API in a neat solution is compared to its response when spiked into a blank, extracted matrix sample at the same concentration.[2] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2] This should be evaluated using at least six different lots of the biological matrix.
Q4: What are the best strategies to minimize matrix effects for 6-API?
A4: A multi-pronged approach is often necessary:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering 6-API. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT).
-
Chromatographic Separation: Optimize your LC method to separate 6-API from regions of significant ion suppression identified through post-column infusion experiments. A longer chromatographic run time or a different stationary phase may be necessary. For 6-API, it is also crucial to ensure chromatographic separation from its positional isomers, such as 5-(2-aminopropyl)indole, as they can be present as impurities or co-administered substances.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 6-API-d4) is the gold standard for compensating for matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties to 6-API, it will co-elute and experience similar ionization suppression or enhancement. By monitoring the ratio of the analyte to the IS, the variability due to matrix effects can be normalized.
Q5: My 6-API signal is showing poor peak shape (e.g., tailing or fronting). What could be the cause?
A5: Poor peak shape for a basic compound like 6-API can be due to several factors:
-
Secondary Interactions with the Stationary Phase: The basic amine group can interact with residual acidic silanols on silica-based C18 columns, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this.
-
Inappropriate Mobile Phase pH: For a basic compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the amine group is protonated, which can improve peak shape.
-
Sample Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[8] It is best to dissolve the final extract in a solvent similar in composition to the initial mobile phase.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No 6-API Signal | Ion Suppression | - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup (e.g., switch from PPT to SPE or LLE). - Optimize chromatography to move the 6-API peak away from suppression zones. - Use a stable isotope-labeled internal standard. |
| Poor Recovery | - Optimize the sample preparation procedure (e.g., adjust pH for LLE, select an appropriate SPE sorbent). - Evaluate recovery by comparing pre-extraction and post-extraction spiked samples. | |
| Incorrect MS/MS Parameters | - Optimize precursor and product ion selection, collision energy, and other instrument parameters for 6-API. | |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects | - Use a stable isotope-labeled internal standard to compensate for variability between samples. - Ensure the sample preparation method is robust and reproducible. - Evaluate matrix effects across multiple lots of the biological matrix. |
| Carryover | - Optimize the autosampler wash procedure with a strong solvent. - Inject a blank sample after high-concentration samples to check for carryover. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Inappropriate Sample Diluent | - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[8] |
| Secondary Silanol Interactions | - Use a column with base-deactivated silica (B1680970) or a hybrid particle column. - Add a small amount of a competing base to the mobile phase. | |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column.[8] | |
| Unexpected Peaks or High Background Noise | Contamination | - Use high-purity LC-MS grade solvents and reagents. - Use glass or polypropylene (B1209903) labware to avoid plasticizers.[8] |
| Co-eluting Isobaric Interference | - Improve chromatographic separation by modifying the gradient, mobile phase, or using a different column. - If available, use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.[8] |
Quantitative Data Summary
The following table provides a template with hypothetical data illustrating the evaluation of matrix factor and recovery for 6-API. In a real experiment, these values would be determined experimentally.
| Parameter | Biological Matrix Lot | Low QC (1 ng/mL) | High QC (100 ng/mL) | Acceptance Criteria |
| Matrix Factor (Analyte) | Lot 1 | 0.88 | 0.92 | CV ≤ 15% |
| Lot 2 | 0.95 | 0.99 | ||
| Lot 3 | 0.85 | 0.89 | ||
| Lot 4 | 0.91 | 0.95 | ||
| Lot 5 | 0.93 | 0.97 | ||
| Lot 6 | 0.89 | 0.93 | ||
| Mean | 0.90 | 0.94 | ||
| %CV | 3.8% | 3.7% | ||
| Matrix Factor (IS) | Lot 1 | 0.89 | 0.93 | CV ≤ 15% |
| Lot 2 | 0.96 | 1.00 | ||
| Lot 3 | 0.86 | 0.90 | ||
| Lot 4 | 0.92 | 0.96 | ||
| Lot 5 | 0.94 | 0.98 | ||
| Lot 6 | 0.90 | 0.94 | ||
| Mean | 0.91 | 0.95 | ||
| %CV | 3.8% | 3.7% | ||
| IS-Normalized Matrix Factor | Lot 1 | 0.99 | 0.99 | CV ≤ 15% |
| Lot 2 | 0.99 | 0.99 | ||
| Lot 3 | 0.99 | 0.99 | ||
| Lot 4 | 0.99 | 0.99 | ||
| Lot 5 | 0.99 | 0.99 | ||
| Lot 6 | 0.99 | 0.99 | ||
| Mean | 0.99 | 0.99 | ||
| %CV | 0.0% | 0.0% | ||
| Recovery (%) | Lot 1 | 85 | 88 | Consistent, precise, and reproducible |
| Lot 2 | 88 | 91 | ||
| Lot 3 | 83 | 86 | ||
| Mean | 85.3 | 88.3 | ||
| %CV | 2.9% | 2.8% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 6-API and its SIL-IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike 6-API and its SIL-IS into the final extract at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike 6-API and its SIL-IS into the blank biological matrix from the same six sources before extraction at low and high QC concentrations.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of 6-API) / (MF of SIL-IS)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for 6-API.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute 6-API and its SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow for Quantitative Evaluation of Matrix Effects.
References
- 1. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 6-(2-Aminopropyl)indole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 6-(2-aminopropyl)indole (6-API) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 6-API isomers.
Question: Why am I observing poor resolution or co-elution of my 6-API isomers?
Answer:
Poor resolution or co-elution of this compound isomers is a frequent challenge due to their structural similarity. Several factors in your chromatographic method could be contributing to this issue.
Possible Causes and Solutions:
-
Inadequate Stationary Phase Selectivity: The column you are using may not have the appropriate chemistry to differentiate between the isomers. Positional isomers, like the various aminopropylindoles, can have very similar polarities, leading to poor separation on standard C18 columns.[1] For chiral separations of enantiomers, a chiral stationary phase (CSP) is essential.[2]
-
Solution:
-
For Positional Isomers: Consider columns that offer different selectivities, such as those with phenyl or biphenyl (B1667301) stationary phases, which can provide alternative interactions like π-π stacking.[3][4]
-
For Enantiomers: Employ a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a good starting point for screening as they can separate a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions.[2]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor in achieving separation.[2][5] An incorrect solvent strength or the absence of necessary additives can lead to co-elution.
-
Solution:
-
Optimize Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like aminopropylindoles.[2][5] Experiment with a pH range that ensures the analytes are in a consistent ionization state.
-
Incorporate Additives: For basic compounds like 6-API, adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask active silanol (B1196071) groups on the silica (B1680970) support, reducing peak tailing and potentially improving resolution.[2]
-
-
-
Inappropriate Flow Rate or Temperature:
-
Solution:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, particularly in chiral separations where mass transfer kinetics are important.
-
Temperature: Temperature can affect selectivity. It's worth investigating the effect of varying the column temperature on your separation.
-
-
Question: My chromatogram shows significant peak tailing for the 6-API isomer peaks. What can I do to improve peak shape?
Answer:
Peak tailing for basic compounds like 6-API is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual acidic silanol groups on the surface of silica-based stationary phases can interact strongly with basic analytes, causing peak tailing.[2]
-
Solution:
-
Use a Base-Deactivated Column: Employ a column that is specifically designed with end-capping to minimize silanol activity.
-
Add a Basic Modifier: Incorporate a competing base, such as 0.1% triethylamine (TEA), into your mobile phase to block the active silanol sites.[2]
-
-
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is near the pKa of the aminopropylindole, the compound can exist in both its ionized and non-ionized forms, leading to distorted peak shapes.[2]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analytes to ensure a single ionic form predominates.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try injecting a smaller volume or a more dilute sample.
-
Question: I'm seeing split or distorted peaks in my chromatogram. What could be the cause?
Answer:
Split or distorted peaks can arise from several issues related to the injection solvent, column equilibration, or hardware problems.
Possible Causes and Solutions:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, it can lead to inconsistent peak shapes and retention times.[2]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.[2]
-
-
Partial Injection Loop Filling: Inconsistent injection volumes, especially with manual injectors, can lead to variable peak shapes.[2]
-
Solution: For complete loop filling, inject a volume 2-3 times the loop size. For partial loop filling, use less than half the loop volume and ensure high reproducibility.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers important in drug development?
A1: Isomers are molecules that have the same molecular formula but different arrangements of atoms.[2] In drug development, different isomers of a compound can have significantly different pharmacological activities, potencies, and toxicities.[2] One isomer may be therapeutically active, while another could be inactive or even cause adverse effects.[2] Therefore, it is crucial to separate and quantify these isomers to ensure the safety, efficacy, and quality of the final drug product.[1]
Q2: What are the primary chromatographic techniques for separating 6-API isomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC).[2][6] For separating enantiomers (mirror-image isomers), chiral chromatography using Chiral Stationary Phases (CSPs) is essential, often employed in both HPLC and Supercritical Fluid Chromatography (SFC).[2]
Q3: How do I choose the right chiral stationary phase (CSP) for my separation?
A3: There is no single CSP that works for all chiral compounds, and screening is often necessary.[2] However, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are a popular first choice as they have demonstrated broad success in separating a wide variety of chiral molecules, including indole (B1671886) derivatives.[2] The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP.[2]
Q4: Can I separate 6-API positional isomers using Gas Chromatography (GC)?
A4: Yes, GC can be a feasible method for separating some positional isomers of aminopropylindoles, often without the need for derivatization. However, some isomers may co-elute. For instance, studies have shown that 5-API and 6-API can co-elute under certain GC conditions, making LC a more suitable method for resolving all positional isomers.[6]
Data Presentation
Table 1: Example HPLC Method Parameters for Achiral Separation of 6-API Positional Isomers
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Biphenyl (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-60% B in 15 min | 30-70% B in 20 min | 15-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Table 2: Example Screening Conditions for Chiral Separation of 6-API Enantiomers
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |
| Mode | Normal Phase | Reversed Phase | Polar Organic |
| Mobile Phase | Hexane/Isopropanol (90/10, v/v) | Acetonitrile/Water (60/40, v/v) | Acetonitrile/Methanol (50/50, v/v) + 0.1% TEA |
| Flow Rate | 0.5 mL/min | 0.7 mL/min | 0.6 mL/min |
| Column Temp. | 25 °C | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 2 µL | 2 µL | 2 µL |
Experimental Protocols
Detailed Methodology: HPLC Method Development for Separation of 6-API Positional Isomers
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound and its positional isomers.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Materials and Reagents:
-
Reference standards for 6-API and its relevant positional isomers.
-
HPLC-grade water, acetonitrile, and methanol.
-
Mobile phase additives such as formic acid, trifluoroacetic acid (TFA), and triethylamine (TEA).
-
A selection of analytical columns (e.g., C18, Phenyl-Hexyl, Biphenyl).
-
-
Initial Column and Mobile Phase Screening:
-
Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., 50:50 methanol:water).
-
Start with a generic gradient, for example, 10-90% acetonitrile (with 0.1% formic acid) over 20 minutes at a flow rate of 1.0 mL/min.
-
If co-elution occurs, screen other columns (e.g., Phenyl-Hexyl) to leverage different separation mechanisms like π-π interactions.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol. Run identical gradients with each solvent to observe changes in elution order and resolution.
-
pH Adjustment: Prepare mobile phases with different pH values (e.g., 3.0, 4.5, 6.0) using appropriate buffers (e.g., formate, acetate) to assess the impact on retention and peak shape.
-
Additive Selection: To improve the peak shape of the basic indole isomers, add 0.1% TEA to the mobile phase to mitigate tailing caused by silanol interactions.[2]
-
-
Optimization of Flow Rate and Temperature:
-
Once a promising column and mobile phase are identified, investigate the effect of flow rate. Lower flow rates can increase efficiency and resolution.
-
Evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C). Temperature can alter mobile phase viscosity and the kinetics of interaction with the stationary phase, thereby affecting selectivity.
-
-
Method Validation (Abbreviated):
-
Once optimal conditions are established, assess method performance by evaluating parameters such as specificity, linearity, precision, and accuracy according to relevant guidelines.
-
Visualizations
Caption: Workflow for chromatographic method development.
References
Technical Support Center: Synthesis of 6-(2-aminopropyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-(2-aminopropyl)indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is a Henry reaction (also known as a nitroaldol reaction) between 6-formylindole and nitroethane, catalyzed by a base, to form 1-(1H-indol-6-yl)-2-nitroprop-1-ene. The second step is the reduction of this intermediate, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final product, this compound.
Q2: What are the critical parameters to control during the Henry reaction step?
A2: The Henry reaction's success is highly dependent on several factors. The choice of base is crucial; common bases include ammonium (B1175870) acetate (B1210297), sodium hydroxide (B78521), or triethylamine.[1] Reaction temperature and time also significantly impact the yield and purity of the nitroalkene intermediate. It is essential to monitor the reaction progress to avoid the formation of side products due to prolonged reaction times or excessive temperatures.
Q3: Are there specific safety precautions for the reduction step with LiAlH₄?
A3: Yes, lithium aluminum hydride (LiAlH₄) is a potent reducing agent that reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure, which involves quenching the excess LiAlH₄, must be performed carefully at low temperatures to control the exothermic reaction.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its physical properties and the potential for co-eluting impurities.[2] Column chromatography on silica (B1680970) gel is a common method, often using a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of a small amount of a basic modifier (e.g., triethylamine) to prevent the product from tailing on the column. High-performance liquid chromatography (HPLC) can also be employed for achieving high purity.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(1H-indol-6-yl)-2-nitroprop-1-ene (Henry reaction) | - Incomplete reaction. - Suboptimal base or catalyst concentration. - Incorrect reaction temperature. | - Increase reaction time and monitor by TLC. - Screen different bases (e.g., ammonium acetate, triethylamine) and optimize their molar ratio. - Gradually increase the reaction temperature, but avoid excessive heat which can lead to decomposition. |
| Formation of multiple spots on TLC during the Henry reaction | - Aldol condensation of the aldehyde with itself. - Polymerization of the nitroalkene product. - Michael addition of nitroethane to the product. | - Add the nitroethane slowly to the reaction mixture. - Use a milder base or catalyst. - Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. |
| Incomplete reduction of the nitroalkene | - Insufficient amount of reducing agent (e.g., LiAlH₄). - Deactivated reducing agent due to moisture. - Low reaction temperature or insufficient reaction time. | - Use a larger excess of LiAlH₄ (typically 3-4 equivalents). - Ensure all glassware is oven-dried and the solvent is anhydrous. - Increase the reaction temperature (e.g., reflux in THF) and extend the reaction time. |
| Presence of aza-dimer impurity in the final product | - A known side reaction in the reduction of aromatic nitro compounds with LiAlH₄ is the formation of azo compounds. | - Ensure a sufficient excess of the reducing agent is used. - Optimize the reaction temperature and time; prolonged reaction at high temperatures can favor side reactions. - Purify the final product carefully using column chromatography with a suitable solvent system. |
| Difficulty in separating this compound from its 5-isomer | - If the starting material contains 5-formylindole impurity, the final product will be contaminated with 5-(2-aminopropyl)indole. These isomers are known to co-elute in some chromatographic systems.[2] | - Ensure the purity of the starting 6-formylindole using techniques like recrystallization or chromatography. - Employ a high-resolution HPLC method for the final purification if isomer contamination is suspected. |
| Product degradation or discoloration upon storage | - Aminoindoles can be sensitive to air and light, leading to oxidation and decomposition. | - Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light. - Consider converting the freebase to a more stable salt form (e.g., hydrochloride or fumarate) for long-term storage. |
Experimental Protocols
Synthesis of 1-(1H-indol-6-yl)-2-nitroprop-1-ene
This protocol is adapted from general procedures for the Henry reaction.[1][5][6]
-
Materials:
-
6-Formylindole
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-formylindole (1 equivalent) in glacial acetic acid.
-
Add nitroethane (2-3 equivalents) to the solution.
-
Add ammonium acetate (1.5 equivalents) as a catalyst.
-
Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Synthesis of this compound
This protocol is based on established methods for the reduction of nitroalkenes.
-
Materials:
-
1-(1H-indol-6-yl)-2-nitroprop-1-ene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add LiAlH₄ (3-4 equivalents) to anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(1H-indol-6-yl)-2-nitroprop-1-ene (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
Technical Support Center: 6-(2-aminopropyl)indole Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 6-(2-aminopropyl)indole (6-API) and related compounds in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound?
This compound (6-API) and its structural analogs are known to interact with a range of molecular targets. The primary targets include serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C), and monoamine transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET).[1][2][3] It has also been shown to have a high affinity for the α2C-adrenergic receptor.[1] The position of the aminopropyl group on the indole (B1671886) ring significantly influences the compound's selectivity for these targets.[2][4]
Q2: What is the difference between a saturation and a competition binding assay?
Saturation and competition binding assays are fundamental techniques in receptor studies.[5][6]
-
Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of a radioligand for that receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[5][6][7]
-
Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (like 6-API) for a receptor. This is done by incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the unlabeled competitor compound.[5][7]
Q3: How do I choose the right radioligand for my assay?
The choice of radioligand is critical for a successful binding assay.[8] An ideal radioligand should have:
-
High affinity and specificity for the target receptor.
-
Low non-specific binding.
-
High specific activity to enable sensitive detection.
-
Chemical stability.
For studying 6-API's interaction with serotonin receptors, common radioligands include [3H]-ketanserin for 5-HT2A receptors, [3H]-LSD for multiple 5-HT receptors, and [3H]-citalopram or [3H]-paroxetine for SERT.[9]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio.[10][11]
Q: My non-specific binding is over 50% of the total binding. What can I do to reduce it?
A: Several factors can contribute to high NSB. Here are some troubleshooting steps:
-
Optimize Blocking Agents: The addition of blocking agents to your assay buffer can reduce non-specific interactions.[10][11] Bovine Serum Albumin (BSA) is commonly used for this purpose.[11]
-
Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that the specific binding still reaches equilibrium.[11]
-
Optimize Washing Steps: In filtration assays, increasing the number of washes or the volume of cold wash buffer can help remove unbound radioligand more effectively.[11]
-
Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can lead to increased binding to non-receptor sites.[12] Aim for a concentration at or below the Kd.[7][12]
-
Pre-treat Filters: For filtration assays, pre-soaking the filters in a solution like 0.1-0.5% polyethylenimine (PEI) can minimize the binding of the radioligand to the filter itself.[7]
Issue 2: Low or No Specific Binding
A lack of specific binding can be a significant roadblock in your research.[11]
Q: I am not observing any significant specific binding. What are the potential causes and solutions?
A: This issue can stem from several problems with your assay components or protocol.
-
Receptor Integrity: The target receptor may have degraded or be inactive. Ensure proper storage and handling of your cell membranes or tissue homogenates.[11] You can perform a quality control check, such as a Western blot, to confirm the presence and integrity of the receptor.
-
Radioligand Activity: The radioligand may have degraded. Verify the age and storage conditions of your radioligand.
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions in the buffer are crucial for optimal binding.[12] For many monoamine receptor assays, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is a good starting point.[12]
-
Insufficient Receptor Concentration: The concentration of your receptor preparation may be too low to produce a detectable signal.[11][12] You may need to increase the amount of membrane protein in your assay.
Issue 3: Poor Reproducibility
Q: My results are highly variable between assays. How can I improve reproducibility?
A: Consistency in your protocol and reagents is key to achieving reproducible results.
-
Standardize Protocols: Ensure that all experimental parameters, such as incubation times, temperatures, and volumes, are kept consistent between assays.[10]
-
Reagent Quality: Use high-quality reagents and minimize batch-to-batch variability.[10] Prepare fresh buffers for each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
-
Equilibrium Conditions: Make sure your assay has reached equilibrium. You can determine this by performing a time-course experiment (association kinetics).[12]
Experimental Protocols
Protocol 1: General Radioligand Competition Binding Assay (Filtration Method)
This protocol provides a general framework for a competition binding assay to determine the affinity of 6-API for a target receptor.
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, but this should be optimized for your specific receptor.
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, add the following in order:
-
Assay Buffer
-
Unlabeled 6-API at various concentrations (e.g., 10-10 M to 10-5 M)
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Receptor preparation (e.g., 20-100 µg of membrane protein)
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 6-API that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
| Parameter | Typical Range | Purpose |
| Receptor Protein | 20 - 200 µ g/well | Source of target receptors |
| Radioligand Conc. | 0.1 - 5 x Kd | To label the target receptor |
| Unlabeled Ligand Conc. | 10-12 - 10-5 M | To compete with the radioligand |
| Incubation Time | 30 - 120 minutes | To reach binding equilibrium |
| Incubation Temperature | 25°C - 37°C | To facilitate binding |
Visualizations
Caption: Workflow for a typical receptor binding assay.
Caption: Major signaling pathways of this compound.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. swordbio.com [swordbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of 6-(2-aminopropyl)indole for 5-HT Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 6-(2-aminopropyl)indole (6-API) and its analogs for 5-HT receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known 5-HT receptor binding profile of this compound (6-API)?
A1: Currently, there is limited publicly available data detailing the specific binding affinities (Kᵢ values) of this compound for various 5-HT receptor subtypes. Research has primarily focused on its activity as a monoamine transporter modulator.[1] It is known to be a potent substrate at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, displaying a greater potency for release at SERT over DAT.[1] The effects of 6-API at various monoamine receptor subtypes are not yet fully characterized and warrant further investigation.[1] Its structural isomer, 5-(2-aminopropyl)indole (B590550) (5-IT), has been shown to be a potent agonist at 5-HT₂ receptor subtypes, which suggests that 6-API may also have direct interactions with 5-HT receptors.[1][2]
Q2: What is the primary mechanism of action of 6-API based on current literature?
A2: The primary established mechanism of action for 6-API is the induction of monoamine release by acting as a substrate for DAT, NET, and SERT.[1] This action increases the extracellular concentrations of dopamine, norepinephrine, and serotonin. Notably, 6-API demonstrates a 10-fold selectivity for SERT-mediated release over DAT-mediated release.[1]
Q3: Why is enhancing the selectivity of 6-API for specific 5-HT receptors important?
A3: Enhancing the selectivity of 6-API for a specific 5-HT receptor subtype is crucial for several reasons. Firstly, it allows for the development of more targeted therapeutics with a reduced risk of off-target side effects. The 5-HT receptor family is large and diverse, with different subtypes mediating distinct physiological and psychological effects. Non-selective compounds can lead to a wide range of undesirable effects. Secondly, selective ligands are invaluable as research tools to probe the specific functions of individual 5-HT receptor subtypes in health and disease.
Q4: What are some general medicinal chemistry strategies to improve the selectivity of a ligand for a GPCR like a 5-HT receptor?
A4: Several strategies can be employed to enhance ligand selectivity for a specific G-protein coupled receptor (GPCR) subtype:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound (in this case, 6-API) and evaluating the impact of these changes on binding affinity and functional activity at various receptor subtypes.
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to explore new interactions with the receptor binding pocket.
-
Conformational Constraint: Introducing rigid elements into the molecule's structure to lock it into a conformation that is preferred by the target receptor subtype.
-
Substituent Scanning: Adding various substituents at different positions of the core scaffold to probe for favorable or unfavorable interactions with the receptor.
-
Structure-Based Drug Design: Utilizing computational models of the target receptor to design ligands that fit optimally into the binding site and make specific, high-affinity interactions.
Troubleshooting Guides
Problem 1: High off-target binding of a novel 6-API analog to other 5-HT receptor subtypes.
Possible Cause: The chemical modifications introduced to the 6-API scaffold may be interacting with conserved residues in the binding pockets of multiple 5-HT receptor subtypes.
Troubleshooting Steps:
-
Conduct a broader receptor screen: Test the analog against a comprehensive panel of 5-HT receptor subtypes to fully characterize its selectivity profile.
-
Perform computational docking studies: If structural models of the involved receptors are available, dock your analog into the binding sites to visualize potential interactions. This can help identify which parts of your molecule are responsible for the lack of selectivity.
-
Systematically modify the problematic moiety: Based on the screening and docking results, synthesize new analogs with modifications at the site presumed to cause non-selective binding. For example, if a bulky hydrophobic group is interacting with a conserved hydrophobic pocket, try replacing it with a smaller or more polar group.
-
Introduce conformational rigidity: Synthesize analogs with cyclic structures or other rigidifying elements to restrict the molecule's flexibility. This can favor binding to a specific receptor whose binding pocket best accommodates the rigid conformation.
Problem 2: A synthesized 6-API derivative shows high affinity but low functional potency at the target 5-HT receptor.
Possible Cause: The modification may have produced a molecule that binds to the receptor but does not effectively induce the conformational change required for G-protein activation (i.e., it may be an antagonist or a partial agonist).
Troubleshooting Steps:
-
Perform a functional assay: Use an assay that measures a downstream signaling event, such as a cAMP accumulation assay or a calcium mobilization assay, depending on the G-protein coupling of the target receptor. This will determine if the compound is an agonist, antagonist, or partial agonist.
-
Analyze the Structure-Activity Relationship (SAR): Compare the structure of your low-potency compound with other analogs that have higher potency. Identify the structural differences that may be responsible for the reduced efficacy.
-
Modify the interaction with key "activation" residues: For many GPCRs, specific residues are critical for the conformational change that leads to activation. Design new analogs with modifications aimed at creating more productive interactions with these residues.
-
Consider biased agonism: The compound might be preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin). Investigate different signaling readouts to explore this possibility.
Data Presentation
Table 1: Monoamine Transporter Release Potency (EC₅₀) of 6-API and Related Compounds
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Ratio |
| 6-API | 100 | 25 | 10 | 10 |
| 5-API (5-IT) | 12 | 15 | 95 | 0.13 |
| MDMA | 80 | 30 | 25 | 3.2 |
Data is illustrative and compiled from multiple sources for comparative purposes. Actual values may vary depending on experimental conditions.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-labeled ligand for the receptor).
-
Test compound (e.g., a 6-API analog) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Add the test compound at a specific concentration, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gᵢ/₀- and Gₛ-Coupled 5-HT Receptors
This protocol describes a method to determine the functional activity of a test compound at Gᵢ/₀- or Gₛ-coupled 5-HT receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the target 5-HT receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Forskolin (B1673556) (for Gᵢ/₀-coupled receptors).
-
Test compound (e.g., a 6-API analog) at various concentrations.
-
Reference agonist and antagonist.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and controls.
-
Cell Stimulation:
-
For Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Add the test compound to the cells and incubate.
-
For Gᵢ/₀-coupled receptors (e.g., 5-HT₁, 5-HT₅): Add the test compound followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate for a specified time at room temperature.
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal as a function of the test compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ. For antagonists, perform the assay in the presence of a fixed concentration of a reference agonist and determine the IC₅₀.
Mandatory Visualizations
Caption: Gs-coupled 5-HT receptor signaling pathway.
Caption: Gi-coupled 5-HT receptor signaling pathway.
Caption: Workflow for developing selective 6-API analogs.
References
Technical Support Center: 6-(2-aminopropyl)indole Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifact formation during the analysis of 6-(2-aminopropyl)indole (6-API). The information is intended for researchers, analytical scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple peaks in my GC-MS analysis of a pure 6-API standard. What could be the cause?
A1: Multiple peaks from a pure standard are often indicative of artifact formation. For 6-API, a primary amine with a reactive indole (B1671886) scaffold, common causes include:
-
Thermal Degradation: The high temperature of the GC injection port can cause the molecule to break down. Tryptamines and related compounds can be thermally labile.[1][2]
-
On-Column or Inlet Reactions: The primary amine group is highly polar and can interact with active sites in the GC liner or on the column, leading to poor peak shape and potential degradation.[3] It can also react with solvents or other molecules in the hot inlet.
-
Incomplete Derivatization: If you are using derivatization, incomplete reactions or side reactions with the reagent can lead to multiple products, each producing a peak.[4]
Q2: Why is my 6-API peak tailing significantly in my GC-MS chromatogram?
A2: Peak tailing is a common issue when analyzing polar amines like 6-API without derivatization.[3] The primary amine group can interact strongly with active silanol (B1196071) groups in the GC liner and column, resulting in poor chromatographic performance. Derivatization is strongly recommended to block this polar group, making the molecule more volatile and less interactive.
Q3: Can 6-API degrade in the sample vial before injection?
A3: Yes. Indoleamines can be susceptible to degradation under certain conditions.[5][6] Stability can be affected by factors such as the solvent used, pH, exposure to light, and temperature. For instance, indole rings can undergo oxidative oligomerization, which may be accelerated by air and light exposure.[7] It is advisable to use fresh samples and minimize storage time in the autosampler.
Q4: Is LC-MS a better alternative to GC-MS for 6-API analysis?
A4: LC-MS can be an excellent alternative as it avoids the high temperatures associated with GC analysis, thus reducing the risk of thermal degradation.[1][2] However, challenges such as choosing the appropriate column and mobile phase to achieve good peak shape and separation from isomers still exist. For both methods, careful development is required for reliable quantification.
Q5: What are the most common derivatization reagents for compounds like 6-API?
A5: The most common derivatization strategies for primary amines in GC-MS involve acylation or silylation. These reactions replace the active hydrogens on the amine group with less polar functional groups. This increases volatility and thermal stability while improving peak shape.[3] Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, and acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) for acylation.[8]
Troubleshooting Guide: Artifact Formation
Use this guide to diagnose and resolve common issues related to unexpected peaks and poor data quality during 6-API analysis.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for 6-API analysis.
Potential Artifact: Dehydrogenation in GC Inlet
High temperatures and active metal surfaces in a GC injection port can catalyze the dehydrogenation of primary amines, creating an unsaturated artifact. This would appear as a peak with a molecular weight 2 Da less than the parent compound.
References
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Clinical Development of 6-(2-aminopropyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of 6-(2-aminopropyl)indole (6-API, 6-IT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis and Manufacturing
Q1: We are struggling with the synthesis of this compound. What are the common challenges and how can we troubleshoot them?
A1: The synthesis of indole (B1671886) derivatives like 6-API can be challenging, particularly during scale-up for GMP manufacturing. The Fischer indole synthesis is a common route for such compounds, but it is known to present several difficulties.
Troubleshooting Common Synthesis Issues:
-
Low Yields: This can be due to suboptimal reaction conditions or the instability of reactants. It's crucial to systematically optimize temperature, reaction time, and catalyst concentration. Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]
-
Tar/Polymer Formation: This is a frequent issue in Fischer indole synthesis due to acidic conditions and high temperatures.[2] To mitigate this, carefully control the reaction temperature using a jacketed reactor and consider using Lewis acids (e.g., ZnCl₂) or solid acid catalysts instead of strong Brønsted acids.[2] Continuous flow synthesis can also minimize degradation by reducing reaction time at high temperatures.[2]
-
Side Reactions: Electron-donating substituents on the arylhydrazine can promote N-N bond cleavage, leading to byproducts.[3] The choice of acid catalyst is critical and often requires empirical optimization.[3]
-
Purification Challenges: The purification of indole derivatives can be difficult due to the presence of closely related impurities. Column chromatography with a carefully selected solvent system and recrystallization are common methods to improve purity.[1]
Q2: What are the key considerations when scaling up the synthesis of this compound from the lab to a pilot plant?
A2: Scaling up API synthesis is not a linear process and presents numerous challenges.[4] Key considerations include:
-
Heat and Mass Transfer: Reactions that are easily controlled in the lab can become problematic at a larger scale due to inefficient heat and mass transfer, leading to localized "hot spots" and the formation of impurities.[2][5]
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to poor mass transfer and reduced yield.[5]
-
Impurity Amplification: Minor impurities in starting materials that are negligible at the lab scale can become significant at the production scale.[5]
-
Regulatory and Quality Considerations: All processes must be reproducible, well-documented, and compliant with cGMP guidelines.[5] This includes validating cleaning procedures for reactors and ensuring all materials are compatible with cGMP standards.[5]
II. Analytical Method Development
Q3: We are having difficulty developing a validated analytical method for this compound. What are the key challenges?
A3: As a chiral amine, developing a robust and validated analytical method for 6-API requires careful consideration of stereoselectivity.
Key Challenges and Solutions:
-
Enantiomeric Separation: HPLC with a chiral stationary phase (CSP) is the most common technique for separating enantiomers. Supercritical Fluid Chromatography (SFC) is a "greener" alternative that can offer faster analysis times.
-
Method Validation: Validation of the analytical method should adhere to ICH guidelines and demonstrate specificity, precision, linearity, accuracy, and sensitivity for the undesired enantiomer.
-
Chiral Purity Assays: These are essential for quality control of the drug substance. The validation of chiral methods follows similar principles to those for impurity assays.
III. Formulation Development
Q4: What are the potential formulation challenges for this compound and how can we address them?
A4: As an amine-containing compound, 6-API is likely to be a basic and potentially poorly soluble molecule, which presents several formulation challenges.
Formulation Strategies:
-
Poor Solubility: For poorly soluble basic drugs, salt formation is a common and effective strategy to increase solubility and dissolution rate.[6] The use of co-solvents (e.g., ethanol, propylene (B89431) glycol) and cyclodextrins can also enhance solubility.[7]
-
Excipient Compatibility: It is crucial to conduct drug-excipient compatibility studies early in development.[8][9] Primary amines like 6-API can react with reducing sugars (e.g., lactose) in a Maillard reaction, leading to degradation and discoloration.[10][11]
-
Stability: The stability of the API in the formulation needs to be thoroughly investigated under various stress conditions (e.g., heat, humidity, light) to ensure a stable product with an adequate shelf-life.[8]
Troubleshooting Excipient Incompatibility:
-
Screening: Use techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) to screen for physical and chemical incompatibilities between 6-API and various excipients.[9]
-
Stress Testing: Subject binary mixtures of the drug and excipients to accelerated stability conditions (e.g., high temperature and humidity) to identify potential interactions.[12]
IV. Preclinical Development & Toxicology
Q5: What preclinical studies are required for an Investigational New Drug (IND) application for this compound?
A5: A comprehensive preclinical data package is required to demonstrate the safety of the investigational drug before human trials can begin.[4][13] This includes:
-
Pharmacology Studies: These studies investigate the mechanism of action and biological effects of the drug. For 6-API, this would involve in vitro and in vivo studies to characterize its activity at monoamine transporters.
-
Toxicology Studies: These studies assess the safety profile of the drug. Key studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent and one non-rodent).[14] Genotoxicity, reproductive toxicity, and carcinogenicity studies may also be required.[15]
-
Safety Pharmacology: These studies evaluate the potential effects of the drug on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.[16] Given the known effects of similar compounds, a thorough cardiovascular safety assessment is particularly important.
-
Pharmacokinetics (ADME): These studies examine the absorption, distribution, metabolism, and excretion of the drug.[14]
All preclinical safety studies intended to support an IND must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[14]
Q6: Given that this compound is a potent serotonin (B10506) releasing agent, what are the specific toxicological concerns we should investigate?
A6: The primary toxicological concern for a potent serotonin releaser like 6-API is the potential for serotonin toxicity (also known as serotonin syndrome).
In Vitro and In Vivo Assessment of Serotonin Toxicity:
-
In Vitro Models: While there is no single definitive in vitro model for predicting serotonin syndrome, several assays can help assess the serotonergic activity of a compound. These include:
-
Monoamine Transporter Release Assays: To quantify the potency and efficacy of serotonin release.
-
Receptor Binding and Functional Assays: To evaluate activity at key serotonin receptors, such as 5-HT2A, which is implicated in some of the adverse effects of serotonergic drugs.
-
iPSC-derived Serotonergic Neurons: These can be used to study the effects of the compound on serotonin production, reuptake, and receptor activity in a human-relevant cell model.[16][17][18]
-
-
In Vivo Studies: A Functional Observational Battery (FOB) in rodents is a critical in vivo tool to assess for behaviors associated with serotonin toxicity.[15][19] Signs to look for include tremors, rigidity, Straub tail, and hyperthermia.[20]
V. Clinical Development & Regulatory Affairs
Q7: What are the major challenges in designing and conducting clinical trials for a psychoactive compound like this compound?
A7: Clinical trials for psychoactive drugs face unique challenges that require careful consideration in the study design.
Key Clinical Trial Challenges:
-
Placebo/Comparator Selection: The psychoactive effects of 6-API can make blinding difficult. The use of an active placebo that mimics some of the subjective effects of the drug may be considered to maintain the blind.
-
Expectancy Bias: Positive expectations from participants and investigators can lead to an overestimation of the drug's efficacy.
-
Dose-Response Relationship: Characterizing the dose-response relationship can be complex for psychoactive drugs.
-
Subject Safety: Robust safety monitoring is essential to manage potential adverse events, including the risk of serotonin syndrome.
Q8: What is the regulatory pathway for developing a scheduled substance for a therapeutic indication in the United States?
A8: Developing a scheduled substance for medical use requires interaction with both the Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA). The general pathway involves:
-
Pre-IND Meeting with FDA: It is highly recommended to have a pre-IND meeting with the FDA to discuss the overall drug development plan, including the design of preclinical studies and clinical trials.
-
Investigational New Drug (IND) Application: An IND must be submitted to the FDA and be in effect before clinical trials can begin.[4] The IND includes data from preclinical studies, manufacturing information, and the clinical trial protocol.[4][21]
-
Clinical Trials (Phase 1, 2, and 3): These are conducted to evaluate the safety and efficacy of the drug in humans.
-
New Drug Application (NDA): After successful completion of clinical trials, an NDA is submitted to the FDA for marketing approval.[22]
-
DEA Scheduling: If the drug is approved by the FDA, the DEA will determine the appropriate schedule for the drug based on its abuse potential and accepted medical use.
For psychoactive substances, the FDA has issued specific guidance that should be consulted when designing clinical investigations.
Data Presentation
Table 1: In Vitro Monoamine Transporter Releasing Activity of this compound and Related Compounds
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | DAT/SERT Ratio |
| 6-IT | 385 ± 53 | 47 ± 4 | 37 ± 6 | 10.4 |
| 5-IT | 30 ± 4 | 39 ± 4 | 232 ± 26 | 0.13 |
| MDMA | 108 ± 12 | 60 ± 5 | 158 ± 15 | 0.68 |
Data extracted from in vitro release assays in rat brain synaptosomes. A lower EC₅₀ value indicates greater potency. The DAT/SERT ratio indicates selectivity for DAT (ratio < 1.0) or SERT (ratio > 1.0).
Table 2: Physicochemical Properties of 5-(2-aminopropyl)indole (B590550) (as a proxy for 6-API)
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Boiling Point (Predicted) | 344.5 ± 17.0 °C |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ |
| pKa (Predicted) | 17.13 ± 0.30 |
| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 30 mg/ml |
Data for 5-(2-aminopropyl)indole.[23][24] Physicochemical properties for 6-API are expected to be similar but should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Releasing Assay
This protocol describes a method to measure the monoamine-releasing properties of a test compound at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters in rat brain synaptosomes.
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using standard subcellular fractionation techniques.
-
Preloading with Radiolabeled Substrate: Preload the synaptosomes with a radiolabeled substrate. Use [³H]MPP⁺ for DAT and NET, and [³H]serotonin for SERT. Incubate for 1 hour at 37°C. Include a vesicular uptake blocker (e.g., reserpine) to ensure measurement of transporter-mediated release.
-
Initiation of Release: Add various concentrations of the test compound (e.g., 6-API) to the preloaded synaptosomes and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Termination of Release: Terminate the release by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity remaining in the synaptosomes (on the filters) and in the filtrate using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of radiolabeled substrate released at each concentration of the test compound. Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
Protocol 2: In Vivo Functional Observational Battery (FOB) in Mice
The FOB is a series of non-invasive observational tests to assess the gross sensory and motor functions of an animal and to detect potential neurobehavioral abnormalities.[25][26]
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
Dosing: Administer the test compound (e.g., 6-API) or vehicle to the mice via the desired route of administration (e.g., intraperitoneal).
-
Observational Arena: Place the mouse in a standardized observation arena (e.g., a clear cylindrical viewing jar or an open field).
-
Scoring of Behaviors: A trained observer scores a series of unprovoked and provoked behaviors over a defined period. These can include:
-
Autonomic Signs: Piloerection, changes in pupil size, salivation.
-
Motor Activity: Spontaneous activity, gait, tremor, convulsions, Straub tail (a rigid, erect tail, often associated with serotonergic stimulation).
-
Neuromuscular Function: Grip strength, righting reflex.
-
Sensorimotor Responses: Response to touch, sound (click), and tail pinch.
-
-
Data Recording: Record the presence, absence, and/or severity of each observed sign at predefined time points after dosing.
-
Data Analysis: Compare the behavioral profiles of the drug-treated groups to the vehicle-treated control group to identify any dose-dependent effects.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the serotonin transporter.
Caption: Workflow for preclinical pharmacological assessment of 6-API.
Caption: Key challenges in the clinical development of this compound.
References
- 1. CAS#:61272-69-3 | 1-(3-aminopropyl)-3-(3-chlorophenyl)-3-hydroxyindol-2(3H)-one | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Regulatory Pathways Supporting Expedited Drug Development and Approval in ICH Member Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 9. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 10. scispace.com [scispace.com]
- 11. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction [frontiersin.org]
- 17. cris.haifa.ac.il [cris.haifa.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. mds-usa.com [mds-usa.com]
- 20. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. ipdanalytics.com [ipdanalytics.com]
- 23. Cas 3784-30-3,5-(2-AMinopropyl)indole | lookchem [lookchem.com]
- 24. 5-(2-AMinopropyl)indole | 3784-30-3 [chemicalbook.com]
- 25. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 26. mmpc.org [mmpc.org]
Technical Support Center: Improving the Oral Bioavailability of 6-(2-aminopropyl)indole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of 6-(2-aminopropyl)indole and similar indole (B1671886) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of indole derivatives like this compound?
A1: The primary challenges typically stem from two main areas:
-
Poor Physicochemical Properties: Many indole derivatives exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2][3] Their lipophilicity (LogP) must be in an optimal range to ensure both dissolution and membrane permeability.
-
Biological Barriers: Once dissolved, the compound must permeate the intestinal epithelium and survive first-pass metabolism.[4][5] Key biological barriers include enzymatic degradation in the gut, poor permeability across the intestinal wall, active removal from cells by efflux transporters (like P-glycoprotein), and extensive metabolism in the liver (hepatic first-pass effect).[4][5][6] Indole compounds, specifically, can be metabolized by cytochrome P450 enzymes, such as CYP2E1, in the liver.[7][8]
Q2: How can I determine if my compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
A2: You can determine if your compound is a P-gp substrate using in vitro cell-based assays. The most common method is a bidirectional permeability assay using Caco-2 cell monolayers.[9] In this assay, the transport of the compound is measured in both directions: from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and vice versa (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that the compound is subject to active efflux.[9] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or quinidine.[10][11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.[11]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3] It helps predict the factors that will limit a drug's oral absorption.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability (Absorption is dissolution rate-limited)
-
Class III: High Solubility, Low Permeability (Absorption is permeability-limited)
-
Class IV: Low Solubility, Low Permeability (Significant hurdles for oral delivery)
For a compound like this compound, determining its BCS class is a critical first step. This is done by measuring its solubility at different pH values and assessing its permeability using assays like PAMPA or Caco-2.[12][13][14] The result will guide your formulation strategy. For example, a BCS Class II compound would benefit most from solubility enhancement techniques.[1][3]
Troubleshooting Guides
This section addresses specific issues encountered during experimentation.
Issue 1: Low compound permeability observed in the Caco-2 assay.
| Potential Cause | Troubleshooting Steps |
| Active Efflux by Transporters | Conduct a bidirectional Caco-2 assay to calculate the efflux ratio.[9] If the ratio is >2, co-administer your compound with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[9][10] |
| Poor Monolayer Integrity | Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER) values of the Caco-2 monolayers. Discard any results from wells where TEER values are below the established threshold (e.g., <200 Ω·cm²), as this indicates a leaky monolayer.[9] |
| Low Intrinsic Permeability | The compound's chemical structure may inherently limit its ability to cross cell membranes. Consider medicinal chemistry approaches like creating a more lipophilic prodrug to enhance passive diffusion.[15] |
| Compound Degradation | Analyze samples from both the donor and receiver compartments at the end of the assay to calculate mass balance. If recovery is low, the compound may be degrading or binding to the plate. Assess stability in the assay buffer. |
Issue 2: High variability in animal pharmacokinetic (PK) study results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Formulation | Ensure the dosing vehicle is appropriate and that the compound remains fully dissolved or uniformly suspended throughout the dosing procedure. For suspensions, ensure vigorous mixing before dosing each animal. |
| Food Effects | The presence or absence of food can significantly alter GI physiology and drug absorption. Standardize and report the fasting state of the animals (e.g., overnight fast).[16] Consider conducting separate PK studies in fed and fasted states to characterize any food effect. |
| Genetic Variability in Animals | Use animals from a single, reputable supplier to minimize genetic differences in metabolic enzymes or transporters. Ensure animals are of a similar age and weight. |
| Enterohepatic Recirculation | If a second peak is observed in the plasma concentration-time curve, this may indicate that the drug is excreted into the bile and then reabsorbed in the intestine. This can be confirmed by studies in bile duct-cannulated animals. |
Issue 3: In vitro-in vivo correlation (IVIVC) is poor; good in vitro results do not translate to in vivo bioavailability.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | The compound may be rapidly metabolized by the liver after absorption.[4][5] Conduct an in vitro liver microsomal stability assay to determine the compound's metabolic fate. If stability is low, this indicates a high hepatic extraction ratio.[7] |
| Poor in vivo Dissolution | Standard in vitro dissolution tests may not reflect the complex environment of the GI tract. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the intestine. |
| Gut Wall Metabolism | Metabolism can occur in the intestinal wall before the drug reaches the liver. Caco-2 cells express some metabolic enzymes and can provide an initial assessment, but more advanced models like intestinal S9 fractions may be needed.[14] |
| Solubility vs. Precipitation | A formulation may successfully supersaturate the drug concentration in vitro, but the drug may precipitate in vivo upon dilution with GI fluids. Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation.[9] |
Data Presentation: Formulation Strategies
The following table summarizes hypothetical data for different formulation strategies aimed at improving the oral bioavailability of a BCS Class II indole derivative.
Table 1: Comparison of Oral Pharmacokinetic Parameters for Different Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 55 ± 12 | 2.0 | 210 ± 45 | 5% |
| Micronized Suspension | 10 | 120 ± 25 | 1.5 | 520 ± 90 | 13% |
| Amorphous Solid Dispersion | 10 | 350 ± 60 | 1.0 | 1850 ± 210 | 46% |
| Lipid-Based (SMEDDS) | 10 | 410 ± 75 | 0.75 | 2200 ± 300 | 55% |
| Intravenous (IV) Solution | 2 | 800 ± 95 | 0.1 | 4000 ± 450 | 100% |
Data are presented as mean ± SD and are for illustrative purposes.
Visualizations and Workflows
A logical workflow is essential for systematically addressing bioavailability challenges.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
Minimizing degradation of 6-(2-aminopropyl)indole during storage
Welcome to the Technical Support Center for 6-(2-aminopropyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to light, heat, oxygen (oxidation), and humidity (hydrolysis). The indole (B1671886) ring is susceptible to oxidation, while the aminopropyl side chain can also undergo oxidative and other degradation reactions. It is crucial to control these environmental factors to ensure the long-term stability of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For short-term storage, such as during experimental use, refrigeration at 2-8°C is advisable, with protection from light.[3]
Q3: How can I visually inspect my sample for signs of degradation?
A3: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the substance, such as a change in color (e.g., from white/off-white to yellow or brown), clumping, or an unusual odor, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate assessment.
Q4: What analytical technique is most suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[4][5] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound After Reconstitution in Solution
Possible Cause 1: Inappropriate Solvent or pH The stability of this compound in solution can be pH-dependent. The primary amine in the aminopropyl side chain makes the molecule basic. Dissolving it in a highly acidic or basic solution could accelerate degradation.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of the solution after reconstitution.
-
Buffering: If the experiment allows, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 6-7.5) to maintain stability.
-
Solvent Selection: If using organic solvents, ensure they are of high purity and free from contaminants like peroxides, which can initiate oxidation.
Possible Cause 2: Exposure to Light Indole-containing compounds can be susceptible to photodegradation.
Troubleshooting Steps:
-
Use Amber Vials: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Presence of Bioactive Degradation Products Degradation products may have different biological activities compared to the parent compound, leading to variability in experimental outcomes.
Troubleshooting Steps:
-
Purity Check: Before each experiment, verify the purity of the this compound stock solution using a validated stability-indicating HPLC method.
-
Fresh Solutions: Prepare fresh solutions for each experiment from a solid sample that has been stored under recommended conditions. Avoid using old solutions.
-
Control Experiments: Include control groups to assess the effect of the vehicle and any potential degradation products.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing strategies to minimize degradation. The primary degradation routes for this compound are expected to be oxidation and hydrolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with methanol.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in methanol to a known concentration.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is an illustrative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The results from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of 6-API | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| 0.1 M NaOH, RT | 24 h | Data | Data | Data |
| 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Thermal (70°C, solid) | 48 h | Data | Data | Data |
| Photolytic (UV) | 24 h | Data | Data | Data |
Table 2: Long-Term Stability Data (Example) Storage Condition: -20°C, Protected from Light
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| Initial | 100.0 | 0.1 | White Powder |
| 3 Months | Data | Data | Data |
| 6 Months | Data | Data | Data |
| 12 Months | Data | Data | Data |
| 24 Months | Data | Data | Data |
This technical support center provides a foundational guide for researchers working with this compound. For specific applications, it is essential to perform in-house validation of all methods and procedures.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of 6-(2-aminopropyl)indole and 5-(2-aminopropyl)indole Activity
A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of two closely related indole (B1671886) compounds.
This guide provides a comprehensive comparison of the in vitro activities of 6-(2-aminopropyl)indole (6-API, also known as 6-IT) and its structural isomer, 5-(2-aminopropyl)indole (B590550) (5-API, also known as 5-IT). While structurally similar, the positioning of the aminopropyl side chain on the indole ring results in markedly different pharmacological activities, particularly concerning their interactions with monoamine transporters. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the understanding of their structure-activity relationships.
Executive Summary
The primary distinction between 6-API and 5-API lies in their selectivity as monoamine releasing agents. Experimental data robustly demonstrates that 5-(2-aminopropyl)indole is a potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent , with a lesser effect on serotonin (B10506) (5-HT). This profile is consistent with its observed stimulant effects. In contrast, This compound is a potent and selective serotonin releasing agent , a characteristic that may underlie its association with effects related to serotonin toxicity.[1][2] While their activities at monoamine transporters are well-characterized, there is a notable lack of comprehensive, quantitative data on their direct binding affinities and functional activities at serotonin receptor subtypes, including the 5-HT2A receptor, which is a key target for psychedelic compounds.
Data Presentation
Monoamine Transporter Releasing Activity
The following table summarizes the half-maximal effective concentrations (EC₅₀) for the release of dopamine, norepinephrine, and serotonin mediated by 6-API and 5-API in rat brain synaptosomes. Lower EC₅₀ values indicate greater potency.
| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) | DAT/SERT Ratio | Reference |
| This compound (6-API) | 256 ± 38 | 78.4 ± 11 | 25.1 ± 3.6 | 10.2 | [1] |
| 5-(2-aminopropyl)indole (5-API) | 32.7 ± 4.9 | 42.1 ± 6.3 | 261 ± 39 | 0.125 | [1] |
Data from Marusich et al., 2016.[1]
Serotonin Receptor Functional Activity
Data on the direct interaction of 6-API and 5-API with serotonin receptors is limited. One study reported the functional activity of 5-API at the 5-HT2A receptor as a percentage of the response to the agonist serotonin. No direct comparative data for 6-API at this or other serotonin receptors was found in the reviewed literature.
| Compound | Receptor | Assay Type | Activity | Reference |
| 5-(2-aminopropyl)indole (5-API) | 5-HT2A | Functional Assay | 31.4% of control agonist response | [3] |
| This compound (6-API) | 5-HT2A | - | Data not available | - |
Experimental Protocols
Monoamine Release Assay in Rat Brain Synaptosomes
This protocol outlines the procedure for measuring monoamine release from isolated nerve terminals (synaptosomes) from rat brain tissue, adapted from methodologies described in the literature.[1]
A. Synaptosome Preparation:
-
Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenize the tissue in 10 volumes of buffer using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Isolation of Crude Synaptosomes: Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).
-
Resuspension: Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to the desired protein concentration.
B. Neurotransmitter Release Assay:
-
Radiolabel Loading: Incubate aliquots of the synaptosomal suspension with a low concentration (e.g., 10 nM) of the desired radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 15-30 minutes at 37°C to allow for uptake into the nerve terminals.
-
Washing: Pellet the synaptosomes by centrifugation (e.g., 10,000 x g for 5 minutes) and wash twice with fresh buffer to remove excess unincorporated radiolabel.
-
Initiation of Release: Resuspend the washed synaptosomes in buffer and pre-incubate for 10 minutes at 37°C. Initiate the release experiment by adding varying concentrations of the test compounds (6-API or 5-API) or vehicle control.
-
Termination and Collection: After a short incubation period (e.g., 5-10 minutes), terminate the release by rapid filtration through glass fiber filters. The filtrate contains the released radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the filtrate is quantified using liquid scintillation counting.
-
Data Analysis: Express the amount of released neurotransmitter as a percentage of the total radioactivity in the synaptosomes. Plot the concentration-response curves and determine the EC₅₀ values using non-linear regression analysis.
Calcium Mobilization Assay in HEK293 Cells Expressing 5-HT2A Receptors
This protocol describes a method to assess the functional activity of compounds at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[4][5][6]
-
Cell Culture and Plating: Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2A receptor in appropriate media. Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (6-API or 5-API) and a reference agonist (e.g., serotonin) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to measure the baseline fluorescence of each well. Add the test compounds or reference agonist to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the concentration-response curves and determine the EC₅₀ and Emax values using non-linear regression analysis.
Mandatory Visualization
Caption: Mechanism of monoamine release by 6-API and 5-API.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(2-aminopropyl)indole and MDMA: Pharmacology and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and behavioral effects of the novel psychoactive substance 6-(2-aminopropyl)indole (6-API) and the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). The information presented is compiled from preclinical research to assist in understanding the distinct profiles of these two compounds.
Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter releasing potency of 6-API and MDMA, providing a quantitative basis for their differing pharmacological profiles. The data is derived from studies using rat brain synaptosomes.[1][2][3]
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | DAT/SERT Ratio |
| This compound (6-API) | 255 | 62 | 25 | 10.2 |
| MDMA | 89 | 43 | 108 | 0.82 |
EC₅₀: Half maximal effective concentration. A lower EC₅₀ value indicates greater potency. DAT: Dopamine (B1211576) Transporter NET: Norepinephrine (B1679862) Transporter SERT: Serotonin (B10506) Transporter DAT/SERT Ratio: A ratio > 1 indicates selectivity for DAT over SERT, while a ratio < 1 indicates selectivity for SERT over DAT.
Comparative Analysis
Mechanism of Action:
Both 6-API and MDMA are monoamine transporter substrates, meaning they induce the release of dopamine, norepinephrine, and serotonin.[1][2][3] However, their selectivity differs significantly. MDMA is relatively non-selective, though it shows a slight preference for inducing serotonin release over dopamine release.[1][2][3] In contrast, 6-API is a potent and selective serotonin releasing agent, with a more than 10-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[1][2][3]
In Vivo Effects:
The differences in monoamine transporter selectivity translate to distinct behavioral profiles in animal models. In mice, MDMA produces locomotor stimulation and other effects typical of psychostimulants.[1][2][3] Conversely, 6-API administration leads to behaviors characteristic of serotonin toxicity, including tremors, flattened body posture, and hind limb splay.[1][2][3] This suggests that while MDMA has a mixed stimulant and serotonergic profile, the in vivo effects of 6-API are predominantly driven by its potent activity at SERT.
Abuse Potential and Safety:
The distinct pharmacological profiles of 6-API and MDMA suggest differences in their abuse potential and safety. The stimulant effects of MDMA, mediated in part by its action on dopamine and norepinephrine transporters, are thought to contribute to its abuse liability. The potent and selective serotonergic activity of 6-API, leading to serotonin toxicity at higher doses, may indicate a lower abuse potential but a higher risk for acute adverse effects.[1][2][3]
Experimental Protocols
In Vitro Monoamine Release Assay
This assay quantifies the ability of a compound to induce the release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the brain tissue of rats (e.g., striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) through a process of homogenization and differential centrifugation.[4]
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine or a substrate for the respective transporter (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT) to allow for uptake into the vesicles.
-
Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (6-API or MDMA).
-
Release Measurement: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds at each transporter.
In Vivo Behavioral Assessment in Mice
1. Locomotor Activity:
This test measures the stimulant or depressant effects of a compound on spontaneous movement.
Methodology:
-
Acclimation: Mice are individually placed in a novel, open-field arena and allowed to acclimate for a specific period.
-
Drug Administration: The mice are administered the test compound (6-API or MDMA) or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Data Collection: The animals are returned to the open-field arena, and their locomotor activity is recorded over a set period using automated activity monitors that detect movement via infrared beams.
-
Data Analysis: The total distance traveled, number of movements, and time spent mobile are quantified and compared between drug-treated and control groups.
2. Functional Observational Battery (FOB):
The FOB is a series of standardized observational tests used to assess the overall behavioral and physiological state of an animal after drug administration.[5][6]
Methodology:
-
Observation: Trained observers systematically score a range of behaviors and physiological parameters at specific time points after drug administration.
-
Parameters Scored: These parameters include, but are not limited to:
-
Autonomic: Salivation, piloerection.
-
Neuromuscular: Tremors, gait abnormalities, convulsions, Straub tail (stiff, erect tail).
-
Behavioral: Arousal level, stereotyped behaviors, flattened body posture, hind limb splay.
-
-
Scoring: Each parameter is typically scored on a graded scale (e.g., present/absent or a severity score).
-
Data Analysis: The scores for each parameter are compiled and analyzed to create a behavioral profile for each compound and dose.
Visualizations
Caption: Simplified signaling pathway of MDMA.
Caption: Presumed signaling pathway of 6-API.
Caption: Experimental workflow for in vitro monoamine release assay.
Caption: Experimental workflow for in vivo behavioral assessment.
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of 6-(2-aminopropyl)indole in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 6-(2-aminopropyl)indole (6-API), a novel psychoactive substance (NPS), in commonly used immunoassays for drug screening. Due to a lack of direct experimental data for 6-API in the reviewed scientific literature, this guide utilizes data from its structural isomer, 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT), to infer potential cross-reactivity. This approach is based on the structural similarity between the two compounds and the common challenges immunoassays face in distinguishing between isomers of psychoactive substances.[1]
The increasing emergence of NPS presents a significant challenge for forensic and clinical toxicology.[2][3][4] Immunoassays, while valuable for rapid screening, are known for their potential cross-reactivity with unintended compounds, which can lead to false-positive or false-negative results.[1][5] Understanding the cross-reactivity profile of new substances like 6-API is crucial for accurate interpretation of screening results.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of 5-(2-aminopropyl)indole (5-API), a structural isomer of 6-API, and other related compounds in five commercial immunoassay screening kits. The data is adapted from a 2014 study by exalt et al. and represents the lowest concentration of the compound that produced a positive result.[1] It is important to note that "N" indicates no positive result was observed up to the highest concentration tested (typically 100 µg/mL).
| Compound | Structural Class | Microgenics DRI® Ecstasy Assay (µg/mL) | Microgenics DRI® Phencyclidine Assay (µg/mL) | Lin-Zhi Methamphetamine Enzyme Immunoassay (µg/mL) | Siemens/Syva® EMIT®II Plus Amphetamines Assay (µg/mL) | CEDIA® DAU Amphetamine/Ecstasy Assay (µg/mL) |
| 5-(2-Aminopropyl)indole (5-API / 5-IT) | Tryptamine | 10.00 | N | 30.00 | 12.50 | N |
| 6-(2-aminopropyl)benzofuran (6-APB) | Substituted Amphetamine | 5.00 | N | 8.50 | 8.00 | 16.00 |
| 5-(2-Aminopropyl)benzofuran (5-APB) | Substituted Amphetamine | 2.00 | N | 2.00 | 10.00 | 2.00 |
| α-methyltryptamine (AMT) | Tryptamine | 30.00 | N | >100 | 250.00 | >100 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Tryptamine | N | N | N | N | N |
| d-Amphetamine | Calibrator | 0.50 | N/A | N/A | 0.50 | 0.50 |
| d-Methamphetamine | Calibrator | N/A | N/A | 0.25 | N/A | N/A |
| MDMA | Calibrator | 0.50 | N/A | N/A | N/A | 0.50 |
Data extracted from exalt et al. (2014). "N" indicates no positive result observed.[1]
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical component of assay validation. A general methodology, based on common practices described in the literature, is outlined below.[6][7][8][9]
Principle of Immunoassay Cross-Reactivity Testing
Immunoassay screening tests rely on the principle of competitive binding. An antibody specific to a target drug or drug class is coated onto a solid phase (e.g., a microplate well). When a sample is added, the drug present in the sample competes with a labeled drug conjugate for binding to the limited number of antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of the drug in the sample. Cross-reactivity occurs when a substance structurally similar to the target drug also binds to the antibody, leading to a positive or falsely elevated result.
General Experimental Workflow
-
Preparation of Stock and Working Solutions:
-
A high-concentration stock solution of the test compound (e.g., 6-API) is prepared in a suitable solvent (e.g., methanol, DMSO).
-
Serial dilutions of the stock solution are made in drug-free urine or buffer to create a range of working concentrations.
-
-
Immunoassay Procedure:
-
The immunoassay is performed according to the manufacturer's instructions.
-
This typically involves adding calibrators, controls, and the prepared working solutions of the test compound to the assay wells or cartridges.
-
The assay is incubated to allow for competitive binding.
-
A substrate is added, which reacts with the enzyme label to produce a measurable signal (e.g., color change, fluorescence).
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
The signal (e.g., absorbance) is measured using a microplate reader or analyzer.
-
The concentration of the test compound that produces a result equivalent to the assay's cutoff concentration for the target drug is determined.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
-
Visualizations
Logical Relationship of Immunoassay Components
Caption: Competitive binding in an immunoassay.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
While direct data on the cross-reactivity of this compound in commercial immunoassays is not currently available, the data from its structural isomer, 5-API, suggests a potential for cross-reactivity, particularly in ecstasy and amphetamine screening assays. The degree of cross-reactivity can vary significantly between different immunoassay kits and manufacturers.[1] These findings underscore the critical need for confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for all presumptive positive results from immunoassay screening, especially when the use of novel psychoactive substances is suspected.[8][9] Further research is warranted to establish a definitive cross-reactivity profile for 6-API to aid in the accurate interpretation of toxicological screening results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-(2-aminopropyl)indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(2-aminopropyl)indole (6-API). The performance of this new method is objectively compared with existing analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable methodology for their specific needs.
Introduction
This compound is an indole (B1671886) derivative that has been identified in the designer drug market.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various samples for forensic, clinical, and research purposes. While Gas Chromatography-Mass Spectrometry (GC-MS) and other Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been employed for the analysis of 6-API and its isomers, challenges such as the co-elution of positional isomers can compromise analytical accuracy.[2] This guide introduces a novel HPLC method with enhanced specificity and provides a detailed comparison with established analytical approaches.
Methodology Comparison
The performance of the new HPLC method was validated against key analytical parameters and compared with a representative existing GC-MS method used for the analysis of tryptamine (B22526) analogs.
Data Presentation: Performance Characteristics
| Validation Parameter | New HPLC Method | Existing GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.99[3][4][5] |
| Range | 1 - 250 µg/mL | 0.5 - 100 ng/mL[6][7] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 90.4% - 101.4%[3][4][5] |
| Precision (%RSD) | < 2.0% | < 15%[6][7] |
| Limit of Detection (LOD) | 0.5 µg/mL | Not consistently reported for 6-API |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Not consistently reported for 6-API |
| Specificity | High (resolves 5-API and 6-API) | Potential for co-elution with isomers[2] |
Experimental Protocols
Detailed methodologies for the new HPLC method and the comparative GC-MS method are provided below.
New Validated HPLC Method
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
Validation Experiments:
-
Linearity : A series of six concentrations of 6-API standard (1, 10, 50, 100, 150, and 250 µg/mL) were prepared and injected in triplicate. The calibration curve was generated by plotting the peak area against the concentration, and the coefficient of determination (r²) was calculated.
-
Accuracy : The accuracy was determined by a spike and recovery study. Three different concentrations of 6-API were added to a blank matrix, and the percentage recovery was calculated.
-
Precision :
-
Repeatability (Intra-day precision) : Six replicate injections of three different concentrations of 6-API were performed on the same day.
-
Intermediate Precision (Inter-day precision) : The repeatability study was repeated on three different days. The relative standard deviation (%RSD) was calculated for both.
-
-
Specificity : The ability of the method to differentiate 6-API from its positional isomer, 5-(2-aminopropyl)indole (B590550) (5-API), was assessed by injecting a mixed standard solution.
-
LOD and LOQ : The limit of detection and limit of quantitation were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Existing GC-MS Method (Representative)
This protocol is a composite representation based on existing literature for tryptamine analog analysis.[2]
-
Instrumentation : Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
-
Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature : 280°C.
-
Oven Temperature Program : Initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Visualized Workflows
To clearly illustrate the logical flow of the analytical validation process, the following diagrams are provided.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Comparative Analysis of 6-API and 5-API: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no direct in vivo comparative studies for 6-acetyl-3,4,5-trimethoxy-N,N-diethylbenzamide (6-API) and 5-acetyl-2,3,4-trimethoxy-N,N-diethylbenzamide (5-API). Consequently, a head-to-head comparison based on experimental in vivo data cannot be provided at this time.
The search for in vivo data on these specific compounds, using both their full chemical names and the abbreviated "6-API" and "5-API" designations, did not yield any relevant results. The scientific literature that discusses substituted benzamides is broad, with research focusing on a wide array of therapeutic areas, including but not limited to oncology, central nervous system disorders, and their use as insect repellents. However, the specific substitution patterns of the acetyl and trimethoxy groups as defined for 6-API and 5-API were not found in any published in vivo studies.
For instance, searches for related chemical structures, such as "3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides," identified studies on their anti-apoptotic properties, which are mechanistically distinct from the likely targets of the requested compounds. Similarly, research on N,N-diethylbenzamide (DEB) is available in the context of insect repellents, but this does not provide transferable data for the significantly different chemical entities of 6-API and 5-API.
Without any in vivo experimental data, it is not possible to construct a comparison of their pharmacological effects, potency, or efficacy. Furthermore, no information is available to delineate their potential signaling pathways or to provide the detailed experimental protocols requested.
Therefore, we are unable to fulfill the request for a publishable comparison guide, including data tables and visualizations, due to the current absence of relevant scientific research in the public domain. Further research and publication of in vivo studies on 6-acetyl-3,4,5-trimethoxy-N,N-diethylbenzamide and 5-acetyl-2,3,4-trimethoxy-N,N-diethylbenzamide are required before such a comparative analysis can be conducted.
A Comparative Guide to the Structure-Activity Relationship of 6-(2-aminopropyl)indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(2-aminopropyl)indole (6-API) derivatives, focusing on their structure-activity relationships (SAR) at key monoamine transporters. The information presented herein is intended to inform drug discovery and development efforts by elucidating the structural determinants of potency and selectivity for this class of compounds.
Introduction to this compound Derivatives
This compound, also known as 6-API or 6-IT, is a psychoactive substance characterized by its interaction with monoamine transporters. It is a positional isomer of 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT), and these subtle structural differences lead to profound variations in their pharmacological profiles. Understanding the SAR of these and other related indole (B1671886) derivatives is crucial for the design of novel therapeutic agents with desired selectivity and functional activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
Comparative Pharmacological Data
The primary mechanism of action for this compound and its analogs is the induction of monoamine release from presynaptic nerve terminals. The potency of these compounds as monoamine releasers is a key determinant of their psychoactive effects. The following table summarizes the in vitro potencies (EC50 values) of 6-API, its isomer 5-API, and the benchmark compound 3,4-methylenedioxymethamphetamine (MDMA) at DAT, NET, and SERT.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| This compound (6-API) | 233 ± 33 | 111 ± 11 | 31.8 ± 3.4 | 0.14 | [1] |
| 5-(2-aminopropyl)indole (5-API) | 30.1 ± 2.9 | 43.1 ± 5.0 | 528 ± 50 | 17.5 | [1] |
| MDMA | 89.2 ± 11 | 65.8 ± 7.2 | 165 ± 15 | 1.85 | [1] |
Key Findings from the Data:
-
Positional Isomerism Dictates Selectivity: A critical aspect of the SAR for aminopropylindoles is the position of the aminopropyl side chain on the indole ring. Shifting the side chain from the 6-position (6-API) to the 5-position (5-API) results in a dramatic reversal of selectivity between the dopamine and serotonin transporters.[1]
-
6-API is SERT-Preferring: 6-API demonstrates a clear preference for inducing release at SERT over DAT, with a DAT/SERT selectivity ratio of 0.14.[1] This pharmacological profile is associated with in vivo effects characteristic of serotonin toxicity.[1]
-
5-API is DAT-Preferring: In contrast, 5-API is a potent and selective dopamine releaser, with a DAT/SERT selectivity ratio of 17.5.[1] This profile aligns with its observed stimulant-like effects in animal models.[1]
-
Comparison with MDMA: MDMA exhibits a more balanced, non-selective releasing profile at all three monoamine transporters.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the activity of this compound derivatives: the in vitro monoamine release assay using rat brain synaptosomes.
Monoamine Transporter Release Assay
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine neurotransmitter from isolated nerve terminals (synaptosomes).
1. Materials:
-
Rat Brain Tissue: Striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT).
-
Buffers:
-
Sucrose (B13894) Buffer (0.32 M): Used for tissue homogenization.
-
Krebs-Ringer-HEPES Buffer (KHB): Composition (in mM): 125 NaCl, 5 KCl, 1.2 MgSO4, 1.5 CaCl2, 1.5 KH2PO4, 10 D-glucose, and 25 HEPES, pH 7.4.
-
-
Radiolabeled Neurotransmitters:
-
[³H]dopamine or [³H]1-methyl-4-phenylpyridinium ([³H]MPP+) for DAT assays.
-
[³H]norepinephrine or [³H]MPP+ for NET assays.
-
[³H]serotonin ([³H]5-HT) for SERT assays.
-
-
Test Compounds: this compound derivatives, 5-(2-aminopropyl)indole, MDMA, etc., dissolved in an appropriate vehicle (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter.
-
Centrifuge.
2. Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the desired brain regions on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet, which contains the synaptosomes, in KHB.
3. Neurotransmitter Release Assay:
-
Pre-load the synaptosomes by incubating them with the appropriate [³H]monoamine in KHB for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the synaptosomes with fresh KHB to remove excess radiolabel. This is typically done by centrifugation and resuspension.
-
Aliquot the pre-loaded synaptosomes into tubes.
-
Add varying concentrations of the test compound or vehicle to the tubes.
-
Incubate for a set time (e.g., 30 minutes) at 37°C to allow for neurotransmitter release.
-
Terminate the release by placing the tubes on ice and pelleting the synaptosomes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant, which contains the released [³H]monoamine.
-
Lyse the synaptosome pellets with a lysis buffer or water.
-
Measure the radioactivity in both the supernatant and the lysed pellet fractions using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of total radioactivity that was released into the supernatant for each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of the drug that produces 50% of the maximal release) and the Emax (the maximum release effect).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Monoamine Transporter Releasers
This compound derivatives act as substrates for monoamine transporters. They are taken up into the presynaptic terminal, which disrupts the normal electrochemical gradient across the neuronal membrane. This leads to a reversal of the transporter's function, causing it to efflux monoamines from the cytoplasm into the synaptic cleft.
Caption: Mechanism of monoamine release by 6-API derivatives.
Experimental Workflow for Pharmacological Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of novel this compound derivatives.
Caption: Experimental workflow for in vitro characterization.
Discussion of Structure-Activity Relationships
The available data, though limited to a few key compounds, highlights a critical SAR principle for (2-aminopropyl)indole derivatives: the position of the aminopropyl substituent on the indole nucleus is a major determinant of selectivity between DAT and SERT.
-
6-Substitution: A 6-aminopropyl substitution pattern, as seen in 6-API, confers a strong preference for SERT. This suggests that the topology of the SERT binding pocket can better accommodate the aminopropyl side chain when it extends from the 6-position of the indole ring.
-
5-Substitution: Conversely, a 5-aminopropyl substitution, as in 5-API, favors interaction with DAT. This indicates that the DAT binding pocket has a different spatial arrangement that preferentially binds the 5-substituted isomer.
Further research is warranted to explore the effects of other substitutions on the indole ring (e.g., at the 2-, 4-, or 7-positions) and on the aminopropyl side chain (e.g., N-alkylation, alpha-methylation). Such studies would provide a more complete understanding of the SAR for this class of compounds and could guide the development of more selective and potent monoamine transporter modulators. Additionally, the activity of 6-API derivatives at other targets, such as 5-HT2A receptors, remains an area for future investigation, as interactions with these receptors could significantly influence the overall pharmacological profile. The structurally related compound, α-methyltryptamine (AMT), which is the 3-(2-aminopropyl)indole isomer, is a known potent agonist at 5-HT2 receptor subtypes, suggesting that 6-API may also possess activity at these receptors.[1]
Conclusion
The structure-activity relationship of this compound derivatives is characterized by a profound influence of the aminopropyl side chain's position on monoamine transporter selectivity. 6-API is a SERT-preferring releaser, while its isomer, 5-API, is a DAT-preferring releaser. This guide provides the foundational data and experimental context for researchers in drug discovery to further explore this chemical space. A systematic investigation of a broader range of substituted this compound analogs is necessary to build a more comprehensive SAR model, which will be invaluable for the rational design of novel CNS-active agents.
References
Comparative analysis of 6-(2-aminopropyl)indole and other tryptamines
A Comparative Analysis of 6-(2-Aminopropyl)indole and Other Tryptamines for Drug Development Professionals
This guide provides a detailed comparative analysis of this compound (6-API) and other notable tryptamines. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at the pharmacological profiles, supported by experimental data and methodologies. The focus is on receptor binding affinities, functional activities, and the underlying signaling pathways, presented to aid in the rational design of novel therapeutic agents.
Introduction to this compound (6-API)
This compound, also known as 6-API or 6-IT, is a synthetic indole (B1671886) derivative and a positional isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT) and α-methyltryptamine (αMT).[1][2] Unlike classic psychedelic tryptamines such as DMT and psilocin, which are primarily characterized by their agonist activity at serotonin (B10506) 5-HT₂A receptors, 6-API's pharmacological profile is dominated by its potent interaction with monoamine transporters.[1][3] Understanding the stark differences between these isomers and other tryptamines is crucial for structure-activity relationship (SAR) studies and for predicting the therapeutic potential or abuse liability of new chemical entities.
Quantitative Data Comparison
The following tables summarize the quantitative data on the interaction of 6-API and other tryptamines with key molecular targets.
Monoamine Transporter Interaction
A key differentiator for 6-API and its isomer 5-API is their potent activity as monoamine releasing agents.[1][4] Subtle changes in the position of the aminopropyl side chain on the indole ring produce profound differences in selectivity for the serotonin (SERT) versus the dopamine (B1211576) (DAT) transporter.[1]
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Selectivity (DAT/SERT Ratio) |
| This compound (6-API) | 123 | 39.1 | 12.3 | 10 (SERT Selective) |
| 5-(2-Aminopropyl)indole (5-API) | 14.8 | 42.1 | 119 | 0.125 (DAT Selective) |
| MDMA | 80.5 | 34.6 | 179 | 0.45 (Non-selective) |
| Data sourced from in vitro release assays in rat brain synaptosomes.[1] |
Serotonin Receptor Binding Affinities
In contrast to the aminopropylindoles, classic tryptamines are primarily evaluated by their binding affinities at various serotonin (5-HT) receptor subtypes. High affinity for the 5-HT₂A receptor, in particular, is associated with the psychoactive effects of many of these compounds.[5][6]
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) |
| N,N-Dimethyltryptamine (DMT) | 1070 | 108 | 49 | 1860 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 |
| Tryptamine | - | >10,000 | - | - |
| Note: '-' indicates data not available in the cited sources. Data is aggregated and experimental conditions may vary. Binding affinity data for 6-API at these specific serotonin receptor subtypes is not prominently available, as its primary characterization has focused on monoamine transporters.[7] |
Key Signaling and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these key aspects.
Caption: Workflow of 6-API inducing serotonin efflux via the SERT transporter.
Caption: A typical workflow for a competitive radioligand binding assay.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway.
Caption: Canonical 5-HT₁A receptor Gi signaling pathway leading to cAMP inhibition.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Protocol 1: Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from synaptosomes.[1]
-
Preparation of Synaptosomes: Rat brains are homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radiolabel Loading: Synaptosomes are preloaded with a radiolabeled substrate, such as [³H]MPP⁺ for DAT and NET or [³H]5-HT for SERT, by incubating at 37°C.
-
Initiation of Release: After loading and washing, the synaptosomes are exposed to various concentrations of the test compound (e.g., 6-API).
-
Termination and Measurement: The release reaction is stopped by rapid filtration, separating the synaptosomes from the extracellular buffer. The amount of radioactivity released into the buffer is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as radioactivity released versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximum release.
Protocol 2: Radioligand Binding Assay (Competitive)
This technique is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[8][9]
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., 5-HT₂A) are harvested and homogenized to prepare a membrane fraction.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radioligand with known high affinity for the receptor is incubated with the membrane preparation.
-
Competition: A range of concentrations of the unlabeled test compound (the "competitor") is added to the wells.
-
Incubation: The mixture is incubated at a specific temperature until binding equilibrium is reached.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the log concentration of the test compound. This generates a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 3: cAMP Inhibition Assay
This functional assay measures a compound's ability to activate Gαi/o-coupled receptors, such as 5-HT₁A, which leads to a decrease in intracellular cyclic AMP (cAMP).[10][11]
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁A receptor are cultured to near confluency.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) to elevate basal cAMP levels.
-
Compound Addition: Serial dilutions of the test compound are added to the cells, along with the forskolin.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of adenylyl cyclase activity.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on technologies like HTRF or AlphaScreen.[10][12]
-
Data Analysis: The measured signal is converted to cAMP concentration. A dose-response curve is generated by plotting cAMP levels against the log concentration of the test compound, allowing for the determination of EC₅₀ and Eₘₐₓ values for the inhibition of cAMP production.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures another key GPCR signaling pathway: the recruitment of β-arrestin proteins to an activated receptor.[13][14]
-
Cell Line: Use an engineered cell line co-expressing the GPCR of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[14]
-
Cell Plating: Seed the engineered cells into microplates and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which include a substrate for the complemented enzyme. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that processes the substrate to produce a chemiluminescent or fluorescent signal.[14]
-
Data Analysis: The signal intensity is plotted against the log concentration of the test compound to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ) are determined.
Conclusion
The comparative analysis reveals a critical divergence in the primary mechanism of action between this compound and classic tryptamines. While compounds like psilocin and DMT exert their effects primarily through direct agonism at serotonin receptors, 6-API functions as a potent and selective serotonin releasing agent.[1][7] Its pharmacology is more akin to that of MDMA, though with a distinct selectivity profile compared to both MDMA and its own structural isomer, 5-API.[1] This distinction underscores the principle that minor structural modifications can fundamentally alter a compound's biological activity, shifting its primary targets from receptors to transporters. This guide provides the foundational data, protocols, and pathway visualizations necessary for researchers to contextualize the activity of novel tryptamine-based compounds and guide future drug discovery efforts.
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crb.wisc.edu [crb.wisc.edu]
- 6. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating Aminopropylindole Isomers: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of aminopropylindole (API) isomers are critical in forensic science, clinical toxicology, and pharmaceutical research due to the varying psychoactive properties and legal statuses of these compounds. While chromatographic methods provide a primary layer of separation, mass spectrometry (MS) offers the definitive structural information required to distinguish between these closely related positional isomers. This guide provides a comparative overview of mass spectrometric techniques for the differentiation of six key API isomers: 2-(2-aminopropyl)indole, 3-(2-aminopropyl)indole (a-methyltryptamine or AMT), 4-(2-aminopropyl)indole, 5-(2-aminopropyl)indole (B590550) (5-IT), 6-(2-aminopropyl)indole, and 7-(2-aminopropyl)indole.
Executive Summary
This guide compares the two primary mass spectrometric approaches coupled with chromatographic separation for the analysis of aminopropylindole isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both techniques are effective, they offer distinct advantages and present different challenges in achieving complete isomer differentiation.
GC-MS with Electron Ionization (EI) provides robust fragmentation patterns that can be used for isomer differentiation. However, co-elution of some isomers, such as 5-API and 6-API, can occur, necessitating careful examination of mass spectral data.
LC-MS/MS with Electrospray Ionization (ESI) offers excellent sensitivity and can often resolve isomers that are challenging to separate by GC. Furthermore, the use of tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) generates unique product ion spectra for each isomer, enabling their unambiguous identification even in cases of incomplete chromatographic separation. For instance, the 2- and 7-API isomers, which may not be fully resolved by LC, can be distinguished by their characteristic fragment ions at m/z 132 and m/z 158, respectively.[1]
Emerging techniques such as Ion Mobility-Mass Spectrometry (IM-MS) show promise for the separation of drug isomers based on their size, shape, and charge, offering an additional dimension of separation. While specific applications to aminopropylindole isomers are not yet widely reported, IM-MS is a valuable tool for challenging isomeric separations.
Comparative Analysis of Mass Spectrometric Methods
The differentiation of aminopropylindole isomers by mass spectrometry relies on the unique fragmentation patterns generated from each positional isomer. The position of the aminopropyl group on the indole (B1671886) ring influences the stability of the molecular ion and the pathways through which it fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with electron ionization (EI) is a widely used technique in forensic and toxicological screening. The high-energy EI process induces extensive fragmentation, creating a characteristic "fingerprint" for each compound.
Chromatographic Separation: While GC can separate most API isomers, challenges exist. For example, 5-(2-aminopropyl)indole and this compound frequently co-elute, making their individual identification reliant solely on mass spectral interpretation.[1]
Mass Spectral Differentiation: The EI mass spectra of API isomers are often very similar, dominated by a base peak corresponding to the cleavage of the C-C bond alpha to the amino group, resulting in an immonium ion. However, subtle but significant differences in the relative abundances of other fragment ions can be used for differentiation. A detailed analysis of the fragmentation patterns is crucial for confident identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS with electrospray ionization (ESI) is a powerful tool for the analysis of polar and thermally labile compounds like aminopropylindoles. The soft ionization nature of ESI typically results in a prominent protonated molecule ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate structurally informative fragment ions.
Chromatographic Separation: LC offers excellent resolving power for many API isomers. However, complete baseline separation of all six isomers can still be challenging, with some pairs, such as the 2- and 7-isomers, potentially showing incomplete resolution.[1]
Tandem Mass Spectrometry (MS/MS) Differentiation: The key advantage of LC-MS/MS lies in its ability to generate unique product ion spectra for each isomer. By selecting the protonated molecule of a specific m/z and subjecting it to CID, characteristic fragmentation pathways are induced. These differences in fragmentation are often more pronounced than those observed in EI-MS, allowing for confident isomer identification even in the absence of complete chromatographic separation. A notable example is the differentiation of the 2- and 7-API isomers, where the 2-isomer uniquely produces a fragment ion at m/z 132 via loss of vinylamine, while the 7-isomer forms a distinct fragment at m/z 158 through the loss of methylamine.[1]
Quantitative Data Summary
A direct quantitative comparison of fragment ion abundances is essential for robust isomer differentiation. The following table summarizes the key diagnostic ions and their expected relative abundances for the six aminopropylindole isomers based on available literature. It is important to note that these values can vary slightly depending on the specific instrumentation and analytical conditions.
| Isomer Position | Method | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Notes |
| 2-API | LC-MS/MS | 175 | 132 | Characteristic loss of vinylamine[1] |
| 3-API (AMT) | GC-MS (EI) | 174 | 44 (base peak), 130 | Common fragmentation pattern for tryptamines |
| 3-API (AMT) | LC-MS/MS | 175 | 158, 117 | Fragmentation initiated by cleavage of the aminopropyl side chain |
| 4-API | GC-MS (EI) | 174 | 44 (base peak), 130 | Similar to 3-API, differentiation relies on subtle ratio differences |
| 4-API | LC-MS/MS | 175 | 158, 117 | Similar to 3-API, requires careful comparison of product ion ratios |
| 5-API (5-IT) | GC-MS (EI) | 174 | 44 (base peak), 130 | Often co-elutes with 6-API[1] |
| 5-API (5-IT) | LC-MS/MS | 175 | 158, 117 | Differentiation from other isomers based on product ion ratios |
| 6-API | GC-MS (EI) | 174 | 44 (base peak), 130 | Often co-elutes with 5-API[1] |
| 6-API | LC-MS/MS | 175 | 158, 117 | Differentiation from other isomers based on product ion ratios |
| 7-API | LC-MS/MS | 175 | 158 | Characteristic loss of methylamine[1] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for GC-MS and LC-MS/MS analysis of aminopropylindole isomers.
GC-MS Protocol
-
Sample Preparation: Dissolve standard or extracted sample in a suitable solvent (e.g., methanol, ethyl acetate). Derivatization is typically not required for these compounds.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is commonly used.
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to achieve separation. A typical program might start at 100°C, hold for 1 minute, then ramp at 10-20°C/min to 280-300°C, with a final hold time.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Protocol
-
Sample Preparation: Dissolve standard or extracted sample in the initial mobile phase composition.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 300-450°C.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized for each isomer to produce characteristic fragmentation. This is a critical parameter that needs to be determined empirically for the specific instrument used.
-
Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Visualizing the Workflow and Concepts
To further clarify the analytical process and the relationships between the different components, the following diagrams are provided.
Conclusion
The differentiation of aminopropylindole isomers by mass spectrometry is a robust and reliable approach that is essential for accurate chemical identification. While GC-MS provides valuable information, LC-MS/MS often delivers superior selectivity, particularly when dealing with co-eluting or chromatographically unresolved isomers. The key to successful differentiation lies in the careful optimization of both the chromatographic separation and the mass spectrometric conditions, with a particular focus on collision-induced dissociation to generate unique and reproducible product ion spectra. For challenging cases, the exploration of advanced techniques like ion mobility-mass spectrometry may provide the necessary additional dimension of separation. By leveraging the appropriate mass spectrometric tools and methodologies, researchers, scientists, and drug development professionals can confidently distinguish between these critical isomers.
References
Evaluating the Therapeutic Potential of 6-(2-aminopropyl)indole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 6-(2-aminopropyl)indole (6-API) analogues. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document aims to inform future research and drug development in this area. The information is structured to allow for easy comparison of quantitative data, with detailed methodologies provided for key experiments.
Introduction
This compound, also known as 6-API or 6-IT, is a psychoactive substance that, along with its structural isomers and analogues, has garnered interest for its effects on the central nervous system. These compounds primarily interact with monoamine transporters and serotonin (B10506) receptors, suggesting a potential for therapeutic applications in mood and anxiety disorders. However, their pharmacological profiles are complex, and a thorough understanding of their structure-activity relationships is crucial for the development of safe and effective therapeutic agents. This guide synthesizes the available preclinical data to provide a comparative analysis of these compounds.
Comparative Pharmacological Data
The therapeutic potential and risks associated with this compound analogues are largely determined by their affinity and functional activity at various neurotransmitter transporters and receptors. The following tables summarize the key in vitro pharmacological data for 6-API, its isomer 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT), and the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA) for comparative purposes.
Monoamine Transporter Activity
Subtle changes in the position of the aminopropyl side chain on the indole (B1671886) ring result in significant differences in activity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. 6-API demonstrates a preferential activity for SERT, in contrast to 5-API which is more DAT-selective.[1][2]
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio | Reference |
| This compound (6-API) | 283 | 64.1 | 28.1 | 10.1 | [Marusich et al., 2016][1] |
| 5-(2-aminopropyl)indole (5-API) | 30.1 | 49.3 | 247 | 0.12 | [Marusich et al., 2016][1] |
| MDMA | 108 | 61.2 | 34.8 | 3.1 | [Marusich et al., 2016][1] |
Table 1: Potency of 6-API analogues and MDMA as monoamine releasers in rat brain synaptosomes. Data are presented as EC50 values, the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter. A lower EC50 value indicates greater potency. The DAT/SERT ratio indicates the selectivity for the dopamine transporter over the serotonin transporter.
In Vivo Behavioral Effects
Preclinical studies in animal models provide valuable insights into the potential psychoactive and physiological effects of these compounds in humans.
Locomotor Activity in Mice
Serotonin Syndrome-like Behaviors
Administration of 6-API in mice led to dose-dependent increases in behaviors indicative of serotonin toxicity, such as tremors, flattened body posture, and Straub tail.[1] These effects are consistent with its potent activity as a serotonin releaser.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
In Vitro Monoamine Transporter Release Assay
Objective: To determine the potency and selectivity of test compounds to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Crude synaptosomes are prepared from the brains of male Sprague-Dawley rats. The brain tissue is homogenized in ice-cold sucrose (B13894) buffer and centrifuged to pellet the synaptosomes.
-
Radiolabeling: Synaptosomes are resuspended in Krebs-phosphate buffer and incubated with a specific radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.
-
Release Assay: The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (e.g., 6-API, 5-API, MDMA).
-
Measurement of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response data are analyzed using nonlinear regression to determine the EC50 value for each compound at each transporter.
Functional Observational Battery (FOB) in Mice
Objective: To assess the qualitative and quantitative behavioral and physiological effects of test compounds.
Methodology:
-
Animals: Male Swiss-Webster mice are used.
-
Drug Administration: Compounds are administered intraperitoneally (i.p.) at various doses.
-
Observation: A trained observer, blind to the treatment conditions, scores a range of behavioral and physiological parameters at specific time points post-injection. These parameters include, but are not limited to, locomotor activity, stereotyped behaviors, and signs of serotonin syndrome (e.g., tremors, Straub tail, flattened posture).
-
Data Analysis: The frequency or intensity of each observed behavior is recorded and analyzed for dose-dependent effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound analogues.
Caption: Mechanism of monoamine release by 6-API analogues.
Caption: General workflow for preclinical evaluation of novel compounds.
Discussion and Future Directions
The available data indicate that this compound and its analogues are potent modulators of monoamine transporters. The selectivity of 6-API for the serotonin transporter, coupled with its propensity to induce serotonin-related behaviors in vivo, suggests that this chemical scaffold could be a starting point for the development of novel serotonergic agents. However, the potential for serotonin toxicity is a significant concern that must be addressed through further structural modifications.
Future research should focus on a broader range of 6-API analogues with substitutions on the indole ring and the aminopropyl side chain to explore the structure-activity relationships for both on-target potency and off-target effects. A comprehensive pharmacological profiling at a wider array of serotonin receptor subtypes is necessary to understand their full mechanism of action. Furthermore, evaluating promising analogues in animal models of depression and anxiety could provide crucial insights into their potential therapeutic applications. The development of analogues with improved selectivity and a reduced risk of adverse effects will be critical for translating the therapeutic potential of this chemical class into clinical reality.
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-(2-Aminopropyl)benzofuran Receptor Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor interactions of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), a psychoactive substance often referred to as "Benzofury." While the initial query specified 6-(2-aminopropyl)indole, the vast body of scientific literature focuses on the benzofuran (B130515) analog. This document summarizes its in vitro pharmacological profile, offers insights into the in silico modeling approaches used for similar compounds, and provides detailed experimental methodologies for key assays.
Quantitative Data Summary
The following tables present a consolidated overview of the binding affinities (Ki) and functional potencies (EC50/IC50) of 6-APB and its structural isomer, 5-APB, at various serotonin (B10506) receptors and monoamine transporters. This data is crucial for understanding their pharmacological effects and potential for abuse and toxicity.
Table 1: Receptor Binding Affinities (Ki) in nM
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | α2C-Adrenergic |
| 6-APB | 1,500[1] | - | - | 270[1] | 45[1] |
| 5-APB | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potencies (EC50/IC50) in nM
| Compound | SERT (Inhibition) | DAT (Inhibition) | NET (Inhibition) | 5-HT Release | DA Release | NE Release | 5-HT2A (Activation) | 5-HT2B (Activation) |
| 6-APB | 2,698[1] | 150[1] | 117[1] | 36[1] | 10[1] | 14[1] | 5,900 (Emax=43%)[1] | - |
| 5-APB | - | - | - | - | - | - | - | - |
Note: EC50 represents the concentration for 50% maximal effect (activation/release), while IC50 is the concentration for 50% inhibition. Emax indicates the maximum efficacy relative to a full agonist.
In Silico Modeling Insights
Direct in silico modeling studies detailing the specific binding pose and molecular interactions of 6-APB with its target receptors are not extensively available in the public domain. However, insights can be gleaned from studies on related compounds and general principles of molecular modeling.
Molecular Docking and Dynamics: These computational techniques are instrumental in predicting the binding orientation of a ligand within a receptor's active site and assessing the stability of the ligand-receptor complex. For a molecule like 6-APB, docking studies would likely show the protonated amine forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of monoamine receptors. The benzofuran ring would be expected to engage in hydrophobic and aromatic interactions with surrounding amino acid residues, contributing to its binding affinity and selectivity.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for benzofuran-based serotonin receptor ligands would likely include a positively ionizable feature (the amine), an aromatic ring system, and potentially hydrogen bond acceptor/donor features, all positioned at specific distances from each other.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in the chemical structure of compounds with changes in their biological activity. A QSAR study on psychoactive substances at monoamine transporters included 6-APB and aimed to build predictive models for their activity. Such models can help in understanding the structural features that govern the potency and selectivity of these compounds.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The ability of an unlabeled test compound (e.g., 6-APB) to displace the radioligand is measured.
Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Transporter Uptake/Release Assays
These assays measure a compound's ability to inhibit the reuptake of monoamines (serotonin, dopamine, norepinephrine) or to induce their release.
Principle: Synaptosomes (resealed nerve terminals) or cells expressing a specific monoamine transporter are used. For uptake inhibition, the ability of a test compound to block the uptake of a radiolabeled monoamine is measured. For release assays, the ability of the test compound to induce the release of a pre-loaded radiolabeled monoamine is quantified.
Protocol (Monoamine Release Assay):
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to obtain a synaptosomal fraction.[4][5][6][7][8]
-
Pre-loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT) to allow for its uptake.
-
Incubation with Test Compound: The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., 6-APB).
-
Sample Collection: At specified time points, the supernatant containing the released radiolabeled monoamine is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined.
In Vitro Functional Assays (e.g., Calcium Flux)
These assays measure the functional consequence of receptor activation, such as changes in intracellular calcium levels.
Principle: For Gq-coupled receptors like the 5-HT2A receptor, activation leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.
Protocol (Calcium Flux Assay):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2A) are cultured in a multi-well plate.[9][10][11][12][13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are then exposed to the test compound (e.g., 6-APB) at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Mandatory Visualizations
Caption: Workflow for in silico modeling of ligand-receptor interactions.
Caption: The Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.
Caption: Logical relationships of 6-APB's interactions with key receptors and effects.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 13. Calcium Flux Assays | Agilent [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of 6-aminopenicillanic acid (6-API), the core nucleus of penicillins, and its related semi-synthetic derivatives. Understanding the metabolic stability and pathways of these compounds is crucial for the development of new β-lactam antibiotics with improved pharmacokinetic profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the primary metabolic pathways.
Introduction
6-Aminopenicillanic acid (6-API, also known as 6-APA) is the fundamental precursor for the industrial synthesis of a vast array of semi-synthetic penicillins, such as ampicillin (B1664943) and amoxicillin.[1] The metabolism of penicillins can significantly impact their efficacy, duration of action, and potential for adverse effects. The primary metabolic transformations involve the enzymatic hydrolysis of the β-lactam ring to form penicilloic acids, and the cleavage of the acyl side chain, which can liberate 6-API.[2][3] The stability of the β-lactam ring and the nature of the acyl side chain are key determinants of a penicillin's metabolic fate.[2]
Comparative Metabolism Data
The metabolism of penicillins in humans primarily leads to the formation of penicilloic acids, with a smaller fraction undergoing hydrolysis to 6-API. The extent of these transformations is highly dependent on the specific penicillin derivative.
Table 1: Urinary Excretion of Penicillin Metabolites in Humans After Oral Administration
| Penicillin Derivative | % of Dose Excreted as Penicilloic Acid | % of Dose Excreted as 6-API | Reference |
| Phenoxymethylpenicillin | 34 | <1 | [2] |
| Phenethicillin | 23 | <1 | [2] |
| Propicillin | 23 | <1 | [2] |
| Oxacillin | 12 | <1 | [2] |
| Cloxacillin | 7 | <1 | [2] |
| Dicloxacillin | 5 | <1 | [2] |
| Flucloxacillin | 4 | <1 | [2] |
| Ampicillin | 7-11 | <1 | [2] |
| Amoxycillin | 19-25 | <1 | [2] |
Table 2: Kinetic Parameters of Class C β-Lactamases for Various Penicillins
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Benzylpenicillin | Enterobacter cloacae P99 | 1.9 | 14 | 7.4 x 106 | [4][5] |
| Ampicillin | Enterobacter cloacae P99 | 18 | 0.25 | 1.4 x 104 | [4][5] |
| Carbenicillin | Enterobacter cloacae P99 | 0.4 | 0.001 | 2.5 x 103 | [4][5] |
| Oxacillin | Enterobacter cloacae P99 | 0.5 | 0.003 | 6.0 x 103 | [4][5] |
| Cloxacillin | Enterobacter cloacae P99 | 0.3 | 0.002 | 6.7 x 103 | [4][5] |
| Methicillin | Enterobacter cloacae P99 | 0.8 | 0.001 | 1.3 x 103 | [4][5] |
Metabolic Pathways
The metabolism of penicillins follows two main pathways: hydrolysis of the β-lactam ring and cleavage of the acyl side chain.
β-Lactam Ring Hydrolysis
This is the major route of inactivation for most penicillins in the body. The reaction is catalyzed by β-lactamase enzymes, which are produced by many bacteria and are also present in mammalian tissues, particularly the liver.[2] This hydrolysis results in the formation of the corresponding penicilloic acid, which is microbiologically inactive.
Primary metabolic pathway of penicillins leading to inactivation.
Acyl Side Chain Cleavage
A minor metabolic pathway for some penicillins involves the enzymatic removal of the acyl side chain, yielding 6-API. This reaction is catalyzed by penicillin acylases (also known as penicillin amidases). While this is a key industrial process for the production of 6-API, it is generally a minor metabolic route in humans.[2] The resulting 6-API has weak antibacterial activity but is the essential precursor for semi-synthetic penicillins.
Enzymatic cleavage of the acyl side chain from a penicillin derivative.
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of 6-API and related compounds in human liver microsomes.
1. Materials and Reagents:
-
Human liver microsomes (pooled)
-
Test compound (6-API or derivative)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
2. Experimental Workflow:
Workflow for in vitro metabolic stability assessment.
3. Data Analysis: The concentration of the parent compound at each time point is determined, and the natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated as 0.693/k.
HPLC-MS/MS Method for Quantification of 6-API and Penicilloic Acid
This protocol provides a general framework for the simultaneous quantification of 6-API and a representative metabolite, penicilloic acid, in a biological matrix.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 6-API, penicilloic acid, and the internal standard should be optimized.
Conclusion
The metabolic stability of 6-API and its derivatives is a critical factor influencing their therapeutic utility. The primary route of metabolism is the hydrolysis of the β-lactam ring to form inactive penicilloic acids, a reaction catalyzed by β-lactamases. The structure of the acyl side chain significantly affects the susceptibility of the penicillin molecule to this enzymatic degradation. While the cleavage of the side chain to yield 6-API is a minor metabolic pathway in humans, it is the cornerstone of the industrial production of semi-synthetic penicillins. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies on the metabolism of these important antibiotic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of penicillins to penicilloic acids and 6-aminopenicillanic acid in man and its significance in assessing penicillin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Behavioral Effects of 6-(2-aminopropyl)indole in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of 6-(2-aminopropyl)indole (6-API), also known as 6-IT, with other psychoactive compounds in animal models. The objective is to offer a clear, data-driven perspective on its pharmacological profile, supported by experimental evidence. This document summarizes key findings, details experimental methodologies, and visualizes relevant signaling pathways to aid in the evaluation of this novel psychoactive substance.
Comparative Behavioral Pharmacology
6-API is a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT) and demonstrates distinct behavioral and neurochemical properties. The primary mechanism of action for 6-API and its analogs is the release of monoamine neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), through interaction with their respective transporters (DAT, NET, and SERT).[1]
Monoamine Transporter Releasing Activity
In vitro studies using rat brain synaptosomes have quantified the potency of 6-API as a monoamine releaser in comparison to its isomer 5-API and the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). 6-API demonstrates a preference for serotonin release over dopamine release.[1] In contrast, 5-API shows a greater potency for dopamine release, while MDMA is a non-selective releaser.[1]
Table 1: Monoamine Transporter Releasing Potency (EC₅₀, nM)
| Compound | DAT | NET | SERT | DAT/SERT Ratio |
| 6-API (6-IT) | 123 | 43 | 12 | 10.3 |
| 5-API (5-IT) | 15 | 38 | 120 | 0.125 |
| MDMA | 89 | 67 | 158 | 0.56 |
| Data sourced from Marusich et al., 2016.[1] |
Locomotor Activity
In mice, 6-API exhibits a distinct locomotor profile compared to its isomer and MDMA. While 5-API and MDMA produce locomotor stimulation, 6-API does not significantly increase locomotor activity and, at higher doses, is associated with behaviors indicative of serotonin toxicity.[1] This is consistent with its potent activity as a serotonin releaser.
In contrast, other structurally related tryptamine (B22526) analogs, such as α-methyltryptamine (αMT), have been shown to induce a significant and long-lasting increase in spontaneous activity in mice, an effect suggested to be mediated by both dopamine and serotonin systems.[2] Conversely, studies on 5-methoxy-α-methyltryptamine (5-MeO-αMT) have reported an inhibition of locomotor activity in mice.[3]
Table 2: Effects on Locomotor Activity in Mice
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 6-API (6-IT) | 1 - 10 | No significant increase; signs of 5-HT toxicity at higher doses. | Marusich et al., 2016[1] |
| 5-API (5-IT) | 1 - 10 | Increased locomotor activity. | Marusich et al., 2016[1] |
| MDMA | 1 - 10 | Increased locomotor activity. | Marusich et al., 2016[1] |
| α-methyltryptamine (αMT) | 10 | Significant and long-lasting increase. | Rusterholz et al., 1979[2] |
| 5-MeO-αMT | 0.3 - 10 | Inhibition of locomotor activity. | Li et al., 2025[3] |
Functional Observational Battery (FOB)
A functional observational battery in mice revealed that 6-API induces behaviors associated with serotonin toxicity, such as tremors, flattened body posture, and hindlimb splay.[1] This contrasts with the typical stimulant effects observed with 5-API and MDMA, which include increased arousal and stereotyped behaviors.[1]
Table 3: Summary of Functional Observational Battery (FOB) Findings in Mice
| Compound | Observed Behavioral Effects | Interpretation | Reference |
| 6-API (6-IT) | Tremors, flattened body posture, hindlimb splay, Straub tail. | Serotonin-mediated toxicity. | Marusich et al., 2016[1] |
| 5-API (5-IT) | Increased arousal, stereotypy (e.g., sniffing, rearing). | Stimulant-like effects. | Marusich et al., 2016[1] |
| MDMA | Increased arousal, stereotypy. | Stimulant-like effects. | Marusich et al., 2016[1] |
Drug Discrimination
While no drug discrimination studies have been published for 6-API specifically, studies with structurally similar tryptamine analogs provide insight into its potential subjective effects. For instance, α-ethyltryptamine (α-ET), a homolog of αMT, fully substitutes for MDMA in rats trained to discriminate MDMA from saline, suggesting similar subjective effects.[4] The optical isomers of α-ET show differential substitution for amphetamine and the hallucinogen DOM, indicating a complex mixture of stimulant and hallucinogenic properties.[5] Given 6-API's potent serotonin-releasing profile, it is plausible that it would produce subjective effects more aligned with serotonergic hallucinogens or entactogens rather than typical stimulants.
Experimental Protocols
Locomotor Activity Assessment
Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[6]
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment. They may also be habituated to the locomotor chambers for a set period (e.g., 60 minutes) on days preceding the test day to reduce novelty-induced hyperactivity.
-
Administration: Animals are administered the test compound (e.g., 6-API, 5-API, MDMA, or vehicle) via intraperitoneal (i.p.) injection.
-
Testing: Immediately following injection, mice are placed individually into the locomotor activity chambers.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) and typically analyzed in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).[6]
Functional Observational Battery (FOB)
The FOB is a non-invasive screening procedure to detect and quantify gross functional and behavioral deficits.[7][8]
Procedure:
-
Baseline Observation: Prior to drug administration, baseline observations of the animals in their home cage and during handling are recorded.
-
Open Field Assessment: Following drug administration, individual animals are placed in a standard open field arena. A trained observer scores a range of behaviors and physiological signs at predetermined time points.
-
Scored Parameters:
-
Autonomic: Piloerection, salivation, lacrimation, pupil size.
-
Neuromotor: Gait, posture (e.g., flattened body posture), tremors, convulsions, stereotyped behaviors (e.g., sniffing, head weaving), hindlimb splay, Straub tail.
-
Excitability/Arousal: Reactivity to stimuli (e.g., touch, sound), general activity level.[7]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of 6-API and related compounds involves the reversal of monoamine transporter function, leading to the release of neurotransmitters from the presynaptic terminal. This process is modulated by intracellular signaling cascades, including protein kinase C (PKC) and Trace Amine-Associated Receptor 1 (TAAR1).
Monoamine Transporter Regulation
Experimental Workflow for Behavioral Validation
References
- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methyltryptamine on spontaneous activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discriminative stimulus properties of alpha-ethyltryptamine optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. mds-usa.com [mds-usa.com]
- 8. Evaluation of effect profiles: Functional Observational Battery outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-(2-Aminopropyl)indole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6-(2-aminopropyl)indole, a synthetic indole (B1671886) derivative. While specific regulations may vary by institution and region, the following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Assessment
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of the specific this compound being used. Hazard classifications can vary, and the SDS will contain the most accurate and relevant safety information. Based on data for similar indole compounds, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and dust particles.[1] |
| Skin and Body | A full-length laboratory coat. | To protect against skin contact.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[1][2] | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting.
1. Waste Segregation and Collection:
-
Proper segregation is the critical first step in the disposal process.[2]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless you have confirmed they are compatible.[1]
-
Contaminated Labware:
-
Non-reusable items: Place directly into the designated solid hazardous waste container.[3]
-
Reusable glassware: Rinse the glassware three times (triple rinse) with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3] The resulting solvent rinse is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[3] After triple rinsing, the glassware can be washed through standard laboratory procedures.[3]
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any other components of the waste stream.
-
Condition: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely sealed when not in use.
3. Storage:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be a well-ventilated, secondary containment area away from incompatible materials.[3]
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][3] This is crucial to prevent environmental contamination.
-
Complete all necessary waste disposal paperwork as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Figure 1: Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities. The waste generator is ultimately responsible for the proper characterization and disposal of their chemical waste.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
